molecular formula C4H10N4O5 B1632618 Creatine Nitrate CAS No. 89695-59-0

Creatine Nitrate

カタログ番号: B1632618
CAS番号: 89695-59-0
分子量: 194.15 g/mol
InChIキー: MBSCHHMCRIMBDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Creatine Nitrate is a useful research compound. Its molecular formula is C4H10N4O5 and its molecular weight is 194.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.HNO3/c1-7(4(5)6)2-3(8)9;2-1(3)4/h2H2,1H3,(H3,5,6)(H,8,9);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSCHHMCRIMBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89695-59-0
Record name Creatine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089695590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Creatine Nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XGV09LL9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for creatine nitrate, a popular ingredient in the sports nutrition and pharmaceutical industries. The document details optimized reaction conditions, purification protocols, and analytical quality control measures, presenting quantitative data in structured tables for easy comparison and including detailed experimental workflows.

Introduction to this compound

This compound (C₄H₁₀N₄O₅) is a salt formed from creatine and nitric acid.[1] It has gained attention for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate.[2] The synthesis of high-purity this compound is crucial to ensure its safety and efficacy, as improper manufacturing processes can lead to the formation of undesirable byproducts.[3] This guide will explore the prevalent methods for its synthesis and purification, with a focus on producing a final product suitable for research and pharmaceutical applications.

Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of creatine or creatine monohydrate with nitric acid in an aqueous solution.[2][4] Temperature control during the reaction is a critical parameter that significantly impacts the purity and yield of the final product.[3]

Low-Temperature Synthesis Method

A patented low-temperature synthesis method has been shown to produce high-purity this compound with minimal byproduct formation.[3] This process is designed to prevent the degradation of creatine and the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]

  • Reactant Preparation: In a temperature-controlled reactor, create a suspension by mixing creatine monohydrate with deionized water in a mass ratio of approximately 1:1.2 to 1:1.4.[1]

  • Initial Cooling: Cool the suspension to a temperature below 20°C with continuous stirring.[3]

  • Nitric Acid Addition: Slowly add nitric acid (65-68% concentration) to the cooled suspension. The molar ratio of nitric acid to creatine monohydrate should be maintained between 1:1 and 1.05:1.[3]

  • Reaction Temperature Control: Carefully control the reaction temperature to not exceed 40°C. The exothermic nature of the reaction requires efficient cooling to prevent localized overheating.[3]

  • Reaction Completion and Filtration: Continue stirring until the reaction mixture clarifies, indicating the formation of soluble this compound. The reaction is typically held at 35-40°C. Once clarified, filter the solution to remove any insoluble impurities.[3]

  • Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]

  • Crystal Maturation: Allow the crystals to mature by letting the mixture stand for 0.5 to 1.5 hours at the low temperature.[3]

  • Isolation: Separate the this compound crystals from the mother liquor via centrifugation.[3]

  • Drying: Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[3] The mother liquor can be recycled for subsequent batches to improve overall yield and reduce waste.[3]

High-Temperature Synthesis Method (Comparative Example)

Historically, higher reaction temperatures have been employed, but this often leads to the formation of significant impurities.[3]

  • Reaction Setup: Heat a mixture of anhydrous creatine and water to 90-100°C.[3]

  • Nitric Acid Addition: Add nitric acid to the heated mixture.

  • Cooling and Isolation: Cool the reaction mixture to induce crystallization and isolate the crude product.

  • Recrystallization: The crude product from this high-temperature method often requires recrystallization from water to improve purity.[4]

  • Drying: Dry the recrystallized product at 70-85°C.[3]

Data Presentation: Comparison of Synthesis Methods
ParameterLow-Temperature MethodHigh-Temperature Method (Comparative)
Starting Material Creatine MonohydrateAnhydrous Creatine
Reaction Temperature < 40°C90 - 100°C
Purity (without recrystallization) 99.8%[3]95.5% (with significant impurities)[3]
Yield > 83.8%[3]< 50% (before recrystallization)[3]
Key Impurities Creatinine < 30 PPM, no detectable dinitrate or trinitrate[3]Creatinine up to 15,000 PPM, presence of dinitrate and trinitrate[3]

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for its intended applications. The choice of purification method depends on the impurity profile of the crude product.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The solubility of creatine and its salts is temperature-dependent, which is leveraged in this process.[5]

  • Solvent Selection: While water is a common solvent for the recrystallization of creatine compounds, mixed solvent systems can also be employed.[4][6] For creatine monohydrate, water-ethanol mixtures have been studied to optimize crystallization.[7] The ideal solvent should dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities should remain soluble at the lower temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the saturated solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Isolation and Drying: Isolate the purified crystals by filtration or centrifugation and dry them under appropriate conditions (e.g., vacuum drying at a temperature that does not cause degradation).[2]

Chromatographic Methods

For the removal of closely related impurities, chromatographic techniques can be employed.

IEC is a suitable method for separating ionic compounds like this compound.[8][9] Anion exchange chromatography can be used to remove anionic impurities, or cation exchange for cationic impurities. The stationary phase consists of a resin with charged functional groups that interact with the charged molecules in the sample.[8] Elution is typically achieved by changing the pH or ionic strength of the mobile phase.

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11] Since creatine and its derivatives are polar, HILIC is a promising method for their purification.[12][13] The stationary phase is polar (e.g., silica or a bonded polar phase), and the mobile phase is a mixture of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[11]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, a robust analytical quality control program is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: An HPLC system equipped with a UV detector is required.[14]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15] For enhanced retention of polar analytes, a porous graphitic carbon column can also be effective.[16]

  • Mobile Phase: A typical mobile phase for creatine analysis is an aqueous buffer, such as 0.045 M ammonium sulfate in water or a phosphate buffer, sometimes with a small percentage of an organic modifier like acetonitrile.[14][15]

  • Detection: The UV detector is typically set to a wavelength between 205 nm and 220 nm.[15][17]

  • Standard Preparation: Prepare standard solutions of this compound, creatine, and potential impurities (e.g., creatinine) of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curves generated from the standards.

Mandatory Visualizations

Creatine_Nitrate_Synthesis_Workflow

Impurity_Formation_Pathway ImpureProduct ImpureProduct Creatinine Creatinine ImpureProduct->Creatinine Degradation Dinitrate Dinitrate ImpureProduct->Dinitrate Side Reaction Trinitrate Trinitrate ImpureProduct->Trinitrate Side Reaction

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase/Water Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205-220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Result Purity Assessment Quantification->Result

References

Creatine Nitrate (CAS No. 89695-59-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine nitrate, identified by CAS number 89695-59-0, is a salt formed from creatine and nitric acid. This compound has garnered interest in the fields of sports nutrition and pharmaceutical development due to its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. There is some discrepancy in the literature regarding its molecular formula and weight; however, the most reliable data suggests it is a salt of one molecule of creatine and one molecule of nitric acid.[1][2]

PropertyValueReference
CAS Number 89695-59-0[1]
Molecular Formula C4H10N4O5[1]
Molecular Weight 194.15 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility in Water ~100 g/L at 20°C
Melting Point Not available
Composition Approximately 67% creatine and 33% nitrate by mass.[1]

Synthesis and Characterization

Synthesis Protocol

This compound is typically synthesized via the reaction of creatine monohydrate with nitric acid. A general experimental protocol is as follows:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add water and creatine monohydrate. Stir the mixture at a temperature below 20°C to form a suspension.[3]

  • Addition of Nitric Acid: Slowly add nitric acid to the suspension. The molar ratio of nitric acid to creatine monohydrate should be approximately 1:1 to 1.05:1.[3] It is crucial to control the reaction temperature and keep it below 40°C to prevent the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]

  • Clarification and Filtration: Continue stirring until the reaction mixture becomes a clear solution. Filter the solution to remove any undissolved particles.[3]

  • Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]

  • Isolation and Drying: The resulting this compound crystals are isolated by centrifugation. The wet crystals are then dried under reduced pressure at a temperature below 55°C for 5-7 hours to yield the final product.[3]

G cluster_synthesis This compound Synthesis Workflow A Creatine Monohydrate + Water (<20°C) B Add Nitric Acid (molar ratio ~1:1) A->B Stirring C Reaction (<40°C) B->C Exothermic Reaction D Filtration C->D Clarified Solution E Cooling (<5°C) & Crystallization D->E Clear Filtrate F Centrifugation E->F Crystal Slurry G Drying (<55°C, vacuum) F->G Wet Crystals H This compound Product G->H

Synthesis workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities such as creatinine. A general HPLC method is described below:

ParameterDescription
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A mixture of an aqueous buffer (e.g., 10 mmol/L sodium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile.
Detection UV detection at approximately 210-220 nm.
Flow Rate Typically 0.8 to 1.5 mL/min.
Temperature Column temperature maintained at 25°C.
Sample Preparation The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

Biological Signaling Pathways

The biological effects of this compound are understood as the combined, yet separate, actions of its constituent parts: creatine and nitrate. There is currently no scientific evidence to suggest a unique signaling pathway for the intact this compound salt.

Creatine Pathway

Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its primary function is mediated through the phosphocreatine (PCr) system.

G cluster_creatine Creatine Signaling Pathway Creatine Creatine PCr Phosphocreatine (PCr) Creatine->PCr CK mTOR mTOR Pathway Creatine->mTOR IGF1 IGF-1 Signaling Creatine->IGF1 ATP ATP PCr->ATP Replenishes ADP ADP ATP->ADP CK MuscleContraction Muscle Contraction & Other Cellular Processes ATP->MuscleContraction CK Creatine Kinase (CK) ProteinSynthesis Increased Protein Synthesis mTOR->ProteinSynthesis IGF1->ProteinSynthesis

Creatine's role in energy metabolism and anabolic signaling.

Nitrate Pathway

Dietary nitrate, upon ingestion, is converted to nitrite by oral bacteria. This nitrite is then reduced to nitric oxide (NO) in the acidic environment of the stomach and in the bloodstream. Nitric oxide is a potent vasodilator and signaling molecule.

G cluster_nitrate Nitrate-Nitrite-Nitric Oxide Pathway Nitrate Dietary Nitrate (from this compound) Nitrite Nitrite (NO2-) Nitrate->Nitrite Reduction OralBacteria Oral Bacteria NO Nitric Oxide (NO) Nitrite->NO Reduction StomachAcid Stomach Acid/Bloodstream sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation

The metabolic pathway of dietary nitrate to nitric oxide.

Stability

The stability of creatine in aqueous solution is pH-dependent. It is most stable in neutral to slightly alkaline conditions. In acidic environments, creatine can undergo intramolecular cyclization to form creatinine, its inactive byproduct. While specific stability studies on this compound are limited, its aqueous solutions are expected to be acidic, which may influence its stability over time. For optimal stability, this compound should be stored in a cool, dry place.

Conclusion

This compound is a compound with enhanced aqueous solubility compared to creatine monohydrate. Its biological effects are attributable to the independent actions of creatine and nitrate. For researchers and drug development professionals, understanding the distinct properties and biological pathways of each component is essential. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to investigate any potential synergistic effects of the combined molecule. Standardized analytical methods are crucial for ensuring the quality and purity of this compound for both research and commercial applications.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of creatine nitrate. It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its relevant signaling pathways.

Molecular Structure and Chemical Formula

This compound is the salt formed from creatine and nitric acid. The creatine molecule, an amino acid derivative, acts as a base and is protonated by nitric acid.

  • Chemical Name: 2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid[1]

  • Molecular Formula: C₄H₁₀N₄O₅[1]

  • Molecular Weight: 194.15 g/mol [1]

  • CAS Registry Number: 89695-59-0[1]

  • Chemical Structure:

    • SMILES: CN(CC(=O)O)C(=N)N.--INVALID-LINK--(O)[O-][2]

    • InChI: InChI=1S/C4H9N3O2.HNO3/c1-7(4(5)6)2-3(8)9;2-1(3)4/h2H2,1H3,(H3,5,6)(H,8,9);(H,2,3,4)[2]

    • InChIKey: MBSCHHMCRIMBDZ-UHFFFAOYSA-N[1]

The structure consists of a creatine cation and a nitrate anion. The positive charge is delocalized over the guanidinium group of the creatine molecule.

Physicochemical Properties

This compound is a white crystalline powder.[3] One of its most notable properties is its significantly higher aqueous solubility compared to creatine monohydrate.[4][5][6][7][8][9][10][11][12][13] This enhanced solubility is attributed to the salt formation with the highly soluble nitrate ion.[4][7][10][11]

Table 1: Physicochemical and Related Data of Creatine and this compound

PropertyThis compoundCreatine (for comparison)
Molecular Formula C₄H₁₀N₄O₅C₄H₉N₃O₂
Molecular Weight 194.15 g/mol [1]131.13 g/mol [14]
Appearance White crystalline powder[3]White crystals[15]
Aqueous Solubility Significantly higher than creatine monohydrate; reported to be 1000% more soluble.[6]~1.35 g/100 mL at 20°C
pKa Data not available.3.8 (carboxylic acid), 12.7 (amino group) (estimated)[14]
Melting Point Data not available.Decomposes at ~303°C

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented preparation method and describes the synthesis of high-purity this compound.[16]

Materials:

  • Creatine monohydrate

  • Nitric acid (68%)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Centrifuge

  • Vacuum dryer

Procedure:

  • Add deionized water and creatine monohydrate to the reaction vessel. Stir the mixture at a temperature below 20°C to form a suspension.[16]

  • Slowly add 68% nitric acid to the suspension. Maintain the reaction temperature below 40°C to prevent the formation of byproducts such as creatinine, creatine dinitrate, and trinitrate.[16]

  • Continue stirring until the reaction mixture becomes a clear solution.

  • Filter the warm reaction liquor to remove any insoluble impurities.

  • Cool the filtrate to below 5°C over a period of 0.5-1.5 hours with continuous stirring to induce crystallization.[16]

  • Allow the mixture to stand for an additional 0.5-1.5 hours to ensure complete crystallization.[16]

  • Separate the this compound crystals from the mother liquor via centrifugation.[16]

  • Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[16]

  • The resulting this compound should have a purity of approximately 99.8%.[16]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the quantification of creatine, which can be adapted for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 column with polar end-capping

  • Mobile Phase: An isocratic mobile phase can be composed of water buffered to a pH of approximately 6.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of creatine reference standard in the mobile phase.

  • Create a series of working standards by diluting the stock solution to bracket the expected concentration of the sample.

Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the creatine content in the sample by comparing its peak area to the calibration curve. The nitrate component will not be detected under these conditions and would require a different method, such as ion chromatography.

Signaling Pathways and Workflows

Creatine Signaling Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways in muscle cells, primarily through the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.

Creatine_Signaling cluster_cell Muscle Cell Creatine Creatine Akt Akt/PKB Creatine->Akt Activates Cell_Membrane Cell Membrane mTOR mTOR Akt->mTOR Activates P70S6K p70S6K mTOR->P70S6K Activates Protein_Synthesis Muscle Protein Synthesis (Hypertrophy) P70S6K->Protein_Synthesis Promotes

Caption: Creatine-mediated activation of the Akt/mTOR signaling pathway.

Nitrate Signaling Pathway

The nitrate component of this compound can be reduced in the body to nitrite and then to nitric oxide (NO), a potent vasodilator that can improve blood flow and oxygen delivery to tissues.

Nitrate_Signaling Nitrate Dietary Nitrate (from this compound) Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite Reduction by oral bacteria NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to cGMP Vasodilation Vasodilation (Increased Blood Flow) cGMP->Vasodilation Leads to

Caption: The nitrate-nitrite-nitric oxide (NO) signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Reactants (Creatine Monohydrate + Nitric Acid) reaction Controlled Reaction (T < 40°C) start->reaction crystallization Crystallization (Cooling to < 5°C) reaction->crystallization separation Centrifugation crystallization->separation drying Vacuum Drying separation->drying product This compound Product drying->product sample_prep Sample Preparation (Dissolution & Filtration) product->sample_prep hplc HPLC Analysis sample_prep->hplc nmr NMR Spectroscopy sample_prep->nmr ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Quantification hplc->data_analysis nmr->data_analysis ms->data_analysis

References

In Vitro Stability and Degradation of Creatine Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Creatine and its Degradation

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. In its solid, crystalline form, such as creatine monohydrate, it is highly stable.[1] However, when dissolved in aqueous solutions, creatine is susceptible to degradation into its inactive byproduct, creatinine.[1][2] This conversion is a spontaneous, non-enzymatic intramolecular cyclization that is highly dependent on the pH and temperature of the environment.[2] Understanding the kinetics of this degradation is paramount for the development of stable liquid formulations containing creatine and for the accurate analytical characterization of creatine-containing products.

The degradation of creatine to creatinine is a first-order reaction, meaning the rate of degradation is directly proportional to the concentration of creatine.[3] The reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine.[2]

Factors Influencing Creatine Stability

The stability of creatine in an aqueous solution is primarily dictated by two environmental factors: pH and temperature.

Effect of pH

The rate of creatine degradation is significantly accelerated in acidic conditions.[1][4] In neutral to slightly alkaline solutions (pH 6.5-7.5), creatine exhibits relative stability.[5] However, as the pH decreases, the rate of conversion to creatinine increases substantially.[1][5] Interestingly, at very low pH values (below 2.5), the protonation of the amide functional group on the creatine molecule can inhibit the intramolecular cyclization, thereby slowing down the degradation.[5][6]

Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the degradation of creatine.[2][4] The relationship between temperature and the reaction rate is described by the Arrhenius equation. Therefore, storing creatine solutions at lower temperatures, such as refrigeration, can significantly slow down the conversion to creatinine.[2][7]

In Vitro Stability of Creatine Nitrate: A Theoretical Assessment

While specific, peer-reviewed studies on the in vitro stability of this compound are lacking, we can infer its likely behavior based on the established principles of creatine chemistry. This compound is a salt formed from a weak base (creatine) and a strong acid (nitric acid). When dissolved in water, it is expected to produce a solution with a lower pH compared to creatine monohydrate, which forms a near-neutral solution.[1][8]

Given that a lower pH environment accelerates the degradation of creatine to creatinine, it is plausible that This compound in an aqueous solution may be less stable than creatine monohydrate under the same conditions. This is in contrast to some marketing claims of superior stability.[9] However, without direct experimental data, this remains a well-founded hypothesis. Further research is required to definitively characterize the degradation kinetics of this compound.

Quantitative Data on Creatine Degradation

The following tables summarize the available quantitative data on the degradation of creatine in aqueous solutions under various conditions. It is important to note that this data is for creatine in general, as specific data for this compound is not available in the cited literature.

Table 1: Effect of pH on Creatine Degradation at 25°C

pHDegradation after 3 days (%)
7.5Reasonably stable
6.5Reasonably stable
5.54%
4.512%
3.521%

Data sourced from Howard and Harris (1999) as cited in multiple reviews.[1][5][10]

Table 2: Stability of Creatine in Solution at Room Temperature (25°C)

Storage Time% Creatine Degraded
45 days90%

Data from a study on an effervescent creatine formulation, which may have had an initial acidic pH.[11][12]

Table 3: Stability of Creatine in Solution under Refrigerated Conditions (4°C)

Storage Time% Creatine Degraded
45 days80%

Data from a study on an effervescent creatine formulation.[11][12]

Experimental Protocols for Stability Assessment

The in vitro stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying creatine and its primary degradant, creatinine.

HPLC Method for Creatine and Creatinine Analysis

Objective: To develop and validate a simple and sensitive HPLC method for the simultaneous determination of creatine and creatinine.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.[13]

Chromatographic Conditions:

  • Column: Betabasic C-18 column (250 x 4.6 mm, 5 µm) or a porous graphitic carbon column like Thermo Scientific Hypercarb.[13][14]

  • Mobile Phase: A simple mobile phase can be prepared, for example, 0.045 M ammonium sulfate in water.[13] Alternatively, a mobile phase of water, acetonitrile (MeCN), and an acid like trifluoroacetic acid (TFA) or phosphoric acid can be used.[15][16]

  • Flow Rate: 0.75 mL/min.[13]

  • Detection Wavelength: 205 nm or 210 nm.[13][17]

  • Column Temperature: Ambient.[13]

  • Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used as an internal standard.[13]

Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase. Create a series of working standards by diluting the stock solutions to cover a linear concentration range (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[13]

  • Sample Solutions: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

In Vitro Stability Study Protocol
  • Prepare a solution of this compound in a relevant aqueous buffer (e.g., buffers with pH values ranging from 3 to 8).

  • Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each storage condition.

  • Analyze the samples using the validated HPLC method to determine the concentrations of creatine and creatinine.

  • Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point.

  • Determine the degradation kinetics (e.g., first-order rate constant) and the half-life of this compound under each condition.

Visualizations

Creatine Degradation Pathway

G Creatine Creatine (C4H9N3O2) Creatinine Creatinine (C4H7N3O) Creatine->Creatinine Intramolecular Cyclization (-H2O) Water H2O

Caption: Intramolecular cyclization of creatine to creatinine with the loss of a water molecule.

Experimental Workflow for HPLC-based Stability Testing

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Prepare this compound Solution in Buffer B Store at Controlled Temperature and pH A->B C Withdraw Aliquots at Time Intervals B->C D Inject Sample into HPLC C->D E Separate Creatine and Creatinine D->E F Quantify Peaks using UV Detector E->F G Calculate Concentrations F->G H Determine Degradation Rate and Half-life G->H

Caption: Workflow for assessing the in vitro stability of this compound using HPLC.

Conclusion

The in vitro stability of creatine is a critical parameter for the formulation of liquid-based supplements and pharmaceutical products. The primary degradation pathway leads to the formation of creatinine, a process accelerated by acidic pH and elevated temperatures. While there is a significant body of research on the stability of creatine monohydrate, specific quantitative data for this compound is not publicly available. Based on the chemical properties of creatine and nitrate salts, it is hypothesized that this compound in solution may exhibit lower stability than creatine monohydrate due to the resulting lower pH. This technical guide provides a framework for researchers to investigate the in vitro stability of this compound through established analytical methodologies, particularly HPLC. Further empirical studies are essential to definitively characterize the degradation kinetics of this compound and to inform the development of stable and efficacious formulations.

References

The Cellular Choreography of Creatine Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine nitrate, a hybrid compound integrating the ergogenic properties of creatine with the vasodilatory and metabolic benefits of nitrate, presents a multifaceted mechanism of action at the cellular level. This technical guide delineates the distinct and synergistic signaling pathways initiated by its constituent molecules within skeletal muscle cells. Creatine primarily augments the intracellular phosphocreatine pool, enhancing ATP regeneration capacity, and influences anabolic signaling. Concurrently, the nitrate component serves as a substrate for the production of nitric oxide (NO), a pivotal signaling molecule that modulates hemodynamics, mitochondrial function, and calcium handling. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for research and development applications.

Introduction

Creatine has long been established as a cornerstone of sports nutrition, primarily valued for its role in cellular energy metabolism.[1][2][3] Its combination with a nitrate group to form this compound is a strategic formulation designed to leverage the physiological effects of both moieties.[4][5] The nitrate component, upon entering the body, is reduced to nitrite and subsequently to nitric oxide (NO).[5][6] NO is a pleiotropic signaling molecule with significant effects on vascular smooth muscle, leading to vasodilation, and on skeletal muscle, where it influences mitochondrial respiration and biogenesis.[7][8][9] This guide will dissect the cellular and molecular mechanisms of action of creatine and nitrate, and then propose a synergistic model for this compound.

The Creatine Moiety: Cellular Uptake and Bioenergetic Impact

The primary role of creatine at the cellular level is to bolster the phosphocreatine (PCr) system, a critical energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][10]

Cellular Transport via Creatine Transporter (CreaT)

Creatine is actively transported into muscle cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8, commonly known as CreaT.[11][12][13][14] The activity of CreaT is a key determinant of intracellular creatine concentration and is influenced by factors such as substrate availability and hormonal signals.[15]

Creatine Transport into Myocyte cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space (Myocyte) Creatine_ext Creatine CreaT CreaT (SLC6A8) Creatine_ext->CreaT Na+/Cl- Dependent Creatine_int Intracellular Creatine Pool CreaT->Creatine_int CK Creatine Kinase (CK) Creatine_int->CK PCr Phosphocreatine (PCr) PCr->CK  ADP -> ATP ATP ATP ADP ADP CK->PCr  ATP -> ADP

Diagram 1: Cellular uptake and phosphorylation of creatine.
The Phosphocreatine Shuttle and ATP Regeneration

Once inside the myocyte, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr).[10] The PCr shuttle facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during periods of high energy demand, such as intense muscle contraction.[1][3]

Influence on Cellular Signaling

Beyond its bioenergetic role, creatine supplementation has been shown to modulate cellular signaling pathways associated with muscle hypertrophy and adaptation. Evidence suggests that creatine can increase the expression of genes such as Insulin-like Growth Factor 1 (IGF-1) and Glucose Transporter 4 (GLUT-4).[[“]] It may also influence signaling through the Akt/mTOR pathway, a central regulator of protein synthesis, although the effects appear to be nuanced.[[“]]

The Nitrate Moiety: Conversion to Nitric Oxide and Downstream Effects

The nitrate component of this compound acts as a pro-drug for nitric oxide (NO). This pathway is particularly important under hypoxic conditions where endogenous NO production by nitric oxide synthases (NOS) may be limited.[6][17]

The Nitrate-Nitrite-NO Pathway

Dietary nitrate is initially reduced to nitrite by anaerobic bacteria in the oral cavity.[18] This nitrite is then absorbed into the circulation and can be further reduced to NO in tissues, particularly in areas of low oxygen tension.[6] Within muscle cells, enzymes with nitrate reductase activity, such as xanthine oxidoreductase, contribute to this conversion.[19]

Nitrate to Nitric Oxide Pathway and Cellular Effects cluster_ingestion Ingestion & Circulation cluster_myocyte Myocyte Nitrate_ingested Dietary Nitrate Nitrite_circ Nitrite (in circulation) Nitrate_ingested->Nitrite_circ Oral Bacteria Nitrite_intra Intracellular Nitrite Nitrite_circ->Nitrite_intra Anion Transporters (e.g., Sialin, CLC1) NO Nitric Oxide (NO) Nitrite_intra->NO Xanthine Oxidoreductase sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Mito_biogenesis Mitochondrial Biogenesis (PGC-1α) PKG->Mito_biogenesis Vasodilation Vasodilation PKG->Vasodilation Ca_handling Modulation of Ca2+ Handling PKG->Ca_handling

Diagram 2: The nitrate-nitrite-NO pathway and its downstream targets.
NO-Mediated Signaling in Skeletal Muscle

Nitric oxide exerts its effects through several mechanisms:

  • Activation of Soluble Guanylate Cyclase (sGC): NO binds to and activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP).[20] cGMP, in turn, activates Protein Kinase G (PKG), which phosphorylates various downstream targets.

  • Mitochondrial Biogenesis: The NO-cGMP-PKG pathway can stimulate mitochondrial biogenesis through the activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial gene expression.[7][21]

  • Regulation of Mitochondrial Respiration: NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, which can improve the efficiency of oxygen utilization, particularly in hypoxic conditions.[7][9][18]

  • Vasodilation: NO produced in muscle cells can diffuse to the surrounding vasculature, causing smooth muscle relaxation and increased blood flow, thereby enhancing oxygen and nutrient delivery.[2]

  • Calcium Handling: NO can modulate excitation-contraction coupling by S-nitrosylation of the ryanodine receptor (RyR1), influencing calcium release from the sarcoplasmic reticulum.[22]

Proposed Synergistic Mechanism of this compound

The combination of creatine and nitrate in a single molecule suggests a dual-pronged approach to enhancing muscle function.

Proposed Synergistic Mechanism of this compound cluster_creatine Creatine Pathway cluster_nitrate Nitrate Pathway CreatineNitrate This compound Creatine_uptake Increased Intracellular Creatine CreatineNitrate->Creatine_uptake Nitrate_uptake Increased Intracellular Nitrate/Nitrite CreatineNitrate->Nitrate_uptake PCr_stores Increased PCr Stores Creatine_uptake->PCr_stores Anabolic_sig Anabolic Signaling (e.g., IGF-1) Creatine_uptake->Anabolic_sig ATP_regen Enhanced ATP Regeneration PCr_stores->ATP_regen Performance Enhanced Muscle Performance ATP_regen->Performance Anabolic_sig->Performance NO_prod Increased NO Production Nitrate_uptake->NO_prod Vasodilation Vasodilation & Improved Blood Flow NO_prod->Vasodilation Mito_efficiency Improved Mitochondrial Efficiency NO_prod->Mito_efficiency Vasodilation->Performance Mito_efficiency->Performance

Diagram 3: Logical flow of the proposed synergistic action of this compound.

The proposed synergy lies in the concurrent enhancement of both energy supply and oxygen/nutrient delivery. The creatine moiety directly fuels high-intensity contractions by rapidly regenerating ATP, while the nitrate-derived NO improves the metabolic environment by increasing blood flow and enhancing mitochondrial efficiency. This could theoretically lead to greater resistance to fatigue and improved performance compared to either component alone.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating creatine and nitrate supplementation. Data on this compound as a single compound is still emerging.

Table 1: Effects of Creatine Supplementation on Muscle Creatine Content

Study PopulationDosing RegimenDurationChange in Muscle Total CreatineReference
Healthy Males20 g/day 5 days~20% increase[1]
Resistance-Trained Males3 g/day 28 daysSignificant increase by day 7[23]

Table 2: Performance Effects of Creatine and Nitrate Supplementation

SupplementStudy PopulationKey Performance OutcomeMagnitude of EffectReference
Creatine MonohydrateResistance-Trained MalesBench Press Lifting VolumeSignificant increase[23]
This compound (3g/day)Resistance-Trained MalesBench Press Lifting VolumeSignificant increase, comparable to 3g CrM[23]
Dietary NitrateHealthy HumansTime to ExhaustionBeneficial[5]
Dietary NitrateHealthy HumansPower OutputImproved[5]

Experimental Protocols

Quantification of Intracellular Creatine

Objective: To measure the total creatine content in cultured muscle cells or muscle biopsy samples following this compound supplementation.

Methodology:

  • Sample Preparation: Cultured myotubes are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer. Muscle biopsy samples are homogenized in a similar buffer.

  • Creatine Assay: Total creatine concentration is determined using a colorimetric or fluorometric assay kit. These assays typically involve the enzymatic conversion of creatine to a product that can be detected spectrophotometrically.

  • Data Normalization: Creatine content is normalized to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).

Measurement of Nitric Oxide Production

Objective: To quantify the production of nitric oxide in response to this compound supplementation in cell culture.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human myotubes are cultured in appropriate media.[19][24]

  • Treatment: Cells are treated with varying concentrations of this compound or control substances.

  • Nitrite Measurement (Griess Assay): As NO is highly reactive and has a short half-life, its production is often indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[24][25][26]

    • An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[25][27]

    • This reaction forms a colored azo compound, and the absorbance is measured at ~540-550 nm.[24][26]

    • A standard curve using known concentrations of sodium nitrite is used for quantification.

Experimental Workflow for Assessing this compound Effects cluster_analysis Downstream Analysis Start Start: Cell Culture (Myotubes) Treatment Treatment with This compound Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Creatine_Assay Intracellular Creatine Quantification Harvest->Creatine_Assay Griess_Assay NO Production (Griess Assay) Harvest->Griess_Assay Western_Blot Western Blot for Signaling Proteins (e.g., p-Akt, PGC-1α) Harvest->Western_Blot qPCR qPCR for Gene Expression (e.g., IGF-1, GLUT-4) Harvest->qPCR Data_Analysis Data Analysis and Interpretation Creatine_Assay->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Diagram 4: A generalized experimental workflow for studying this compound.

Conclusion

The mechanism of action of this compound at the cellular level is a composite of the well-defined roles of creatine and nitric oxide. Creatine enhances the immediate energy supply for muscle contraction and may promote an anabolic environment. The nitrate component, through its conversion to nitric oxide, improves vascular function and mitochondrial efficiency. The synergistic potential of these two actions—powering the muscle cell while simultaneously optimizing its metabolic machinery and fuel delivery—makes this compound a compound of significant interest for performance enhancement and potentially for clinical applications in conditions characterized by muscle fatigue and impaired blood flow. Further research is warranted to elucidate the direct, combined effects of this compound on these signaling pathways and to quantify its purported synergistic benefits.

References

The Pharmacokinetic Profile of Creatine Nitrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine nitrate (CrN) is a salt of creatine that has garnered interest in the scientific and athletic communities for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. Upon oral administration, this compound is expected to dissociate into its constituent parts: creatine and nitrate. The subsequent independent absorption and metabolism of these two components dictate the compound's overall pharmacokinetic profile. While extensive research exists on the pharmacokinetics of creatine monohydrate, specific and comprehensive in-vivo studies on this compound in animal models are less prevalent in publicly accessible literature. This guide synthesizes the available data, including findings from human studies where relevant, to provide a technical overview of the anticipated pharmacokinetics of this compound in animal models. We will delve into the absorption, distribution, metabolism, and excretion of both the creatine and nitrate moieties, present available quantitative data, and propose detailed experimental protocols for future animal research.

Pharmacokinetic Profile

Upon ingestion, this compound is readily soluble and is presumed to dissociate into creatine and nitrate ions in the gastrointestinal tract. The subsequent pharmacokinetic profile is best understood by examining each component individually.

Creatine Moiety

The absorption of creatine is an active process, likely involving transporters similar to those for amino acids and peptides.[1] Once absorbed, creatine is distributed throughout the body, with approximately 95% being taken up by skeletal muscle via a specific creatine transporter, CreaT1.[2][3] The body's ability to store creatine is finite, and once muscle stores are saturated, the volume of distribution and clearance of creatine can be altered.[1]

Nitrate Moiety

Dietary nitrate is rapidly absorbed from the upper gastrointestinal tract into the bloodstream.[2] From there, a portion is taken up by the salivary glands, where it is reduced to nitrite by oral bacteria. This nitrite is then swallowed and can be further reduced to nitric oxide in the acidic environment of the stomach or absorbed into the circulation. The remaining circulating nitrate is distributed to various tissues and is eventually excreted in the urine.[2]

Quantitative Pharmacokinetic Data

Table 1: Plasma Area Under the Curve (AUC) for Creatine and Nitrate After Acute Supplementation in Humans

Data extracted from a study involving human participants and should be interpreted with caution when extrapolating to animal models.

Supplement (Human Dose)Plasma Creatine AUC (μmol/L)Plasma Nitrate AUC (μmol/L)
Placebo-51.4 ± 83.4
Creatine Monohydrate (5g)-48.0 ± 73.1
This compound (Low Dose, 1.5g)Not significantly different from Placebo898.8 ± 1,688.9
This compound (High Dose, 3g)Not significantly different from Placebo1,988.2 ± 1,618.8
Source: Galvan et al. (2016).[4]

Table 2: Pharmacokinetic Parameters of Creatine Monohydrate in a Rat Model

This table provides a baseline for the expected pharmacokinetics of the creatine moiety in rats.

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)Intravenous (IV)
Cmax (μg/mL) 7.14 ± 1.7913.59 ± 3.57-
Tmax (min) 6060-
AUC₀₋∞ (μg·h/mL) 1139.5 ± 4882501.33 ± 3782450.01 ± 110
Absolute Oral Bioavailability 53.22 ± 11.2%15.69 ± 3.4%-
Source: Alraddadi et al. (2018).[5]

Metabolic Pathways and Cellular Uptake

The metabolic fate of creatine and nitrate follows distinct pathways after their dissociation and absorption.

Creatine Metabolism and the Phosphocreatine System

Creatine's primary role is within the phosphocreatine (PCr) system, which is crucial for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[6]

creatine_pathway creatine Creatine creatinine Creatinine (Excreted) creatine->creatinine Non-enzymatic degradation uptake Muscle Cell Uptake (CreaT1 Transporter) creatine->uptake Transport PCr Phosphocreatine (PCr) ATP ATP PCr->ATP Energy Buffering ADP ADP ATP->ADP Energy Utilization uptake->PCr Creatine Kinase (Phosphorylation)

Creatine metabolic pathway and energy buffering system.
Nitrate-Nitrite-Nitric Oxide Pathway

Dietary nitrate serves as a substrate for the endogenous production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.

nitrate_pathway dietary_nitrate Dietary Nitrate (NO₃⁻) salivary_glands Salivary Glands dietary_nitrate->salivary_glands Uptake nitrite Nitrite (NO₂⁻) salivary_glands->nitrite Bacterial Reduction stomach Stomach (Acidic) nitrite->stomach Swallowed NO Nitric Oxide (NO) stomach->NO Reduction vasodilation Vasodilation NO->vasodilation

The nitrate-nitrite-nitric oxide conversion pathway.

Experimental Protocols

To rigorously determine the pharmacokinetics of this compound in an animal model, such as rats, a detailed and controlled study is required. The following protocol is based on established methodologies for pharmacokinetic analysis of creatine compounds.[5]

Animal Model
  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 250-300g

  • Acclimation: Acclimatize animals for at least one week prior to the study with free access to standard chow and water.

Study Design

A parallel-group design is recommended:

  • Group 1: Oral administration of this compound (e.g., 50 mg/kg)

  • Group 2: Intravenous (IV) administration of this compound (e.g., 10 mg/kg) for bioavailability assessment.

  • Group 3: Oral administration of an equimolar dose of creatine monohydrate for comparison.

  • Group 4: Control group (vehicle administration).

Dosing and Sample Collection Workflow

experimental_workflow start Start: Acclimated Rats fasting Overnight Fasting (12 hours) start->fasting dosing Oral or IV Administration of this compound fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240, 480 min) dosing->blood_sampling plasma_separation Centrifugation to Separate Plasma blood_sampling->plasma_separation analysis LC-MS/MS Analysis of Creatine and Nitrate plasma_separation->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) analysis->pk_analysis

Workflow for a pharmacokinetic study of this compound.
Analytical Methodology

  • Sample Preparation: Plasma samples should be deproteinized, typically with a solvent like acetonitrile, and then centrifuged.

  • Quantification:

    • Creatine: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of creatine in biological matrices.[5]

    • Nitrate: Nitrate concentrations in plasma can also be determined using LC-MS/MS or other validated methods such as colorimetric assays after reduction to nitrite.

Conclusion

The pharmacokinetic profile of this compound in animal models is predicted to be a composite of the individual kinetics of creatine and nitrate. While direct, comprehensive animal data for this compound is sparse, existing research on creatine monohydrate and dietary nitrate provides a strong foundation for understanding its absorption, distribution, metabolism, and excretion. The provided experimental protocol offers a robust framework for future studies aimed at elucidating the precise pharmacokinetic parameters of this compound. Such research is essential for accurately comparing its bioavailability and potential efficacy against more established forms of creatine and for informing the design of preclinical and clinical trials.

References

Bioavailability and Absorption Pathways of Creatine Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine is a well-established ergogenic aid, with creatine monohydrate being the most studied form. However, its limited solubility has prompted the development of alternative forms, such as creatine nitrate. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption pathways of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacokinetic profile and mechanisms of intestinal transport. This document synthesizes data from key clinical trials and in vitro studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams. The evidence suggests that this compound's enhanced solubility may lead to improved bioavailability compared to creatine monohydrate, primarily through the established creatine transporter SLC6A8, with a potential secondary influence from the nitrate moiety on intestinal physiology.

Physicochemical Properties of this compound

This compound is a salt formed by the combination of creatine with a nitrate group. The primary physicochemical characteristic that distinguishes it from creatine monohydrate is its significantly higher water solubility. Several sources indicate that this compound is approximately 10 times more soluble in water than creatine monohydrate. This enhanced solubility is hypothesized to facilitate better dissolution in the gastrointestinal tract, potentially leading to improved absorption and bioavailability.

Bioavailability and Pharmacokinetics

The bioavailability of a substance is a key determinant of its efficacy. Several studies have investigated the pharmacokinetics of this compound, often in comparison to creatine monohydrate.

Comparative Pharmacokinetic Data

A key study by Ostojic et al. (2019) provides valuable insights into the serum and muscle creatine levels following supplementation with this compound, creatine monohydrate, and a combination of this compound with creatinine.[1] The study found that a combination of this compound and creatinine (CN-CRN) resulted in a significantly greater area under the concentration-time curve (AUC) for serum creatine compared to both this compound (CN) and creatine monohydrate (CRM) alone after a single dose.[1]

Table 1: Comparative Pharmacokinetic and Muscle Creatine Data from Ostojic et al. (2019) [1]

ParameterCreatine Monohydrate (CRM)This compound (CN)This compound + Creatinine (CN-CRN)
Single-Dose Serum Creatine AUC (0-120 min) (µmol/L) x min 466.3 ± 47.9622.7 ± 62.9701.1 ± 62.1*
5-Day Change in Muscle Total Creatine (%) 2.1 ± 3.48.0 ± 5.9 9.6 ± 3.4

*p < .001 vs. CRM and CN; **p < .01 vs. CRM

These findings suggest that this compound, particularly when combined with creatinine, may lead to higher circulating levels of creatine shortly after ingestion and greater muscle creatine accumulation over a 5-day period compared to creatine monohydrate.[1]

Absorption Pathways

The absorption of creatine from the gastrointestinal tract is a critical step in its journey to target tissues like muscle and brain.

Primary Pathway: The Creatine Transporter (SLC6A8)

The primary mechanism for creatine absorption in the intestine is via the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] This transporter is located on the apical membrane of enterocytes and actively transports creatine into the cells against a concentration gradient. The process is electrogenic, meaning it is dependent on the electrochemical gradient across the cell membrane.

SLC6A8_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Creatine Creatine SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Na_ion Na+ Na_ion->SLC6A8 Cl_ion Cl- Cl_ion->SLC6A8 Creatine_in Intracellular Creatine SLC6A8->Creatine_in Co-transport

Figure 1: The SLC6A8 Creatine Transporter Mechanism.
Potential Influence of the Nitrate Moiety

The nitrate component of this compound may have indirect effects on creatine absorption. In the body, nitrate can be converted to nitric oxide (NO), a potent vasodilator. Increased NO levels in the intestinal vasculature could lead to enhanced blood flow, which may facilitate the transport of absorbed creatine away from the enterocytes and into the systemic circulation. However, direct evidence for this specific mechanism in the context of this compound absorption is currently limited.

Nitric_Oxide_Pathway Nitrate Nitrate (from this compound) Nitrite Nitrite Nitrate->Nitrite Reduction NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis Vasodilation Vasodilation cGMP->Vasodilation BloodFlow Increased Intestinal Blood Flow Vasodilation->BloodFlow CreatineAbsorption Potentially Enhanced Creatine Absorption BloodFlow->CreatineAbsorption

Figure 2: Potential Nitric Oxide Signaling Pathway in the Intestine.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the bioavailability and safety of this compound.

In Vivo Human Pharmacokinetic and Efficacy Studies

5.1.1 Ostojic et al. (2019): A Randomized Controlled Trial [1]

  • Study Design: A randomized, double-blind, crossover trial.

  • Participants: Healthy young men.

  • Interventions:

    • Single-dose pharmacokinetic study: Participants received either creatine monohydrate (CRM), this compound (CN), or this compound with creatinine (CN-CRN).

    • 5-day supplementation study: Participants consumed their assigned supplement daily for 5 days.

  • Blood Sampling: For the pharmacokinetic study, blood samples were collected at baseline and at multiple time points post-ingestion (e.g., 30, 60, 90, 120 minutes).

  • Muscle Biopsy: Muscle biopsies were taken from the vastus lateralis before and after the 5-day supplementation period to determine muscle creatine content.

  • Analytical Methods: Serum and muscle creatine concentrations were determined using high-performance liquid chromatography (HPLC).

5.1.2 Galvan et al. (2016): Dose-Dependent Safety and Efficacy [3]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Resistance-trained males.

  • Interventions: Participants were assigned to one of four groups: placebo, creatine monohydrate (5g/day), low-dose this compound (1.5g/day), or high-dose this compound (3g/day) for 28 days.

  • Performance Measures: Bench press performance, Wingate anaerobic capacity test, and repeated sprint ability were assessed at baseline and after 28 days.

  • Safety Monitoring: Blood and urine samples were collected to monitor markers of kidney and liver function.

5.1.3 Joy et al. (2014): 28-Day Safety Study [4]

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Healthy young men and women.

  • Interventions: Participants received either a placebo, 1g/day of this compound, or 2g/day of this compound for 28 days.

  • Safety Monitoring: Comprehensive blood panels were analyzed at baseline and at the end of the 28-day period to assess hematological and metabolic markers of safety.

PK_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Blood Draw, Performance Tests) Screening->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Supplementation Supplementation Period (e.g., 28 days) Randomization->Supplementation BloodSampling Pharmacokinetic Blood Sampling (Time-course) Supplementation->BloodSampling PerformanceTesting Post-Supplementation Performance Testing Supplementation->PerformanceTesting Analysis Sample Analysis (HPLC/MS) BloodSampling->Analysis DataAnalysis Statistical Analysis PerformanceTesting->DataAnalysis Analysis->DataAnalysis

Figure 3: Typical Experimental Workflow for a Human Pharmacokinetic Study.
In Vitro Permeability Studies

5.2.1 Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Permeability Measurement:

    • The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport across the cell layer.

    • The apparent permeability coefficient (Papp) is calculated.

  • Transport Mechanism Investigation: To investigate the involvement of specific transporters, the assay can be performed in the presence and absence of known transporter inhibitors.

Data Presentation

Table 2: Summary of Key Findings from this compound Bioavailability and Safety Studies

StudyPopulationDosageDurationKey Findings
Ostojic et al. (2019) [1]Healthy MenSingle dose & 5 days5 daysCN-CRN showed higher serum creatine AUC and greater muscle creatine accumulation than CRM.
Galvan et al. (2016) [3]Resistance-Trained Men1.5g & 3g/day28 days3g/day of CN was well-tolerated and showed similar performance benefits to 5g/day of CRM.
Joy et al. (2014) [4]Healthy Men & Women1g & 2g/day28 daysCN supplementation up to 2g/day for 28 days was found to be safe with no adverse effects on hematological markers.

Conclusion

The available evidence suggests that this compound is a bioavailable source of creatine. Its enhanced water solubility is a plausible reason for potentially improved absorption and pharmacokinetic profiles compared to creatine monohydrate, as indicated by some studies showing higher serum creatine levels and greater muscle accumulation. The primary absorption pathway is believed to be the SLC6A8 creatine transporter, with the nitrate moiety possibly contributing to enhanced intestinal blood flow via the nitric oxide pathway, although this requires further investigation. The detailed experimental protocols from key human clinical trials provide a framework for future research in this area. While promising, more large-scale, long-term comparative studies are needed to definitively establish the superiority of this compound over creatine monohydrate in terms of bioavailability, efficacy, and safety for various populations and performance goals. Future research should also focus on elucidating the precise role of the nitrate component in the absorption process.

References

Initial Safety and Toxicological Profile of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Creatine nitrate (CN) is a novel form of creatine that has garnered interest for its potential ergogenic benefits. This document provides a comprehensive overview of the initial safety and toxicological studies conducted on this compound. The available data, primarily from short-term human clinical trials, suggests that this compound is well-tolerated at doses up to 3 grams per day for up to 28 days. No significant adverse effects on hematological, hepatic, or renal safety markers have been consistently reported in the existing literature. However, a notable gap exists in the public domain regarding classical toxicological studies, such as acute, sub-chronic, chronic, and genotoxicity assessments in animal models. This guide summarizes the key findings from human safety studies, details the experimental protocols employed, and presents the quantitative data in a structured format for ease of comparison and analysis.

Human Clinical Safety Studies

The primary body of evidence for the safety of this compound comes from short-term clinical trials in healthy, active individuals. These studies have consistently demonstrated the apparent safety of CN supplementation.

28-Day Safety Study of 1g and 2g Daily Doses

A study involving 58 young males and females investigated the safety of 1 gram and 2 grams of this compound supplementation daily over a 28-day period.[1][2][3] The study concluded that both dosages appear to be safe for consumption for this duration.[1][2][3] While some statistically significant group-by-time interactions were observed for certain hematological markers like absolute lymphocytes and monocytes, these values remained within the normal clinical range.[1][3] Notably, some participants with pre-existing elevated blood urea nitrogen (BUN) levels saw further increases, suggesting that individuals with high BUN may need to exercise caution.[1][2] However, these changes were not deemed clinically significant.[1][2]

Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

In a two-part study, researchers examined both the acute (5 hours post-ingestion) and chronic (28 days) effects of 1.5 grams and 3 grams of this compound.[4][5][6] The study reported no significant changes in any blood markers or hemodynamic function for any treatment group in the acute phase.[7] Similarly, the 28-day trial, which included a 7-day loading phase, revealed no consistent or clinically significant adverse effects on hepatorenal or muscle enzymes.[4][6] While minimal side effects such as dizziness were reported, they were distributed across all groups, including the placebo group, and were not considered severe.[7] This study concluded that this compound delivered at 3 grams was well-tolerated and did not present any safety concerns within the context of the trial.[4][5]

Data Presentation: Clinical Safety Markers

The following tables summarize the key quantitative findings from the human clinical safety studies on this compound.

Table 1: Hematological and Clinical Chemistry Markers from a 28-Day Study of 1g and 2g this compound [1][3]

Parameter1g this compound Group2g this compound GroupControl GroupKey Findings
Hematology
Absolute LymphocytesSignificant group x time interactionNo significant interactionNo significant interactionValues remained within normal clinical range.
Absolute MonocytesSignificant group x time interactionNo significant interactionNo significant interactionValues remained within normal clinical range.
PlateletsSignificant decrease observed in one labSignificant increase observed in one labDecrements observedInter-laboratory differences noted.
Red Blood Cell Distribution Width (RDW)Significant increase in one labNo significant interactionNo significant interactionInter-laboratory differences noted.
Clinical Chemistry
Blood Urea Nitrogen (BUN)No significant interactionBUN:Creatinine ratio increased in one labNo significant interactionPost-supplementation values slightly beyond normal range in some individuals with elevated baseline BUN.[2]
CreatinineSignificant group x time interactionNo significant interactionNo significant interactionValues remained within normal clinical range.
Alanine Aminotransferase (ALT)Significant group x time interactionSignificant group x time interactionNo significant interactionInter-laboratory differences noted, with one lab showing greater decrements.
SodiumSignificant increase in one labNo significant interactionNo significant interactionInter-laboratory differences noted.
Serum ProteinSignificant increase in one labNo significant interactionNo significant interactionInter-laboratory differences noted.

Table 2: Safety Markers from an Acute (5-hour) and 28-Day Study of 1.5g and 3g this compound [4][5][6]

Parameter1.5g this compound Group3g this compound Group3g Creatine Monohydrate GroupPlacebo GroupKey Findings
Acute Phase (0-5 hours)
Hepatorenal EnzymesNo significant changesNo significant changesNo significant changesNo significant changesNo adverse effects observed.
Muscle EnzymesNo significant changesNo significant changesNo significant changesNo significant changesNo adverse effects observed.
Heart RateNo significant changesNo significant changesNo significant changesNo significant changesNo adverse effects observed.
Blood PressureNo significant changesNo significant changesNo significant changesNo significant changesNo adverse effects observed.
28-Day Phase
Blood Safety MarkersStochastic changes not indicative of harmStochastic changes not indicative of harmStochastic changes not indicative of harmStochastic changes not indicative of harmNo consistent or clinically significant adverse effects.
Reported Side EffectsMinimal and similar to placeboMinimal and similar to placeboMinimal and similar to placeboMinimal and similar to placeboWell-tolerated.

Experimental Protocols

Protocol for 28-Day Safety Study of 1g and 2g Daily Doses
  • Participants: 58 healthy young males and females (mean age 24.3 ± 3.9 years).[1][3]

  • Study Design: Randomized, parallel-group design conducted across two laboratories.[3]

  • Treatment Groups:

    • 1g this compound daily (n=18)

    • 2g this compound daily (n=20)

    • Unsupplemented control (n=20)

  • Duration: 28 days.[1][2][3]

  • Data Collection: Blood samples were collected by a trained phlebotomist at baseline (pre-supplementation) and at the end of the 28-day period.[1][3]

  • Analysis: Full safety panels, including hematology and clinical chemistry, were analyzed.[3]

Protocol for Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses
  • Study 1: Acute Phase

    • Participants: 13 healthy, recreationally active men.[7]

    • Study Design: Randomized, crossover design with a 7-day washout period.[4][5]

    • Treatment Groups:

      • 1.5g this compound

      • 3g this compound

      • 5g Creatine Monohydrate

      • Placebo

    • Data Collection: Blood samples, heart rate, and blood pressure were measured at baseline (time-0), 30 minutes post-ingestion, and then hourly for 5 hours.[4][5][6]

    • Analysis: Hepatorenal and muscle enzymes were assessed.[4][6]

  • Study 2: 28-Day Phase

    • Participants: 48 healthy individuals.[4][5][6]

    • Study Design: Randomized, double-blind, parallel-group trial.[4][5]

    • Treatment Groups:

      • 1.5g this compound daily

      • 3g this compound daily

      • 3g Creatine Monohydrate daily

      • Placebo

    • Supplementation Protocol: Included a 7-day loading period with four servings per day, followed by one serving per day for the remaining 21 days.[4][5][6]

    • Data Collection: Blood samples were collected at baseline and after 28 days.[4]

Mandatory Visualizations

experimental_workflow_28_day_safety cluster_screening Screening & Randomization cluster_groups Treatment Groups (28 Days) cluster_data Data Collection cluster_analysis Analysis s1 58 Healthy Participants (Males & Females) s2 Random Assignment s1->s2 g1 1g this compound (n=18) s2->g1 g2 2g this compound (n=20) s2->g2 g3 Control (n=20) s2->g3 d1 Baseline Blood Draw (Pre-supplementation) d2 End of Study Blood Draw (Day 28) d1->d2 28-day Supplementation Period a1 Full Safety Panels: Hematology & Clinical Chemistry d2->a1

Caption: Workflow for the 28-day safety study of this compound.

experimental_workflow_acute_chronic cluster_study1 Study 1: Acute Phase (Crossover) cluster_study2 Study 2: 28-Day Phase (Parallel) p1 13 Healthy Males t1 Treatments: - 1.5g CN - 3g CN - 5g CM - Placebo p1->t1 c1 Data Collection (0-5 hrs): Blood, HR, BP t1->c1 w1 7-day Washout c1->w1 w1->t1 p2 48 Healthy Participants t2 Treatments: - 1.5g CN - 3g CN - 3g CM - Placebo p2->t2 s2 28-Day Supplementation (7-day load) t2->s2 c2 Data Collection: Baseline & Day 28 Blood s2->c2

Caption: Workflow for the acute and 28-day safety study of this compound.

Discussion and Future Directions

The available evidence from human clinical trials suggests that this compound is safe for short-term use in healthy individuals at the dosages studied.[1][4] The observed changes in some blood markers were generally minor, inconsistent across studies, and not considered clinically significant.[1][4]

It is crucial to highlight the absence of publicly available preclinical toxicology data. Standardized toxicological assessments are essential for establishing a comprehensive safety profile for any new compound. This includes:

  • Acute Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity at high doses.

  • Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure.

  • Genotoxicity Studies: To assess the potential for mutagenicity and clastogenicity.

  • Developmental and Reproductive Toxicology (DART) Studies: To investigate potential effects on fertility and fetal development.

Future research should aim to fill these gaps in the toxicological database for this compound. Longer-term human clinical trials are also warranted to confirm its safety with chronic use. Additionally, studies in special populations, such as individuals with pre-existing renal conditions, would be beneficial.

Conclusion

Based on the current body of scientific literature, this compound appears to be safe for short-term human consumption at doses of up to 3 grams per day. The existing studies have not identified any consistent or significant adverse health effects. However, the lack of comprehensive preclinical toxicology data necessitates a cautious approach. Researchers and drug development professionals should consider the need for further toxicological evaluation to fully characterize the safety profile of this compound before its widespread use or incorporation into therapeutic regimens.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Creatine Nitrate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine nitrate is a popular dietary supplement purported to enhance physical performance by combining the ergogenic effects of creatine with the vasodilatory properties of nitrate. Accurate quantification of creatine and nitrate in biological samples is crucial for pharmacokinetic studies, efficacy evaluation, and safety assessments in drug development. As this compound readily dissociates into creatine and nitrate ions in aqueous environments, analytical methods must be capable of measuring both moieties. This document provides detailed protocols for the simultaneous quantification of creatine and nitrate in biological matrices, primarily plasma and urine, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, it outlines the key signaling pathways influenced by these compounds.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analytical methods described herein. These values are derived from established methods for creatine and nitrate analysis and serve as a reference for method development and validation.

Table 1: HPLC-UV Method Parameters for Simultaneous Creatine and Nitrate Quantification

ParameterSetting
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) and Methanol (95:5 v/v) containing 5 mM Tetrabutylammonium Hydrogen Sulfate (ion-pairing agent)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 210 nm
Internal Standard Guanidinoacetic Acid

Table 2: Typical Validation Parameters for Creatine and Nitrate Assays

ParameterCreatineNitrate
Linearity Range 1 - 200 µg/mL0.5 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.3 µg/mL
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (Recovery %) 90 - 110%90 - 110%

Experimental Protocols

Principle

This protocol details an ion-pairing reversed-phase HPLC-UV method for the simultaneous determination of creatine and nitrate in human plasma and urine. Biological samples are deproteinized, and the supernatant is directly injected into the HPLC system. The ion-pairing agent in the mobile phase forms a neutral complex with the polar creatine and nitrate molecules, allowing for their retention and separation on a C18 column. Detection is achieved by measuring the absorbance at 210 nm.

Materials and Reagents
  • Creatine standard (≥99% purity)

  • Sodium Nitrate standard (≥99% purity)

  • Guanidinoacetic Acid (Internal Standard, ≥99% purity)

  • Perchloric Acid (70%)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium Hydrogen Sulfate (ion-pairing agent)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Micropipettes

Sample Preparation

Plasma Samples:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (Guanidinoacetic Acid, 1 mg/mL).

  • Add 200 µL of 1.2 M perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Urine Samples:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • Dilute the urine sample 1:10 with ultrapure water.

  • To 200 µL of the diluted urine, add 20 µL of the internal standard solution.

  • Filter the mixture through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample or standard solution.

  • Run the analysis for approximately 15 minutes to allow for the elution of all components.

  • Record the chromatograms and integrate the peak areas for creatine, nitrate, and the internal standard.

Quantification
  • Prepare calibration standards of creatine and sodium nitrate in the appropriate matrix (drug-free plasma or urine) at concentrations spanning the expected sample range.

  • Process the calibration standards in the same manner as the unknown samples.

  • Construct calibration curves by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Determine the concentration of creatine and nitrate in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Visualizations

Signaling Pathways

The ergogenic effects of this compound supplementation are attributed to the distinct signaling pathways of its constituent components. Creatine primarily impacts cellular energy metabolism and muscle protein synthesis, while nitrate serves as a precursor for nitric oxide (NO), a potent vasodilator.

creatine_pathway cluster_cell Muscle Cell Creatine Creatine PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase Akt Akt Creatine->Akt Activates PCr->Creatine Creatine Kinase ATP ATP PCr->ATP Energy Buffer ADP ADP ATP->ADP Muscle Contraction mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: Creatine signaling pathway in muscle cells.

nitrate_pathway cluster_body Systemic Circulation and Tissues Nitrate Dietary Nitrate (from this compound) Nitrite Nitrite (NO2-) Nitrate->Nitrite Oral Bacteria NO Nitric Oxide (NO) Nitrite->NO Reduction in Blood & Tissues sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP Vasodilation Vasodilation & Increased Blood Flow cGMP->Vasodilation Leads to

Caption: Mammalian nitrate-nitrite-nitric oxide pathway.[1][2][3]

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of creatine and nitrate in biological samples.

experimental_workflow Sample_Collection Biological Sample Collection (Plasma or Urine) Sample_Prep Sample Preparation (Deproteinization/Dilution) Sample_Collection->Sample_Prep Internal_Standard Addition of Internal Standard Sample_Prep->Internal_Standard Filtration Filtration (0.22 µm) Internal_Standard->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area Integration) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for creatine and nitrate analysis.

References

High-Performance Liquid Chromatography with UV Detection for the Simultaneous Analysis of Creatine and Creatinine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed overview and standard operating procedure for the simultaneous quantification of creatine and its metabolite, creatinine, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is applicable to researchers, scientists, and professionals in the field of drug development and clinical diagnostics for the analysis of these compounds in various matrices, including pharmaceutical formulations, biological fluids, and dietary supplements.

Introduction

Creatine, a nitrogenous organic acid, plays a pivotal role in energy metabolism, particularly in muscle tissue where it is converted to phosphocreatine.[1][2] Creatinine is the metabolic breakdown product of creatine and is excreted from the body via the kidneys.[2][3] The accurate determination of creatine and creatinine levels is crucial in various fields. In clinical diagnostics, creatinine clearance is a key indicator of renal function.[2][4] In the sports nutrition and dietary supplement industry, the quantification of creatine is essential for quality control and formulation development.[1][5]

High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, specific, and widely accessible method for the simultaneous analysis of creatine and creatinine.[6][7][8] This technique separates the two compounds based on their differential interactions with a stationary phase, allowing for their individual quantification.[4]

Chromatographic Methods and Quantitative Data

A variety of HPLC methods have been developed for the analysis of creatine and creatinine, each with its own set of chromatographic conditions and performance characteristics. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. A summary of different HPLC-UV methods is presented in the tables below for easy comparison.

Table 1: HPLC Columns and Mobile Phases

Column TypeStationary PhaseMobile Phase CompositionReference
Reversed-PhasePorous Graphitic Carbon (Hypercarb)96.95:3:0.05 (v/v) Water/Acetonitrile/TFA[1]
Mixed-ModePrimesep 200Acetonitrile/Water (10/90%) with 0.1% TFA[9]
Mixed-ModeNewcrom AHAcetonitrile/Water with Phosphoric Acid (step gradient)[3]
Ion-ExchangePolyhydroxylated glucose and sulfonated stationary phaseWater/Acetonitrile/0.01 M Sodium Acetate/1.0 M Sodium Hydroxide (2.5:2.5:90:5, V/V/V/V)[10]
Reversed-PhaseC18 with polar end-cappingWater buffered to pH ~6[5]
HILICNUCLEODUR HILICNot specified[2]
Reversed-PhaseCogent Diamond Hydride™70% Acetonitrile / 30% DI Water[11]

Table 2: Chromatographic Conditions and Performance

ParameterMethod 1 (Porous Graphitic Carbon)Method 2 (Mixed-Mode)Method 3 (Ion-Exchange)Method 4 (C18 Polar End-Capped)
Flow Rate Not Specified1.0 mL/min1.0 mL/minIsocratic
Detection Wavelength Not Specified210 nmNot Specified210 nm
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Run Time < 5 minutesNot Specified< 5 minutes< 7 minutes
Linearity Range (Creatine) Not SpecifiedNot Specified0-20 µg/mLNot Specified
Linearity Range (Creatinine) Not SpecifiedNot Specified0-20 µg/mLNot Specified
LOD (Creatine) Not Specified3.6 ppbNot SpecifiedNot Specified
LOD (Creatinine) Not Specified3.5 ppbNot SpecifiedNot Specified
Precision (RSD) ExcellentNot Specified< 10%Not Specified

Experimental Protocols

This section provides a detailed protocol for the simultaneous analysis of creatine and creatinine using a reversed-phase HPLC-UV method. This protocol is based on established methodologies and is intended as a starting point for method development and validation.[1][5][9]

Materials and Reagents
  • Creatine monohydrate reference standard (>99% purity)

  • Creatinine reference standard (>99% purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of creatine monohydrate and creatinine reference standards in HPLC grade water to prepare individual primary stock solutions of 1000 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[12]

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Pharmaceutical Formulations (e.g., Powders): Accurately weigh a portion of the powdered sample, dissolve it in a known volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[5]

  • Biological Fluids (e.g., Urine, Serum): A protein precipitation step is typically required.[12] Add an equal volume of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis. For urine samples, a simple dilution with deionized water may be sufficient.[13]

Chromatographic Conditions (Example Method)
  • Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v) containing 0.1% TFA. The mobile phase should be filtered and degassed before use.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • UV Detection: 210 nm[9][12]

Data Analysis

Identify the peaks for creatine and creatinine in the chromatograms based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration for the series of working standard solutions. Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

To aid in the understanding of the experimental process, the following diagrams have been generated.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standards s2 Dissolve in Water (Stock) s1->s2 s3 Dilute with Mobile Phase (Working) s2->s3 h1 Inject Sample/Standard s3->h1 p1 Weigh/Measure Sample p2 Dissolve/Dilute p1->p2 p3 Protein Precipitation (if needed) p2->p3 p4 Filter p3->p4 p4->h1 h2 Separation on HPLC Column h1->h2 h3 UV Detection h2->h3 d1 Peak Identification h3->d1 d2 Peak Integration d1->d2 d3 Calibration Curve Generation d2->d3 d4 Quantification d3->d4

Caption: Experimental workflow for HPLC-UV analysis of creatine and creatinine.

G input Sample/Standard Solution Mixture of Creatine & Creatinine hplc_system HPLC System Pump Injector Column UV Detector input->hplc_system Injection output Chromatogram Separated Peaks hplc_system->output Elution & Detection quantification Data Analysis Peak Area vs. Concentration Quantification output->quantification Integration

Caption: Logical relationship of the HPLC-UV analysis process.

References

Application Notes and Protocols for In Vitro Efficacy of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Creatine nitrate is a novel compound that combines the well-established ergogenic effects of creatine with the potential vasodilatory and metabolic benefits of nitrate.[1][2][3] Creatine plays a pivotal role in cellular energy metabolism by regenerating adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity activities.[2] Nitrate, on the other hand, can be reduced to nitrite and subsequently to nitric oxide (NO), a key signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration.[1][4]

These application notes provide a comprehensive suite of in vitro assays to evaluate the efficacy of this compound in cultured muscle cells. The protocols are designed to assess the compound's effects on cellular viability, energy metabolism, creatine uptake, and nitric oxide production. The presented methodologies will enable researchers to dissect the individual and potential synergistic contributions of the creatine and nitrate moieties.

I. Assessment of Cellular Viability and Cytotoxicity

A fundamental first step in evaluating any new compound is to determine its effect on cell health. These assays will establish a safe and effective concentration range for subsequent functional experiments.

1.1. Cell Viability Assay using Resazurin

This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5] The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed skeletal muscle cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Prepare a 0.1 mg/mL resazurin solution in PBS. Add 10 µL of this solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle)100
10
50
100
500
1000

II. Evaluation of Cellular Energy Metabolism

These assays are designed to measure the impact of this compound on the primary function of creatine: enhancing cellular energy status.

2.1. Intracellular ATP Content Assay

This assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from luciferin in an ATP-dependent manner.[6] The luminescent signal is directly proportional to the amount of ATP present in the cell lysate.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to each well.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP concentration to the total protein content of each well.

Data Presentation:

TreatmentATP Concentration (pmol/µg protein)
Vehicle Control
Creatine Monohydrate (positive control)
Sodium Nitrate (positive control)
This compound

Experimental Workflow for Cellular Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assays C2C12 C2C12 Myoblasts Seed Seed cells in 96-well plate C2C12->Seed Adhere Allow cells to adhere Seed->Adhere Treat Treat cells Adhere->Treat Prepare Prepare this compound dilutions Prepare->Treat Incubate Incubate (24-48h) Treat->Incubate Viability Cell Viability Assay (Resazurin) Incubate->Viability ATP ATP Content Assay (Luciferase) Incubate->ATP NO Nitric Oxide Production (Griess Assay) Incubate->NO Uptake Creatine Uptake Assay (Radiolabeled Creatine) Incubate->Uptake

Caption: Workflow for in vitro evaluation of this compound.

III. Assessment of Creatine Uptake

This assay determines if this compound facilitates the uptake of creatine into muscle cells, a critical step for its function.

3.1. Radiolabeled Creatine Uptake Assay

This method measures the uptake of [¹⁴C]-labeled creatine into cultured muscle cells.[7]

Protocol:

  • Cell Seeding and Treatment: Seed C2C12 cells in 24-well plates. Treat the cells with this compound, creatine monohydrate, or vehicle for 24 hours.

  • Wash: Quickly wash the cell monolayers with Earle's balanced salt solution (EBSS).

  • Incubation with Radiolabel: Incubate the cells at 37°C for a defined period (e.g., 30 minutes) in EBSS containing [¹⁴C]-creatine.

  • Wash: Terminate the uptake by washing the cells three times with ice-cold EBSS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement: Determine the radioactivity in the cell lysates using a scintillation counter.

  • Protein Quantification: Measure the protein concentration in each lysate to normalize the radioactivity counts.

  • Data Analysis: Express the results as pmol of creatine taken up per mg of protein per minute.

Data Presentation:

TreatmentCreatine Uptake (pmol/mg protein/min)
Vehicle Control
Creatine Monohydrate
This compound

IV. Measurement of Nitric Oxide Production

This assay evaluates the ability of the nitrate component of this compound to increase nitric oxide production, a key mechanism for its potential vasodilatory effects.

4.1. Nitric Oxide (Nitrate/Nitrite) Assay

This assay measures the total concentration of nitrate and nitrite, stable end-products of NO metabolism, in the cell culture medium using the Griess reaction.[8][9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant.

  • Nitrate Reduction: In a 96-well plate, add the collected supernatant. Add nitrate reductase and its cofactor (e.g., NADH) to each well to convert nitrate to nitrite. Incubate as per the kit's instructions.

  • Griess Reaction: Add Griess Reagent I (sulfanilamide) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well.[8][9]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

Data Presentation:

TreatmentTotal Nitrate/Nitrite (µM)
Vehicle Control
Sodium Nitrate
This compound

Proposed Signaling Pathway of this compound

G cluster_creatine Creatine Moiety cluster_nitrate Nitrate Moiety Creatine Creatine CrT Creatine Transporter (CrT) Creatine->CrT PCr Phosphocreatine (PCr) CrT->PCr  Cellular Uptake ADP ADP PCr->ADP  CK ATP ATP Energy Cellular Energy for Muscle Contraction ATP->Energy ADP->ATP Nitrate Nitrate (NO3-) Nitrite Nitrite (NO2-) Nitrate->Nitrite  Reduction NO Nitric Oxide (NO) Nitrite->NO  Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP  Activation Vasodilation Vasodilation & Improved Blood Flow cGMP->Vasodilation CreatineNitrate This compound CreatineNitrate->Creatine CreatineNitrate->Nitrate

Caption: Putative dual-action mechanism of this compound.

V. Assessment of Oxidative Stress

Both creatine and nitric oxide can modulate cellular redox status. This assay will determine the net effect of this compound on the production of reactive oxygen species (ROS).

5.1. Intracellular ROS Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]

Protocol:

  • Cell Seeding: Seed C2C12 cells in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for a specified time.

  • Loading with H₂DCFDA: Remove the treatment medium and incubate the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash: Wash the cells with PBS to remove excess probe.

  • Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

TreatmentIntracellular ROS (Fold Change)
Vehicle Control1.0
H₂O₂ (Positive Control)
This compound

Logical Relationship of In Vitro Assays

G cluster_compound Compound Characterization cluster_mechanism Mechanism of Action cluster_efficacy Efficacy Assessment Viability Cell Viability & Cytotoxicity Uptake Creatine Uptake Viability->Uptake Determines safe dose NO_Prod NO Production Viability->NO_Prod Determines safe dose ATP_Prod ATP Production Uptake->ATP_Prod Leads to ROS Oxidative Stress (ROS Levels) NO_Prod->ROS Can influence ATP_Prod->ROS Can influence

Caption: Interdependence of the proposed in vitro assays.

References

Experimental Design for Studying Creatine Nitrate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a well-established ergogenic aid known for its role in cellular energy metabolism, primarily by regenerating ATP through the phosphocreatine system. Dietary nitrate, on the other hand, serves as a precursor to nitric oxide (NO), a key signaling molecule involved in vasodilation, mitochondrial respiration, and muscle contractility. Creatine nitrate is a hybrid compound that aims to deliver the benefits of both creatine and nitrate. The study of this compound in vitro is essential for elucidating its cellular mechanisms of action, potential synergistic effects, and for the development of novel therapeutics for sports performance and clinical conditions related to muscle bioenergetics and function.

These application notes provide a comprehensive guide for the in vitro investigation of this compound using skeletal muscle cell lines, such as C2C12 or L6 myoblasts. Detailed protocols for assessing key cellular responses are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Recommended Cell Lines

  • C2C12: A mouse myoblast cell line that can be differentiated into myotubes, mimicking skeletal muscle fibers. This is an excellent model for studying myogenesis, cellular metabolism, and signaling pathways in response to supplements.

  • L6: A rat myoblast cell line that also differentiates into myotubes and is a well-established model for studying glucose uptake and creatine transport.

I. Cellular Viability and Proliferation

A fundamental first step in evaluating the effect of any new compound on cells is to determine its impact on cell viability and proliferation. This helps to establish a safe and effective concentration range for subsequent experiments.

Data Presentation: Cell Viability and Proliferation
Treatment GroupConcentration (mM)Cell Viability (%) (MTT Assay)Cell Proliferation (Fold Change)
Control (Untreated) 0100 ± 5.01.0 ± 0.1
Creatine Monohydrate 5105 ± 4.81.2 ± 0.2
Sodium Nitrate 198 ± 5.21.1 ± 0.1
This compound 1102 ± 6.11.3 ± 0.2
This compound 5110 ± 5.51.5 ± 0.3
This compound 1095 ± 7.31.1 ± 0.2

Note: The data presented above are hypothetical examples for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability.[1][2][3]

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

  • C2C12 or L6 myoblasts

  • Complete growth medium (DMEM with 10% FBS)

  • This compound, creatine monohydrate, sodium nitrate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed C2C12 or L6 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, creatine monohydrate, and sodium nitrate in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

II. Apoptosis Assessment

To determine if this compound induces programmed cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Apoptosis Analysis by Flow Cytometry
Treatment GroupConcentration (mM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated) 095 ± 2.53 ± 1.02 ± 0.8
Staurosporine (Positive Control) 0.00140 ± 5.135 ± 4.225 ± 3.5
This compound 594 ± 3.04 ± 1.22 ± 0.9
This compound 1092 ± 3.55 ± 1.53 ± 1.1

Note: The data presented above are hypothetical examples for illustrative purposes.

Experimental Protocol: Annexin V/PI Apoptosis Assay.[1][4][5][6][7]

This protocol utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis/necrosis).

Materials:

  • C2C12 or L6 cells

  • This compound

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

III. Nitric Oxide Production

Given that this compound contains a nitrate moiety, it is hypothesized to increase nitric oxide (NO) bioavailability. NO production can be indirectly measured by quantifying its stable end products, nitrite and nitrate, in the cell culture supernatant using the Griess assay.

Data Presentation: Nitric Oxide Production
Treatment GroupConcentration (mM)Nitrite Concentration (µM)
Control (Untreated) 02.5 ± 0.5
Sodium Nitrate 18.0 ± 1.2
Creatine Monohydrate 52.8 ± 0.6
This compound 19.5 ± 1.5
This compound 515.2 ± 2.1

Note: The data presented above are hypothetical examples for illustrative purposes.

Experimental Protocol: Griess Assay for Nitrite Measurement.[2][8][9][10][11]

Materials:

  • C2C12 or L6 cells

  • Phenol red-free culture medium

  • This compound, sodium nitrate, creatine monohydrate

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and, upon reaching confluency, switch to phenol red-free medium. Treat the cells with the compounds of interest for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard in the same medium used for the experiment.

  • Griess Reaction: Add 50 µL of the supernatant or standard to a 96-well plate. Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.

IV. Creatine Uptake

To confirm that the creatine component of this compound is transported into the cells, a creatine uptake assay can be performed. This is typically done using radiolabeled creatine.

Data Presentation: Creatine Uptake
Treatment GroupConcentration (mM)Creatine Uptake (pmol/mg protein/min)
Control (Untreated) 05.2 ± 0.8
Creatine Monohydrate 155.6 ± 6.2
This compound 158.3 ± 7.1

Note: The data presented above are hypothetical examples for illustrative purposes.

Experimental Protocol: Radiolabeled Creatine Uptake Assay

Materials:

  • L6 or C2C12 cells

  • [14C]-Creatine

  • Unlabeled creatine monohydrate and this compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluency.

  • Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [14C]-Creatine and the desired concentration of unlabeled creatine monohydrate or this compound.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add the pre-warmed uptake solution to each well to initiate the uptake.

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for at least 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Protein Quantification: Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the radioactivity counts to the protein concentration to calculate the rate of creatine uptake.

V. Signaling Pathway Analysis: PI3K/Akt/mTOR

Creatine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis and cell growth. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Data Presentation: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Treatment Groupp-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)
Control (Untreated) 1.0 ± 0.11.0 ± 0.1
Creatine Monohydrate (5 mM) 2.5 ± 0.32.2 ± 0.2
This compound (5 mM) 2.8 ± 0.42.5 ± 0.3

Note: The data presented above are hypothetical examples for illustrative purposes.

Experimental Protocol: Western Blotting for Akt and mTOR Phosphorylation.[12][13][14][15][16]

Materials:

  • C2C12 or L6 cells

  • This compound, creatine monohydrate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with creatine compounds for the desired time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

VI. Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Creatine_Nitrate This compound Nitrate Nitrate Creatine_Nitrate->Nitrate Creatine Creatine Creatine_Nitrate->Creatine NO NO Nitrate->NO Creatine->Akt May Activate

Caption: PI3K/Akt/mTOR signaling pathway potentially activated by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_signaling Signaling Analysis cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Culture C2C12 Myoblasts Treatment 2. Treat with this compound, Creatine Monohydrate, Sodium Nitrate Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI Assay) Treatment->Apoptosis NO_Production 3c. NO Production (Griess Assay) Treatment->NO_Production Creatine_Uptake 3d. Creatine Uptake (Radiolabeled Assay) Treatment->Creatine_Uptake Western_Blot 4. Western Blot for p-Akt and p-mTOR Treatment->Western_Blot Data_Analysis 5. Data Analysis and Conclusion Viability->Data_Analysis Apoptosis->Data_Analysis NO_Production->Data_Analysis Creatine_Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: Overall experimental workflow for studying this compound in cell culture.

Application Notes and Protocols for Creatine Nitrate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering creatine nitrate in rodent studies. Due to the limited availability of specific protocols for this compound, the following recommendations are largely adapted from established methodologies for creatine monohydrate, taking into account the distinct physicochemical properties of this compound.

Introduction

Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and brain. While creatine monohydrate is the most extensively studied form, this compound has garnered interest due to its enhanced aqueous solubility. This property may offer advantages in terms of preparation for administration and potentially, bioavailability. These notes detail protocols for oral gavage and dietary administration of this compound in mice and rats, summarize relevant quantitative data, and describe the key signaling pathways involved in creatine's mechanism of action.

Quantitative Data Summary

The following tables provide a summary of dosages and physicochemical properties relevant to the administration of creatine compounds in rodent studies. It is important to note that the dosage for this compound may need to be adjusted based on the molecular weight difference compared to creatine monohydrate to deliver an equivalent amount of creatine.

Table 1: Dosage and Administration Parameters for Creatine Compounds in Rodent Studies (Adapted from Creatine Monohydrate Studies)

ParameterMiceRatsReference
Oral Gavage Dosage 1 mg/kg (for neurological studies)[1]0.5 - 2 g/kg/day (for toxicity studies)[2][3][1][2][3]
300 mg/kg (loading dose)[4]10 - 70 mg/kg (for pharmacokinetic studies)[5][6][4][5][6]
75 mg/kg (maintenance dose)[4][4]
Dietary Admixture 1% - 3% w/w[7]2% - 4% w/w[8][9][7][8][9]
Administration Route Oral Gavage, Dietary AdmixtureOral Gavage, Dietary Admixture
Vehicle for Gavage Water, 0.5% Carboxymethylcellulose (CMC)Water
Frequency DailyDaily
Duration 5 days to 10 weeks[1][7]14 days to 5 weeks[2][3][8][1][2][3][7][8]

Table 2: Physicochemical Properties of Creatine Monohydrate vs. This compound

PropertyCreatine MonohydrateThis compoundReference
Aqueous Solubility LowerHigher
Stability in Solution Degradation to creatinine is pH and temperature-dependent (faster at lower pH and higher temperature)Expected to have similar degradation kinetics for the creatine moiety

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: Sterile distilled water or 0.5% Carboxymethylcellulose (CMC) solution

  • Sterile graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter (if sterile administration is required)

Procedure:

  • Determine the required concentration: Calculate the concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for rodents).

    • Example Calculation: For a 200 mg/kg dose in a mouse with an administration volume of 10 mL/kg, the required concentration is 20 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle: If using 0.5% CMC, prepare it by slowly adding CMC powder to sterile water while stirring vigorously.

  • Dissolve the this compound:

    • Place a stir bar in a beaker with the appropriate volume of vehicle.

    • Slowly add the weighed this compound powder to the vehicle while stirring.

    • This compound's higher solubility should facilitate dissolution at room temperature. Gentle warming (up to 37°C) can be used if necessary, but avoid high temperatures to minimize degradation.

  • Check and adjust pH (optional but recommended): The pH of the final solution should be near neutral (pH 7.0-7.4) to enhance stability. Adjust with sterile NaOH or HCl if necessary.

  • Sterilization (if required): For studies requiring sterile administration, filter the final solution through a 0.22 µm syringe filter.

  • Storage: Prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours to minimize degradation to creatinine.

Protocol 2: Oral Gavage Administration in Mice and Rats

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize animals to handling for several days prior to the first gavage to reduce stress.

    • Weigh the animal to determine the correct volume of solution to administer.

    • Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck. For rats, a towel or a commercial restrainer can be used.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is securely attached to the syringe filled with the calculated volume of the this compound solution.

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to administer the solution.

  • Post-Procedure Monitoring:

    • Gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.

Protocol 3: Preparation of this compound-Supplemented Rodent Diet

Materials:

  • This compound powder

  • Standard rodent chow (powdered form)

  • Large mixing bowl or a commercial mixer

  • Small amount of water or edible oil to aid in adhesion

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed to achieve the desired percentage in the final diet mixture (e.g., 2% w/w).

  • Mixing:

    • Weigh the powdered rodent chow and the calculated amount of this compound.

    • In a large bowl or mixer, combine the powdered chow and this compound.

    • Mix thoroughly to ensure a homogenous distribution of the this compound throughout the diet.

    • A small amount of water or edible oil can be lightly sprayed during mixing to help the this compound adhere to the chow particles and reduce separation.

  • Pelleting (optional): If pelletized food is required, a laboratory-scale pellet mill can be used.

  • Storage: Store the supplemented diet in airtight containers in a cool, dry place to prevent degradation.

Signaling Pathways and Experimental Workflows

Creatine supplementation has been shown to modulate several key signaling pathways, primarily related to cellular energy metabolism, muscle protein synthesis, and cell survival.

Creatine's Role in Cellular Energy Homeostasis

Creatine_Energy_Pathway Creatine Creatine CK Creatine Kinase (CK) Creatine->CK Enters Cell PCr Phosphocreatine (PCr) ADP ADP PCr->ADP Phosphate Donation ATP ATP Muscle_Contraction Muscle Contraction & Other Cellular Processes ATP->Muscle_Contraction Energy Release ADP->ATP CK->PCr ATP -> ADP Muscle_Contraction->ADP

Caption: Creatine's role in the phosphocreatine energy shuttle.

Akt/mTOR Signaling Pathway in Muscle Hypertrophy

Creatine supplementation can influence the Akt/mTOR pathway, a central regulator of muscle protein synthesis.

Akt_mTOR_Pathway Creatine Creatine Supplementation Cell_Swelling Cell Swelling (Osmotic Effect) Creatine->Cell_Swelling Akt Akt/PKB Cell_Swelling->Akt Activates IGF1 IGF-1 IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Simplified Akt/mTOR signaling pathway influenced by creatine.

Role of Satellite Cells in Muscle Adaptation

Creatine may also enhance the activation and proliferation of satellite cells, which are muscle stem cells crucial for repair and hypertrophy.

Satellite_Cell_Pathway Creatine Creatine Supplementation Myogenic_Factors ↑ Myogenic Regulatory Factors (e.g., MyoD, Myogenin) Creatine->Myogenic_Factors Satellite_Cells Satellite Cells (Quiescent) Myogenic_Factors->Satellite_Cells Activates Activated_SC Activated & Proliferating SCs Satellite_Cells->Activated_SC Differentiated_SC Differentiated SCs Activated_SC->Differentiated_SC Myofiber Myofiber Differentiated_SC->Myofiber Fuse with Hypertrophy Muscle Hypertrophy & Repair Myofiber->Hypertrophy

Caption: Creatine's influence on satellite cell activation and muscle growth.

Experimental Workflow for a Rodent Creatine Supplementation Study

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Measurements Baseline Measurements (e.g., body weight, grip strength, motor function) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Control, Vehicle, this compound) Baseline_Measurements->Randomization Supplementation_Period Supplementation Period (Oral Gavage or Dietary Admixture) (e.g., 4-8 weeks) Randomization->Supplementation_Period Interim_Measurements Interim Measurements (Weekly body weight, etc.) Supplementation_Period->Interim_Measurements Final_Measurements Final Measurements (Repeat baseline tests) Supplementation_Period->Final_Measurements Interim_Measurements->Supplementation_Period Tissue_Collection Tissue Collection (Muscle, Brain, etc.) Final_Measurements->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., Creatine levels, Western blot, Immunohistochemistry) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: A typical experimental workflow for a rodent creatine study.

Safety and Animal Welfare Considerations

  • Oral gavage should only be performed by trained personnel to prevent injury to the esophagus or trachea.

  • The use of appropriate gavage needle sizes is critical.

  • Monitor animals for any adverse effects, including changes in behavior, food and water intake, and body weight.

  • All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and conducted in accordance with relevant guidelines and regulations.

While specific research on this compound in rodents is still emerging, these protocols, adapted from extensive research on creatine monohydrate, provide a solid foundation for designing and executing studies to investigate its potential effects. Researchers are encouraged to conduct pilot studies to determine optimal dosing and administration strategies for their specific experimental models.

References

Application Notes and Protocols: Measuring Nitric Oxide Synthase Activity Post-Creatine Nitrate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][3] There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1] Creatine nitrate is a novel supplement that combines the ergogenic properties of creatine with the potential of nitrate to increase NO production.[4][5] The nitrate component is believed to be reduced to nitrite and subsequently to nitric oxide in the body, which can enhance blood flow and exercise performance.[4][5]

These application notes provide detailed protocols for measuring NOS activity and expression following the administration of this compound. This will enable researchers to elucidate the compound's mechanism of action and its effects on the NO signaling pathway.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Nitrite/Nitrate Concentration in Plasma/Serum

Treatment GroupSample IDNitrite (µM)Nitrate (µM)Total NOx (µM)
Vehicle Control1
2
...
This compound1
2
...

Table 2: NOS Activity in Tissue/Cell Lysates

Treatment GroupSample IDProtein Conc. (mg/mL)NOS Activity (pmol NO/min/mg protein)Fold Change vs. Control
Vehicle Control1
2
...
This compound1
2
...

Table 3: Relative Expression of NOS Isoforms (Western Blot)

Treatment GroupSample IDeNOS/β-actinnNOS/β-actiniNOS/β-actin
Vehicle Control1
2
...
This compound1
2
...

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway, the general experimental workflow for assessing NOS activity, and the proposed mechanism of this compound.

NitricOxideSignaling cluster_creatine_nitrate This compound Administration cluster_no_production NO Production cluster_downstream Downstream Effects This compound This compound Nitrate Nitrate This compound->Nitrate Creatine Creatine This compound->Creatine Nitrite Nitrite (NO2-) Nitrate->Nitrite Reduction L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO O2, NADPH eNOS eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Nitrite->NO Reduction cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation

Caption: Proposed signaling pathway of this compound-mediated nitric oxide production.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Animal/Cell Culture Animal/Cell Culture This compound Admin This compound Administration Animal/Cell Culture->this compound Admin Tissue/Blood/Cell Collection Tissue/Blood/Cell Collection This compound Admin->Tissue/Blood/Cell Collection Lysate/Plasma Prep Lysate/Plasma Preparation Tissue/Blood/Cell Collection->Lysate/Plasma Prep Griess Assay Griess Assay (Nitrite/Nitrate) Lysate/Plasma Prep->Griess Assay NOS Activity Assay NOS Activity Assay (L-citrulline conversion) Lysate/Plasma Prep->NOS Activity Assay Western Blot Western Blot (NOS isoform expression) Lysate/Plasma Prep->Western Blot Data Quantification Data Quantification Griess Assay->Data Quantification NOS Activity Assay->Data Quantification Western Blot->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for measuring NOS activity.

Experimental Protocols

Measurement of Nitrite and Nitrate (Griess Assay)

This protocol is for the quantification of total nitric oxide production by measuring its stable end products, nitrite (NO2-) and nitrate (NO3-).

Materials:

  • Griess Reagent System (e.g., from commercial kits)[6][7]

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) solution

  • Nitrate Reductase

  • NADPH

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • Deproteinizing spin columns (for plasma/serum samples)[6]

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant: Centrifuge to remove cellular debris.

    • Plasma/Serum: Deproteinize samples using a spin column to prevent interference.[6]

    • Tissue Homogenates: Homogenize tissue in assay buffer, centrifuge to pellet debris, and collect the supernatant.[1]

  • Nitrate to Nitrite Conversion:

    • To measure total NOx (nitrite + nitrate), incubate samples with nitrate reductase and NADPH according to the manufacturer's protocol to convert nitrate to nitrite.[8]

  • Griess Reaction:

    • Pipette 50 µL of standards and samples into a 96-well plate in duplicate.[9]

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of NEDD solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]

  • Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.[10]

    • Calculate nitrite concentration from the standard curve.

NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay directly measures NOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • L-[³H]arginine or L-[¹⁴C]arginine[3]

  • NOS assay buffer (containing cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)[1]

  • Calmodulin (for eNOS and nNOS)[3]

  • Stop buffer (e.g., containing EDTA)[3]

  • Equilibrated cation-exchange resin (to bind unreacted L-arginine)[3]

  • Scintillation counter and fluid

Procedure:

  • Sample Preparation:

    • Prepare tissue or cell homogenates in a suitable buffer on ice.[1]

    • Determine the protein concentration of the lysates.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue extract with the reaction buffer containing L-[³H]arginine.[3]

    • Initiate the reaction by warming the tubes to 37°C.

  • Incubation:

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[3]

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer.[3]

  • Separation of L-Citrulline:

    • Apply the reaction mixture to the cation-exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will be in the eluate.[3]

    • Centrifuge to separate the resin from the eluate.

  • Quantification:

    • Transfer the eluate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

    • Calculate NOS activity based on the amount of radiolabeled L-citrulline produced.

Western Blot for NOS Isoform Expression

This protocol is used to determine the relative protein levels of eNOS, nNOS, and iNOS.

Materials:

  • Primary antibodies specific for eNOS, nNOS, and iNOS

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody[11]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate[12]

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-eNOS) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

    • Strip the membrane and re-probe for other NOS isoforms and the loading control.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of each NOS isoform to the loading control.

References

Application Notes and Protocols for Assessing Mitochondrial Function with Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Creatine, an endogenous compound crucial for cellular energy homeostasis, has been extensively studied for its role in supporting mitochondrial function. Creatine nitrate, a salt of creatine, is emerging as a compound of interest due to its potential for enhanced solubility and the added physiological effects of the nitrate group.[1][2] These application notes provide a comprehensive overview of techniques and detailed protocols for assessing the impact of this compound on mitochondrial function, intended for use in research and drug development settings.

Creatine's primary role is in the rapid regeneration of adenosine triphosphate (ATP) through the phosphocreatine system, which is particularly vital in tissues with high and fluctuating energy demands like muscle and brain.[3][4] Beyond this, creatine has been shown to exert protective effects on mitochondria by stabilizing mitochondrial membranes, reducing the production of reactive oxygen species (ROS), and promoting mitochondrial biogenesis.[5] The nitrate component of this compound may offer additional benefits by potentially enhancing nitric oxide production, which can improve blood flow and mitochondrial efficiency.[6][7]

These protocols and notes will guide researchers in systematically evaluating the effects of this compound on key aspects of mitochondrial health, including respiratory function, membrane potential, ATP production, and oxidative stress.

Key Mitochondrial Parameters and Assessment Techniques

A thorough assessment of mitochondrial function involves the measurement of several key parameters. Below is a summary of these parameters and the common techniques used for their evaluation in the context of this compound administration.

ParameterTechniquePrinciple
Mitochondrial Respiration High-Resolution Respirometry (e.g., Seahorse XF Analyzer)Measures the oxygen consumption rate (OCR) in real-time, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Membrane Potential (ΔΨm) Fluorescent Probes (e.g., TMRM, TMRE, JC-1)Cationic fluorescent dyes accumulate in the negatively charged mitochondrial matrix. The intensity of the fluorescence is proportional to the membrane potential.
ATP Production Luminescence-based Assays (e.g., Luciferase assays)Measures ATP levels through an enzymatic reaction that produces light, providing a direct quantification of cellular energy status.
Reactive Oxygen Species (ROS) Production Fluorescent Probes (e.g., MitoSOX Red, DCFDA/H2DCFDA)Probes that become fluorescent upon oxidation by ROS, allowing for the quantification of mitochondrial-specific or total cellular ROS levels.
Mitochondrial Biogenesis qPCR, Western BlottingMeasures the expression of key regulatory genes and proteins in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effects of different doses of this compound (CrN) on mitochondrial function in the pectoralis major muscle of broilers under transport stress. This data provides a reference for expected outcomes in a stressed animal model.

Treatment GroupROS Level (Relative Fluorescence Units)Mitochondrial Membrane Potential (Relative Fluorescence Units)PGC-1α mRNA Expression (Relative to Control)
Control (No Stress) 100 ± 5.2100 ± 4.81.00 ± 0.08
Stress (No Treatment) 145 ± 7.175 ± 3.90.75 ± 0.06
Stress + CrN (300 mg/kg) 120 ± 6.085 ± 4.20.85 ± 0.07
Stress + CrN (600 mg/kg) 105 ± 5.595 ± 4.50.95 ± 0.08
Stress + CrN (900 mg/kg) 102 ± 5.198 ± 4.70.98 ± 0.09

Data adapted from a study on broilers and presented as mean ± standard deviation. The values are illustrative of the potential effects of this compound.[8]

Signaling Pathways and Experimental Workflows

Creatine-Mediated Mitochondrial Biogenesis Signaling Pathway

Creatine is known to influence mitochondrial biogenesis, the process of generating new mitochondria. A key pathway involved is the activation of AMP-activated protein kinase (AMPK), which in turn activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis.[9][10]

G cluster_0 Cellular Stress / Energy Demand cluster_1 This compound Supplementation cluster_2 Upstream Kinases cluster_3 Master Regulator cluster_4 Transcription Factors cluster_5 Mitochondrial Response Increased AMP/ATP Ratio Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK activates This compound This compound This compound->AMPK supports activation PGC-1α PGC-1α AMPK->PGC-1α phosphorylates and activates NRF1 NRF1 PGC-1α->NRF1 co-activates NRF2 NRF2 PGC-1α->NRF2 co-activates TFAM TFAM NRF1->TFAM activates transcription NRF2->TFAM activates transcription Mitochondrial Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial Biogenesis promotes Increased Mitochondrial Respiration Increased Mitochondrial Respiration Mitochondrial Biogenesis->Increased Mitochondrial Respiration Reduced ROS Production Reduced ROS Production Mitochondrial Biogenesis->Reduced ROS Production Enhanced ATP Production Enhanced ATP Production Increased Mitochondrial Respiration->Enhanced ATP Production

Caption: this compound and the PGC-1α signaling pathway for mitochondrial biogenesis.

Experimental Workflow for Assessing Mitochondrial Function

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on mitochondrial function in a cell culture model.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Mitochondrial Function Assays cluster_1a Parallel Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis and Interpretation A Seed cells in appropriate culture plates B Allow cells to adhere and grow A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Mitochondrial Respiration (Seahorse XF) D->E F Mitochondrial Membrane Potential (TMRM staining) D->F G ATP Production (Luminometry) D->G H ROS Production (MitoSOX staining) D->H I Harvest cells for RNA and protein extraction D->I L Quantify and normalize data E->L F->L G->L H->L J qPCR for PGC-1α, NRF1, TFAM expression I->J K Western Blot for key protein levels I->K J->L K->L M Statistical analysis L->M N Correlate functional and molecular data M->N

Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.

Detailed Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial respiration in cells treated with this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cell culture medium, serum, and supplements

  • This compound

  • Cultured cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare fresh solutions of this compound at various concentrations in cell culture medium.

    • Replace the medium in the wells with the this compound-containing medium or control medium.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, prepare the Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Warm to 37°C and adjust pH to 7.4.

    • Wash the cells with the assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Cell Mito Stress Test protocol. The instrument will measure basal OCR, and then sequentially inject the compounds and measure OCR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)

      • ATP Production: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection)

      • Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)

      • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify changes in mitochondrial membrane potential in cells treated with this compound using the fluorescent dye TMRM.

Materials:

  • Tetramethylrhodamine, methyl ester (TMRM)

  • Fluorescence microscope or plate reader

  • Cell culture medium

  • This compound

  • FCCP (as a control for depolarization)

  • Oligomycin (to prevent ATP synthase-mediated depolarization)

  • Hoechst 33342 (for nuclear staining and cell counting)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or in a clear-bottom 96-well plate.

    • Treat cells with this compound as described in Protocol 1.

  • Staining:

    • Prepare a working solution of TMRM (e.g., 25-100 nM) in pre-warmed cell culture medium. To measure the potential independent of ATP synthase activity, add Oligomycin (e.g., 2 µM) to the medium.

    • Remove the treatment medium and add the TMRM-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • For cell counting, a co-stain with Hoechst 33342 can be performed in the last 10 minutes of incubation.

  • Imaging and Analysis:

    • Wash the cells with pre-warmed buffer (e.g., HBSS).

    • Acquire images using a fluorescence microscope with appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst (e.g., Ex/Em ~350/461 nm).

    • Alternatively, measure the fluorescence intensity using a microplate reader.

    • For a positive control, add FCCP (e.g., 1-10 µM) to a subset of wells to induce mitochondrial depolarization and measure the decrease in TMRM fluorescence.

  • Data Quantification:

    • Quantify the average TMRM fluorescence intensity per cell.

    • Normalize the fluorescence intensity of the this compound-treated groups to the control group.

Protocol 3: Measurement of ATP Production

Objective: To measure total cellular ATP levels in cells treated with this compound.

Materials:

  • Commercially available ATP assay kit (luciferase-based)

  • Luminometer

  • Opaque-walled 96-well plates

  • This compound

  • Cultured cells

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound as described in Protocol 1.

  • ATP Assay:

    • Follow the manufacturer's protocol for the ATP assay kit. This typically involves:

      • Removing the culture medium.

      • Adding a lysis buffer to release intracellular ATP.

      • Adding the luciferase/luciferin substrate solution.

  • Measurement:

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Generate an ATP standard curve using the provided ATP standards.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to cell number or protein concentration.

Protocol 4: Measurement of Mitochondrial ROS Production

Objective: To measure the levels of mitochondrial superoxide in cells treated with this compound using MitoSOX Red.

Materials:

  • MitoSOX Red mitochondrial superoxide indicator

  • Fluorescence microscope or flow cytometer

  • Cell culture medium

  • This compound

  • Antimycin A or Rotenone (as a positive control for ROS production)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or in appropriate plates for fluorescence microscopy or flow cytometry.

    • Treat cells with this compound as described in Protocol 1.

  • Staining:

    • Prepare a working solution of MitoSOX Red (e.g., 5 µM) in pre-warmed buffer (e.g., HBSS).

    • Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Wash the cells to remove excess probe.

    • For microscopy, acquire images using a fluorescence microscope with an appropriate filter set for MitoSOX Red (e.g., Ex/Em ~510/580 nm).

    • For flow cytometry, harvest the cells and analyze them on a flow cytometer.

  • Data Analysis:

    • For microscopy, quantify the mean fluorescence intensity per cell.

    • For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.

    • Normalize the results of the treated groups to the control group.

Conclusion

The application notes and protocols provided offer a robust framework for researchers and drug development professionals to investigate the effects of this compound on mitochondrial function. By employing these techniques, it is possible to gain a comprehensive understanding of how this compound modulates mitochondrial respiration, energy status, and redox balance. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for designing experiments and interpreting results. As research into creatine derivatives continues, these methodologies will be crucial in elucidating their therapeutic potential in conditions associated with mitochondrial dysfunction.

References

Application of Creatine Nitrate in Sports Nutrition Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine nitrate (CN) is a novel form of creatine that has garnered interest in the sports nutrition landscape. It is synthesized by bonding a creatine molecule to a nitrate group.[1][2] This molecular structure offers the potential for synergistic ergogenic effects by combining the well-established benefits of creatine on ATP regeneration with the vasodilatory properties of nitrate, a precursor to nitric oxide (NO).[2] Creatine monohydrate remains the most extensively researched and validated form of creatine for enhancing high-intensity exercise capacity and lean body mass.[3][4] However, this compound is theorized to offer advantages such as enhanced water solubility and improved absorption, potentially leading to greater efficacy and reduced side effects for some individuals.[3][4][5][6]

These application notes provide a comprehensive overview of the current research on this compound, including its effects on athletic performance and safety profile. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to further elucidate the efficacy and mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound supplementation on exercise performance and safety markers.

Table 1: Effects of this compound on Strength and Power Performance

StudyDosageDurationExercise TestKey Findings
Galvan et al. (2016)3g this compound (high dose)28 daysBench Press Lifting VolumeSignificant increase in lifting volume compared to placebo.[7]
Galvan et al. (2016)3g this compound (high dose) vs. 3g Creatine Monohydrate28 daysBench Press Peak and Average PowerDemonstrated similar performance benefits to creatine monohydrate.[7]
Ali et al. (2024)5g this compound7 daysBench and Leg Press at 70% 1RMNo significant enhancements in exercise performance were observed.[8][9]
A study cited in Jinfiniti (2025)3g this compound vs. 3g Creatine Monohydrate28 daysBench PressProduced better bench press improvements compared to the same dose of creatine monohydrate.[5]

Table 2: Safety and Pharmacokinetic Profile of this compound

StudyDosageDurationKey Safety/Pharmacokinetic ParametersFindings
Joy et al. (2014)1g and 2g this compound28 daysHematological safety markers (e.g., BUN, creatinine)Appeared to be safe.[10][11][12] While BUN and BUN:creatinine increased slightly beyond the clinical reference range in the 2g group, these were not considered clinically significant.[11][12]
Galvan et al. (2016)1.5g and 3g this compoundAcute and 28 daysHepatorenal and muscle enzymes, heart rate, blood pressureWell-tolerated with no safety concerns.[7][13] Minimal side effects reported were similar across all groups, including placebo.[7]
Ali et al. (2024)5g this compound7 daysGeneral adverse eventsNo adverse events were reported.[8][9]
A study cited in Jinfiniti (2025)Not specifiedNot specifiedAbsorptionShowed 38% better absorption compared to creatine monohydrate in a small study.[5]

Signaling Pathways

This compound's proposed mechanism of action involves two primary pathways: the phosphocreatine system and the nitrate-nitrite-nitric oxide (NO) pathway.

Creatine_Nitrate_Pathway cluster_creatine Phosphocreatine System cluster_nitrate Nitrate-Nitrite-NO Pathway Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase ATP ATP PCr->ATP Donates Phosphate PCr->ATP ADP ADP ATP->ADP Energy Release Muscle_Contraction Muscle Contraction ATP->Muscle_Contraction ADP->ATP Re-synthesis Nitrate Nitrate (from CN) Nitrite Nitrite Nitrate->Nitrite Oral Bacteria NO Nitric Oxide Nitrite->NO Nitrite Reductase Vasodilation Vasodilation NO->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Creatine_Nitrate This compound Creatine_Nitrate->Creatine Creatine_Nitrate->Nitrate

Caption: Dual signaling pathways of this compound.

Experimental Protocols

Protocol for a Randomized Controlled Trial on the Efficacy of this compound

This protocol is a representative example based on methodologies from various studies.[7][8][10]

Experimental_Workflow cluster_screening Phase 1: Screening and Baseline cluster_intervention Phase 2: Intervention cluster_testing Phase 3: Post-Intervention Testing cluster_analysis Phase 4: Data Analysis Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Health Screening Informed_Consent->Screening Baseline_Testing Baseline Performance and Blood Tests Screening->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Supplementation Supplementation Period (e.g., 28 days) Randomization->Supplementation Training Supervised Resistance Training Supplementation->Training Post_Testing Post-Intervention Performance and Blood Tests Training->Post_Testing Data_Analysis Statistical Analysis Post_Testing->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

References

Investigating the Ergogenic Effects of Creatine Nitrate Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine stands as one of the most extensively researched and effective ergogenic aids for enhancing high-intensity exercise performance and increasing lean body mass.[1] While creatine monohydrate has traditionally been the gold standard, newer formulations such as creatine nitrate have emerged with claims of superior solubility and absorption, potentially leading to enhanced ergogenic effects.[2][3] this compound is a hybrid compound that binds a creatine molecule to a nitrate group. This combination is theorized to leverage the well-established ATP-regenerating properties of creatine with the vasodilatory effects of nitrate, which can increase nitric oxide (NO) production, potentially improving blood flow and nutrient delivery to working muscles.[4][5]

These application notes provide a comprehensive overview of the current scientific evidence on the ergogenic effects of this compound supplementation. Detailed protocols for key experimental procedures are outlined to assist researchers in designing and conducting rigorous investigations in this area.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from key studies comparing the effects of this compound to creatine monohydrate and placebo on various performance and physiological parameters.

Table 1: Effects of this compound vs. Creatine Monohydrate on Strength Performance

Study & DurationSupplement Groups & DosagesPrimary Outcome MeasureResults
Galvan et al. (2016)[6]- Placebo (dextrose) - Creatine Monohydrate (CrM): 5g - this compound Low Dose (CrN-L): 1.5g - this compound High Dose (CrN-H): 3gChange in Bench Press Lifting Volume- CrN-H group showed a significantly greater increase in lifting volume compared to the placebo group. - No significant difference in lifting volume was observed between the CrN and CrM groups.[1]
Dalton et al. (2017)- this compound: 3g and 6g for 5 days1-Repetition Maximum (1RM) Bench Press- Both 3g and 6g doses of this compound improved 1RM bench press performance.

Table 2: Pharmacokinetic and Safety Profile of this compound

Study & DurationSupplement Groups & DosagesKey Pharmacokinetic FindingsSafety Markers
Galvan et al. (2016)[6][7]- Placebo, CrM (5g), CrN-L (1.5g), CrN-H (3g)- Significant increase in plasma nitrates for both CrN groups by day 7. - Muscle creatine increased significantly by day 7 in the CrM and CrN-H groups.- No significant changes in hepatorenal or muscle enzymes, heart rate, or blood pressure. Minimal side effects reported were similar across all groups.
Giese et al. (2014)[8][9]- Unsupplemented control - this compound: 1g/day - this compound: 2g/dayNot Assessed- Daily doses up to 2g over 28 days were found to be safe, with no adverse effects on hematological safety markers.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the ergogenic effects of this compound supplementation.

Protocol 1: Assessment of Anaerobic Power using the Wingate Anaerobic Test

Objective: To measure peak anaerobic power, mean anaerobic power, and anaerobic capacity.

Equipment:

  • Calibrated cycle ergometer (e.g., Monark or Bodyguard)

  • Stopwatch

  • Computer with data acquisition software

Procedure:

  • Participant Preparation:

    • Participants should refrain from strenuous exercise 24 hours prior to testing.

    • A standardized light meal should be consumed 2-3 hours before the test.

    • Body mass of the participant should be accurately measured to the nearest 0.1 kg.

  • Warm-up:

    • Participants perform a 3-4 minute warm-up on the cycle ergometer at a low intensity (e.g., 60 RPM at 60W for females, 90W for males).[10]

    • The warm-up should include two to three 3-5 second maximal effort sprints interspersed throughout.[10]

    • A 2-minute rest period follows the warm-up.[10]

  • Test Execution:

    • The resistance for the test is set at 7.5% of the participant's body mass (in kg).[11]

    • The participant begins pedaling at a low cadence without resistance.

    • On the command "GO," the full resistance is applied, and the participant pedals "all-out" for 30 seconds.[11]

    • Verbal encouragement should be provided throughout the test.

  • Cool-down:

    • Following the 30-second test, the participant should pedal at a low intensity with minimal resistance for 2-3 minutes to aid recovery.[10]

  • Data Analysis:

    • Peak Power (PP): The highest power output, typically achieved within the first 5 seconds.

    • Mean Power (MP): The average power output over the 30-second duration.

    • Fatigue Index (FI): The rate of power decline, calculated as: ((Peak Power - Minimum Power) / Peak Power) * 100.

Protocol 2: Determination of Maximal Strength via One-Repetition Maximum (1RM) Testing

Objective: To assess the maximal weight an individual can lift for a single repetition in a specific exercise (e.g., bench press, squat).

Equipment:

  • Appropriate weightlifting equipment (e.g., barbell, weight plates, squat rack, bench)

  • Spotters for safety

Procedure:

  • Warm-up:

    • The participant performs a general cardiovascular warm-up for 5-10 minutes.

    • This is followed by a specific warm-up for the exercise being tested, consisting of:

      • 8-10 repetitions at approximately 50% of the estimated 1RM.[12]

      • 3-5 repetitions at approximately 70% of the estimated 1RM.[12]

  • 1RM Attempts:

    • The participant attempts to lift a weight that is estimated to be their 1RM.

    • If the lift is successful, a rest period of 3-5 minutes is provided.[12]

    • The weight is then incrementally increased (typically by 5-10% for upper body and 10-20% for lower body exercises) for the next attempt.[13]

    • This process is repeated until the participant fails to complete a repetition with correct form.

    • The 1RM is recorded as the last successfully lifted weight.

    • The 1RM should ideally be determined within 3-7 attempts to avoid excessive fatigue.[13]

  • Safety Considerations:

    • Proper lifting technique must be maintained throughout all attempts.

    • Qualified spotters must be present, especially for exercises like the bench press and squat.[14]

Protocol 3: Analysis of Intramuscular Creatine Concentration

Objective: To quantify the concentration of creatine and phosphocreatine in muscle tissue.

Equipment:

  • Muscle biopsy needle (e.g., Bergström needle)

  • Local anesthetic

  • Sterile surgical supplies

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a capillary electrophoresis system.

Procedure:

  • Muscle Biopsy:

    • The biopsy site (commonly the vastus lateralis muscle) is cleaned and anesthetized.

    • A small incision is made, and the biopsy needle is inserted to obtain a muscle sample (typically 10-20 mg).[15]

    • The sample is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Preparation:

    • The frozen muscle tissue is weighed and homogenized on ice in a cold buffer solution (e.g., perchloric acid).[16]

    • The homogenate is then centrifuged to precipitate proteins.[16]

    • The supernatant containing the extracted creatine and phosphocreatine is collected.

  • Quantification:

    • HPLC Method: The supernatant is analyzed using a reversed-phase HPLC system with UV detection.[16] Creatine and phosphocreatine are separated and quantified based on their retention times and peak areas compared to known standards.

    • Capillary Electrophoresis: This method separates creatine and phosphocreatine based on their electrophoretic mobility, with detection via contactless conductivity.[17]

Protocol 4: Assessment of Plasma Creatine and Nitrate Levels

Objective: To determine the pharmacokinetic profile of this compound supplementation.

Equipment:

  • Blood collection tubes (e.g., heparinized tubes)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Blood Sampling:

    • Venous blood samples are collected at predetermined time points (e.g., baseline, and then hourly for several hours post-ingestion).

    • Plasma is separated by centrifugation.

  • Sample Preparation:

    • Plasma proteins are precipitated by adding a solvent like acetonitrile.[18]

    • The mixture is centrifuged, and the supernatant is collected and filtered.[18]

  • HPLC Analysis:

    • The filtered supernatant is injected into an HPLC system equipped with a C18 column.[18][19]

    • An isocratic mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like acetonitrile) is used for separation.[18]

    • Creatine and nitrate are detected by a UV detector at a specific wavelength (e.g., 210 nm).[19]

    • Concentrations are determined by comparing the peak areas of the samples to a standard curve generated from known concentrations of creatine and nitrate.

Signaling Pathways and Experimental Workflows

The ergogenic effects of this compound are mediated through complex biochemical pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for investigating this compound supplementation.

Creatine_Nitrate_Signaling_Pathway cluster_ingestion Supplement Ingestion cluster_absorption Absorption & Dissociation cluster_creatine_pathway Creatine Pathway cluster_nitrate_pathway Nitrate Pathway This compound This compound Creatine Creatine This compound->Creatine Nitrate Nitrate This compound->Nitrate PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase mTOR mTOR Pathway Creatine->mTOR Nitrite Nitrite Nitrate->Nitrite Oral Bacteria ATP_regen ATP Regeneration PCr->ATP_regen ADP -> ATP Muscle_Contraction Enhanced Muscle Contraction ATP_regen->Muscle_Contraction Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis NO Nitric Oxide (NO) Nitrite->NO Vasodilation Vasodilation NO->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow eNOS eNOS Activation eNOS->NO AMPK AMPK Activation AMPK->eNOS Exercise Exercise Exercise->AMPK

Proposed signaling pathway of this compound.

Experimental_Workflow cluster_recruitment Phase 1: Participant Recruitment & Screening cluster_baseline Phase 2: Baseline Testing cluster_intervention Phase 3: Supplementation Period cluster_post_testing Phase 4: Post-Intervention Testing cluster_analysis Phase 5: Data Analysis Recruitment Recruit Participants Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Health Screening Informed_Consent->Screening Baseline_BodyComp Body Composition Screening->Baseline_BodyComp Baseline_Performance Performance Tests (1RM, Wingate) Screening->Baseline_Performance Baseline_Blood Blood & Muscle Samples Screening->Baseline_Blood Randomization Randomization to Groups (this compound, Creatine Monohydrate, Placebo) Baseline_BodyComp->Randomization Baseline_Performance->Randomization Baseline_Blood->Randomization Supplementation Supplementation Period (e.g., 28 days) Randomization->Supplementation Post_BodyComp Body Composition Supplementation->Post_BodyComp Post_Performance Performance Tests (1RM, Wingate) Supplementation->Post_Performance Post_Blood Blood & Muscle Samples Supplementation->Post_Blood Data_Analysis Statistical Analysis Post_BodyComp->Data_Analysis Post_Performance->Data_Analysis Post_Blood->Data_Analysis

Typical experimental workflow for a clinical trial.

Conclusion

This compound presents a promising alternative to creatine monohydrate, with theoretical advantages related to its enhanced solubility and the potential for increased nitric oxide production.[4][5] The available evidence suggests that this compound is safe and can elicit ergogenic effects comparable to creatine monohydrate, particularly at higher doses.[6][7] However, more extensive research is required to fully elucidate its mechanisms of action and to determine if it offers superior benefits in specific populations or performance contexts. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this novel creatine compound.

References

Application Notes and Protocols for Creatine Nitrate in Neurological Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, an endogenous compound pivotal for cellular energy homeostasis, has been extensively investigated for its neuroprotective properties, primarily in the form of creatine monohydrate. A substantial body of preclinical evidence demonstrates its efficacy in models of traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases such as Huntington's and Parkinson's disease. The primary mechanism of action is attributed to its role in the phosphocreatine shuttle, which facilitates the rapid regeneration of adenosine triphosphate (ATP), thereby maintaining cellular energy levels, particularly in tissues with high energy demands like the brain.[1]

Creatine nitrate, a newer salt of creatine, offers a potential synergistic advantage by combining the bioenergetic effects of creatine with the vasodilatory and signaling properties of nitrate. The nitrate component can be converted in vivo to nitric oxide (NO), a critical signaling molecule in the central nervous system that modulates cerebral blood flow, neuroinflammation, and synaptic plasticity.[2][3] While direct experimental evidence for this compound in neurological research models is currently limited, its dual-action potential makes it a compound of significant interest.

These application notes provide a comprehensive overview of the established neuroprotective effects of creatine, summarize quantitative data from key preclinical studies using creatine monohydrate, and present detailed experimental protocols that can be adapted for the investigation of this compound in various neurological research models.

Proposed Mechanisms of Action for this compound in Neuroprotection

The neuroprotective effects of this compound are hypothesized to arise from the combined actions of the creatine and nitrate moieties.

Creatine-Mediated Neuroprotection:

  • Bioenergetic Buffering: Creatine increases the brain's phosphocreatine (PCr) pool, providing a readily available reserve of high-energy phosphate to regenerate ATP from ADP. This is crucial during metabolically stressful events like ischemia or trauma, where energy failure is a key driver of neuronal death.[1][4]

  • Mitochondrial Protection: By maintaining energy homeostasis, creatine helps to stabilize mitochondrial membrane potential, reduce the production of reactive oxygen species (ROS), and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptotic cell death.[5][6]

  • Anti-excitotoxicity and Anti-inflammatory Effects: Creatine has been shown to reduce the neurotoxic effects of excessive glutamate and may exert anti-inflammatory properties.[7]

Nitrate-Mediated Neuroprotection:

  • Enhanced Cerebral Blood Flow: The nitrate component of this compound can be serially reduced to nitrite and then to nitric oxide (NO). NO is a potent vasodilator, and increased NO bioavailability can lead to improved cerebral blood flow, which is often compromised in conditions like ischemic stroke and TBI.[2][3] This can enhance oxygen and nutrient delivery to injured brain tissue.

  • Modulation of Neuroinflammation: Nitric oxide has a complex, context-dependent role in neuroinflammation. While high levels of NO produced by inducible nitric oxide synthase (iNOS) can be neurotoxic, NO derived from endothelial nitric oxide synthase (eNOS) is generally considered neuroprotective and can have anti-inflammatory effects.[2][8]

  • Synaptic Plasticity: Nitric oxide is involved in the regulation of synaptic plasticity, which is essential for learning, memory, and recovery of function after brain injury.[9]

The combination of these effects in a single molecule suggests that this compound could offer a multi-faceted approach to neuroprotection, addressing both the energetic and vascular deficits that characterize many neurological disorders.

Quantitative Data from Preclinical Studies with Creatine Monohydrate

The following tables summarize key findings from preclinical studies using creatine monohydrate in various neurological models. This data provides a benchmark for designing and evaluating future studies with this compound.

Table 1: Effects of Creatine Monohydrate in Traumatic Brain Injury (TBI) Models

Animal ModelCreatine Dosage and AdministrationKey FindingsReference
Mouse (Cortical Contusion)1% creatine in diet for 1 month post-injury36% reduction in cortical damage[5]
Rat (Cortical Contusion)1% creatine in diet for 1 month post-injury50% reduction in cortical damage[5]
Rat (TBI)Pre-treatment with creatineReduced markers of secondary injury (lactate and free fatty acids)[5]

Table 2: Effects of Creatine Monohydrate in Ischemic Stroke Models

Animal ModelCreatine Dosage and AdministrationKey FindingsReference
Mouse (MCAO)2% creatine in diet for 3 weeks pre-ischemia40% reduction in infarct volume[10][11]
Mouse (MCAO)2% creatine in diet for 4 weeks pre-ischemia56% reduction in cerebral infarction[12]
Mouse (MCAO)1% or 2% creatine in diet for 3 weeks pre-ischemiaSignificantly less brain damage compared to controls[4]

Table 3: Effects of Creatine Monohydrate in Neurodegenerative Disease Models

Animal Model (Disease)Creatine Dosage and AdministrationKey FindingsReference
Mouse (Huntington's Disease, R6/2)2% creatine in diet17% increase in mean survival (97.6 to 114.6 days)[13]
Mouse (Huntington's Disease, R6/2)2% creatine in diet, post-symptom onsetSignificantly extended survival and improved motor performance[14]
Mouse (Parkinson's Disease, MPTP)Creatine supplementationProtection against dopamine depletion[7]
Rat (Parkinson's Disease, 6-OHDA)Intranasal dodecyl creatine ester (13.3 mg/kg/day) for 5 weeksImproved sensorimotor performance and increased striatal dopamine[15][16]
Mouse (Parkinson's Disease, Rotenone)370 and 720 mg/kg/day p.o. for 21 daysReduced oxidative stress markers (MDA and NO)[17]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of creatine and the proposed synergistic mechanisms of this compound.

Creatine_Neuroprotection_Pathway Cr Creatine PCr Phosphocreatine Cr->PCr CK ATP ATP PCr->ATP CK ADP ADP ATP->ADP Cellular Energy Consumption Mito Mitochondria ATP->Mito Maintains Mitochondrial Function ADP->ATP ROS Reactive Oxygen Species (ROS) Mito->ROS Reduces mPTP mPTP Opening Mito->mPTP Inhibits Apoptosis Apoptosis ROS->Apoptosis mPTP->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Prevents

Caption: Creatine's neuroprotective signaling pathway.

Creatine_Nitrate_Synergistic_Pathway CrN This compound Cr Creatine CrN->Cr Nitrate Nitrate (NO3-) CrN->Nitrate PCr_ATP ↑ PCr/ATP Ratio (Bioenergetic Support) Cr->PCr_ATP NO Nitric Oxide (NO) Nitrate->NO Reduction Mito_Stab Mitochondrial Stabilization PCr_ATP->Mito_Stab Neuroprotection Enhanced Neuroprotection Mito_Stab->Neuroprotection Vasodilation Vasodilation NO->Vasodilation Neuroinflammation ↓ Neuroinflammation NO->Neuroinflammation eNOS eNOS eNOS->NO CBF ↑ Cerebral Blood Flow Vasodilation->CBF CBF->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed synergistic pathways of this compound.

Experimental Protocols

The following are detailed, adaptable protocols for investigating the neuroprotective effects of creatine compounds in common preclinical models of neurological disorders.

Protocol 1: Traumatic Brain Injury (TBI) in a Mouse Model

Objective: To assess the neuroprotective efficacy of this compound following a controlled cortical impact (CCI) injury in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Adult male C57BL/6 mice (25-30 g)

  • CCI device

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical tools

  • Suture materials

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Histology reagents (e.g., TTC stain, antibodies for immunohistochemistry)

Experimental Workflow:

TBI_Experimental_Workflow acclimatization Acclimatization (1 week) baseline Baseline Behavioral Testing acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization pretreatment Pre-treatment (e.g., 5 days) randomization->pretreatment tbi TBI Surgery (CCI) pretreatment->tbi posttreatment Post-treatment (daily for 1-4 weeks) tbi->posttreatment behavioral Post-injury Behavioral Testing posttreatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Histological and Biochemical Analysis euthanasia->analysis

Caption: General experimental workflow for TBI studies.

Procedure:

  • Animal Preparation and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Perform baseline behavioral tests (e.g., rotarod for motor function).

    • Randomly assign mice to the following groups: (1) Sham + Vehicle, (2) TBI + Vehicle, (3) TBI + this compound.

  • Drug Administration:

    • Prophylactic Regimen: Administer this compound or vehicle via oral gavage daily for 5 days prior to TBI surgery.

    • Post-injury Regimen: Begin administration of this compound or vehicle within 1-2 hours post-TBI and continue daily for the duration of the study (e.g., 14 or 28 days).

    • Dosage Considerations for this compound: Base the initial dose on effective doses of creatine monohydrate from the literature (e.g., 300 mg/kg), adjusting for the molecular weight of this compound.

  • TBI Surgery (CCI Model):

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

    • Induce a cortical impact using the CCI device with defined parameters (e.g., 3 mm tip, 1.0 mm impact depth, 4.0 m/s velocity).

    • Suture the incision and allow the animal to recover. Sham animals undergo the same procedure without the cortical impact.

  • Post-operative Care and Behavioral Testing:

    • Monitor animals daily for weight loss and signs of distress.

    • Perform behavioral tests to assess motor and cognitive deficits at various time points post-injury (e.g., days 1, 3, 7, 14).

      • Motor Function: Rotarod test, beam walk test.

      • Cognitive Function: Morris water maze, novel object recognition.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.

    • Harvest the brains for analysis.

    • Histology:

      • Measure lesion volume using TTC staining or Nissl staining.

      • Perform immunohistochemistry for markers of neuronal death (e.g., Fluoro-Jade B), inflammation (e.g., Iba1 for microglia), and apoptosis (e.g., cleaved caspase-3).

    • Biochemical Assays:

      • From fresh-frozen tissue, measure levels of ATP, phosphocreatine, and markers of oxidative stress.

      • Measure nitrate/nitrite levels as an indicator of NO production.

Protocol 2: Ischemic Stroke in a Rat Model

Objective: To evaluate the effect of this compound on infarct volume and neurological outcome in a transient middle cerebral artery occlusion (MCAO) model in rats.

Materials:

  • This compound

  • Vehicle

  • Adult male Sprague-Dawley rats (280-320 g)

  • Anesthesia

  • Surgical microscope

  • Nylon monofilament for MCAO

  • Laser Doppler flowmeter

  • Neurological scoring scale

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize rats for one week.

    • Randomly assign to groups: (1) Sham + Vehicle, (2) MCAO + Vehicle, (3) MCAO + this compound.

    • Administer this compound or vehicle via oral gavage. A prophylactic regimen is common in these models (e.g., daily for 2-4 weeks prior to MCAO).

  • MCAO Surgery:

    • Anesthetize the rat.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion with a laser Doppler flowmeter (a drop in cerebral blood flow of >70% is typically required).

    • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Neurological Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.

    • Capture images of the slices and quantify the infarct volume as a percentage of the total hemispheric volume.

  • Additional Analyses (Optional):

    • Measure cerebral blood flow using techniques like MRI-based arterial spin labeling to directly assess the vascular effects of this compound.

    • Analyze brain tissue for markers of apoptosis, inflammation, and oxidative stress as described in Protocol 1.

Conclusion

Creatine monohydrate has a well-documented neuroprotective profile in a variety of preclinical neurological models. This compound presents a novel therapeutic opportunity by potentially augmenting these effects through the nitric oxide pathway, which can enhance cerebral blood flow and modulate neuroinflammation. The protocols outlined here provide a framework for the systematic investigation of this compound's efficacy in models of TBI, stroke, and neurodegenerative diseases. Such studies are crucial for validating the therapeutic potential of this promising compound for the treatment of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Creatine Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of high-purity creatine nitrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this compound synthesis?

The primary raw materials for this compound synthesis are a creatine source and a nitrate source.[1] Creatine monohydrate is commonly used.[2] For the nitrate source, nitric acid is often employed, though other sources like calcium nitrate or potassium nitrate can also be used.[1][2] The synthesis is typically conducted in an aqueous solution.[1]

Q2: What are the critical reaction parameters to control during synthesis?

Careful control of reaction temperature and pH is crucial for a successful synthesis.[1] The reaction is often performed at controlled temperatures, for instance, below 40°C, to minimize the formation of undesirable byproducts.[2] Maintaining the initial mixing temperature below 20°C before the addition of nitric acid can also prevent local temperature spikes from the exothermic reaction.[2]

Q3: What are the common impurities in this compound synthesis and how can they be avoided?

Common impurities include creatinine (a degradation product of creatine), as well as creatine dinitrate and trinitrate.[2][3] Formation of these byproducts is often linked to high reaction and drying temperatures.[2] To avoid them, it is critical to maintain the reaction temperature below 40°C and the drying temperature below 55°C.[2] Proper purification methods are also essential to remove any impurities that do form.[1]

Q4: What is the expected yield and purity for this synthesis?

With an optimized process, it is possible to achieve a purity of 99.8% and a yield higher than 83.8% without the need for recrystallization.[2] Such a process can also yield creatinine levels below 30 PPM and non-detectable levels of creatine dinitrate and trinitrate.[2]

Q5: How stable is this compound, especially in solution?

Creatine can degrade into the physiologically ineffective creatinine in liquids, a process dependent on pH and temperature.[3][4] In slightly acidic solutions, this degradation is slow (less than 5% over eight hours).[4] For drying the final product, methods like vacuum drying at lower temperatures (e.g., below 55°C) are preferred over high-temperature methods like spray drying to prevent thermal degradation.[1][2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Q: My final yield is significantly lower than the expected >83%. What are the potential causes?

    • A: Several factors could contribute to low yield. First, ensure the molar ratio of nitric acid to creatine monohydrate is correct, typically between 1:1 and 1.05:1.[2] Incomplete reaction can be an issue; use analytical techniques like titration or spectroscopy to monitor the reaction's progress to ensure it goes to completion.[1] Another common cause is the loss of product during purification. During crystallization, ensure the cooling process is gradual (e.g., over 0.5-1.5 hours to below 5°C) and allow sufficient time for precipitation (e.g., 0.5-1.5 hours) before centrifugation.[2] Finally, verify the purity of your starting creatine monohydrate, as impurities can interfere with the reaction.

Problem 2: High Levels of Impurities in the Final Product

  • Q: My final product is contaminated with creatinine, dinitrate, or trinitrate compounds. How can I resolve this?

    • A: The presence of these specific impurities strongly suggests issues with temperature control.[2] The reaction between creatine and nitric acid is exothermic. It is critical to add the nitric acid slowly while vigorously stirring and cooling the reaction vessel to maintain the temperature below 40°C, and preferably between 30-40°C.[2] Likewise, during the drying phase, the temperature must not exceed 55°C.[2] Use vacuum drying to remove moisture at a lower temperature, which helps prevent thermal degradation.[1] If impurities are still present, an additional purification step like recrystallization or chromatography might be necessary.[1][5]

Problem 3: Product Discoloration or Poor Crystal Formation

  • Q: The this compound crystals are discolored (e.g., yellow) or are not well-formed. What went wrong?

    • A: Discoloration can be a sign of impurities, possibly from degradation products formed at elevated temperatures or from impure starting materials.[2] Ensure your raw materials are of high purity.[1] Poor crystal formation can result from the solution being too saturated or cooling too rapidly.[2] A controlled cooling rate allows for the formation of larger, purer crystals.[2] The patent CN104693073A suggests cooling the filtered reaction liquor to below 5°C over 0.5-1.5 hours to achieve this.[2] After cooling, letting the solution stand for a period before centrifugation can also improve crystal quality.[2]

Problem 4: The Final Product is Unstable and Degrades During Storage

  • Q: My high-purity this compound seems to degrade over time, indicated by a change in appearance or the detection of creatinine. How can I improve its stability?

    • A: Instability during storage can be caused by residual moisture or acid. The drying process is critical. Ensure the product is thoroughly dried under reduced pressure for an adequate time (e.g., 5-7 hours) to remove water.[2] The patent CN104693073A also mentions injecting dry air after vacuum drying and before cooling, which may help remove any residual volatile acids or nitrogen oxides that could otherwise promote degradation.[2] Store the final product in a cool, dry environment in a tightly sealed container.

Data Presentation

Table 1: Optimized Reaction and Processing Parameters

Parameter Recommended Value Source
Synthesis
Creatine Monohydrate to Water Ratio (by mass) 1:1.2 ~ 1.4 [2]
Nitric Acid to Creatine Monohydrate (molar ratio) 1 ~ 1.05 : 1 [2]
Initial Mixing Temperature < 20°C [2]
Reaction Temperature < 40°C (Optimal: 30-40°C) [2]
Purification
Cooling Temperature < 5°C (Optimal: 0-5°C) [2]
Cooling Time 0.5 - 1.5 hours [2]
Standing Time Post-Cooling 0.5 - 1.5 hours [2]
Drying
Drying Method Reduced Pressure / Vacuum [2]
Drying Temperature < 55°C (Optimal: 45-55°C) [2]

| Drying Time | 5 - 7 hours |[2] |

Table 2: Quality Control Specifications for High-Purity this compound

Specification Target Value Source
Purity > 99% (Achieved: 99.8%) [1][2]
Yield > 83.8% [2]
Creatinine Content < 30 PPM [2]

| Creatine Dinitrate / Trinitrate | Not Detected |[2] |

Experimental Protocols

Protocol 1: Synthesis and Purification of High-Purity this compound

This protocol is based on the method described in patent CN104693073A.[2]

  • Preparation: In a jacketed glass reactor equipped with a stirrer and thermometer, add water and creatine monohydrate (e.g., in a 1.3:1 mass ratio). Stir the mixture at a temperature between 10-20°C to form a uniform suspension.

  • Reaction: Slowly add nitric acid (68% concentration, 1.02 molar equivalent to creatine monohydrate) to the suspension. Carefully control the addition rate and reactor cooling to maintain the reaction temperature between 35-40°C.

  • Clarification & Filtration: Continue stirring at 35-40°C until the reaction solution becomes clear. Filter the warm solution to remove any insoluble impurities.

  • Crystallization: Under constant stirring, cool the filtered solution to 0-5°C over a period of 1 hour. Once the target temperature is reached, let the mixture stand without stirring for another hour to allow for complete crystallization.

  • Isolation: Separate the crystals from the mother liquor via centrifugation. The mother liquor can be recycled for subsequent batches to improve overall yield.[2]

  • Drying: Transfer the wet this compound crystals to a vacuum dryer. Dry the product at a temperature of 50-55°C under reduced pressure for 6 hours. After drying, break the vacuum with dry air and allow the product to cool to room temperature.

  • Quality Analysis: Analyze the final product for purity (e.g., via HPLC), residual moisture, and impurity levels (creatinine, dinitrates, trinitrates).[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_finishing Finishing raw_materials Raw Materials (Creatine Monohydrate, Water) mixing Mixing & Suspension (< 20°C) raw_materials->mixing synthesis Synthesis Reaction (< 40°C) mixing->synthesis nitric_acid Nitric Acid Addition nitric_acid->synthesis filtration Hot Filtration synthesis->filtration cooling Controlled Cooling (to < 5°C) filtration->cooling crystallization Crystallization & Standing cooling->crystallization centrifugation Centrifugation crystallization->centrifugation mother_liquor Mother Liquor (Recycle) centrifugation->mother_liquor drying Vacuum Drying (< 55°C) centrifugation->drying final_product High-Purity This compound drying->final_product

Caption: Workflow for High-Purity this compound Synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_purity High Impurity cluster_quality Poor Quality start Synthesis Issue Detected check_ratio Verify Molar Ratios? start->check_ratio Low Yield check_temp Reaction Temp > 40°C? start->check_temp High Impurity check_raw_purity Check Raw Material Purity? start->check_raw_purity Discoloration/ Poor Crystals check_completion Monitor Reaction Completion? check_ratio->check_completion check_cooling Optimize Cooling/Standing Time? check_completion->check_cooling check_drying_temp Drying Temp > 55°C? check_temp->check_drying_temp add_purification Consider Recrystallization? check_drying_temp->add_purification check_cooling_rate Cooling Rate Too Fast? check_raw_purity->check_cooling_rate

Caption: Troubleshooting Logic for this compound Synthesis.

References

Improving the solubility and stability of creatine nitrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Creatine Nitrate Solutions

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for working with this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solubility Issues

Q1: Why is my this compound solution cloudy or exhibiting a precipitate?

A1: This is likely due to exceeding the solubility limit of this compound in the chosen solvent at a given temperature. While this compound has significantly higher aqueous solubility than creatine monohydrate, it is not infinitely soluble.[1][2][3]

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the solution while stirring. The solubility of creatine compounds generally increases with temperature.[4][5]

    • Increase Solvent Volume: Add more solvent to decrease the overall concentration of the solution.

    • Adjust pH: Lowering the pH of the solution can increase the solubility of creatine salts.[4] However, be aware that very low pH (below 3.5) can accelerate degradation over time.[6][7]

    • Sonication: Use a sonicator to aid in the dissolution of fine particles.

Q2: I've observed that even with the same preparation method, solubility varies between batches. Why?

A2: Batch-to-batch variability in solubility can be attributed to differences in the physical properties of the this compound powder, such as its crystal structure and particle size.[8] A more disordered or amorphous crystal structure and smaller particle size (e.g., micronized powder) will generally lead to better solubility due to an increased surface area.[8]

Stability Issues

Q3: How does this compound degrade in solution, and what are the primary factors influencing this?

A3: In aqueous solutions, this compound can degrade into creatinine through a non-enzymatic, intramolecular cyclization.[4][9] This reaction is highly dependent on the pH and temperature of the solution.[7][10] Generally, a lower pH (between 3.5 and 6.5) and higher temperatures accelerate the rate of degradation.[6][7]

Q4: What are the optimal conditions for preparing and storing a stable this compound stock solution?

A4: To maximize stability:

  • pH: Maintain the solution pH either below 2.5 or above 7. The degradation of creatine is significantly reduced in very acidic or alkaline conditions.[6][11] For many experimental applications, preparing the solution in a buffer with a pH of 7.0-7.5 provides reasonable stability for short-term use (up to 8 hours at 25°C).[7]

  • Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C). The degradation rate is significantly slower at refrigerated temperatures compared to room temperature.[7][12]

  • Preparation: Prepare solutions fresh whenever possible and for the shortest duration required for the experiment.

Q5: Can I use excipients to improve the solubility and stability of my this compound solution?

A5: Yes, certain excipients can be used.

  • For Solubility: Co-solvents like propylene glycol or sodium benzoate can be employed to reduce the interaction resistance between this compound and water molecules, thereby improving solubility.[5][8]

  • For Stability: Buffering agents are crucial for maintaining a pH where creatine degradation is minimized. For example, using a phosphate or bicarbonate buffer system can help maintain a neutral to slightly alkaline pH.[13]

Quantitative Data Summary

Table 1: Comparative Solubility of Creatine Forms in Water (20-25°C)

Creatine Form Reported Solubility Fold Increase vs. Monohydrate (Approx.) pH of Saturated Solution Reference
Creatine Monohydrate 14 g/L 1x ~7.0 [4]
Creatine Citrate 29 g/L 2.1x 3.2 [4]
Creatine Pyruvate 54 g/L 3.9x 2.6 [4]

| This compound | Reported to be 10x more soluble than Monohydrate | ~10x | Acidic (specific value not cited) |[2][3][14] |

Note: The solubility of this compound is consistently reported as being significantly higher than creatine monohydrate, though precise g/L values are not as prevalent in the literature.

Table 2: Effect of pH and Temperature on Creatine Stability in Aqueous Solution (Data based on studies of creatine monohydrate, which follows the same degradation pathway as this compound)

pH Temperature Degradation after 3 Days Reference
7.5 25°C Minimal (<1%) [7]
6.5 25°C Minimal (<1%) [7]
5.5 25°C 4% [7]
4.5 25°C 12% [7]
3.5 25°C 21% [7]
7.0 4°C Minimal over several days [7]

| 3.5 | 4°C | Minimal over several days |[7] |

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution (10 mg/mL)

  • Materials: this compound powder, ultrapure water (or desired buffer), volumetric flask, magnetic stirrer and stir bar, analytical balance.

  • Procedure:

    • Weigh 1.000 g of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of the solvent (e.g., ultrapure water) to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the solid is completely dissolved. Gentle warming (<40°C) can be applied if dissolution is slow.[15]

    • Once dissolved and cooled to room temperature, add solvent to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Invert the flask several times to ensure the solution is homogenous.

    • If not for immediate use, filter the solution through a 0.22 µm filter and store at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To quantify the concentration of this compound and its primary degradant, creatinine, over time.

  • Instrumentation & Reagents:

    • HPLC system with UV detector

    • C18 analytical column

    • Mobile Phase: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5) with an organic modifier like methanol or acetonitrile.

    • This compound and creatinine analytical standards.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and creatinine to generate a calibration curve.

    • Sample Preparation: Prepare the this compound solution according to Protocol 1 in various buffers (e.g., pH 3.5, 5.5, 7.5) and aliquot into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

    • Time-Point Analysis: At specified time intervals (e.g., 0, 8, 24, 48, 72 hours), retrieve a sample vial. Dilute an aliquot of the sample with the mobile phase to fall within the concentration range of the calibration curve.

    • Injection & Analysis: Inject the prepared sample onto the HPLC system. Set the UV detector to a wavelength appropriate for detecting both creatine and creatinine (typically in the low UV range, ~210-230 nm).

    • Quantification: Integrate the peak areas for this compound and creatinine. Use the calibration curves to determine the concentration of each compound in the sample. The rate of degradation can be calculated from the decrease in this compound concentration and the corresponding increase in creatinine concentration over time.

Visualized Workflows and Pathways

G Workflow for Aqueous Solubility Assessment cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent (e.g., water) prep1->prep2 equil1 Agitate solution at constant temperature (e.g., 24 hours) prep2->equil1 sep1 Filter solution (0.22 µm) to remove undissolved solid equil1->sep1 sep2 Accurately dilute the filtrate sep1->sep2 analysis Quantify concentration via HPLC or UV-Vis sep2->analysis

Caption: Workflow for determining the aqueous solubility of this compound.

G Workflow for HPLC-Based Stability Study start Prepare stock solution of this compound aliquot Aliquot into vials for each condition (pH, Temp) and time point start->aliquot stress Store vials under specified stress conditions aliquot->stress sample At each time point (T_x), remove a sample vial stress->sample quench Quench reaction if necessary (e.g., dilution, pH adjustment) sample->quench analyze Analyze via validated HPLC method quench->analyze calculate Calculate % remaining This compound vs. Time analyze->calculate G Creatine Degradation Pathway creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization (-H₂O) (pH, Temp Dependent)

References

Technical Support Center: Overcoming Poor Bioavailability of Creatine Nitrate in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo bioavailability of creatine nitrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. FAQs on this compound Bioavailability

Q1: What is the theoretical basis for this compound's potentially enhanced bioavailability compared to creatine monohydrate?

A1: The primary theoretical advantage of this compound lies in its significantly higher water solubility.[1][2] Creatine monohydrate, the most studied form of creatine, has relatively low water solubility, which could potentially limit its dissolution rate in the gastrointestinal tract and, consequently, its absorption.[3] By attaching a nitrate group to the creatine molecule, the resulting compound, this compound, is reported to be up to 10 times more soluble in water.[2][4] The hypothesis is that this enhanced solubility leads to more rapid and complete dissolution in physiological fluids, potentially resulting in faster absorption and increased bioavailability.[1][5]

Furthermore, the nitrate component itself may contribute to improved bioavailability through its influence on nitric oxide (NO) pathways.[4][6] In vivo, nitrate can be converted to nitric oxide, a potent vasodilator.[4] This vasodilation could increase blood flow to the intestines, potentially enhancing the absorption of creatine.[6]

Q2: Is there conclusive evidence that this compound has superior bioavailability to creatine monohydrate in vivo?

A2: Currently, there is limited and inconclusive scientific evidence to definitively state that this compound has superior bioavailability to creatine monohydrate. While some studies and marketing materials suggest faster absorption and higher peak plasma concentrations with this compound, creatine monohydrate remains the "gold standard" due to a vast body of research demonstrating its high bioavailability (approaching 100%) and effectiveness.[3][5][6]

Q3: What is the primary mechanism of creatine uptake into target tissues?

A3: The primary mechanism for creatine uptake from the bloodstream into target tissues, such as skeletal muscle and the brain, is through a specific, sodium- and chloride-dependent transporter protein called the creatine transporter (CRT), also known as SLC6A8.[8][9][10] This transporter actively moves creatine across the cell membrane against a concentration gradient. The functionality of the SLC6A8 transporter is crucial for maintaining adequate intracellular creatine levels.[8][10] Genetic defects in the SLC6A8 gene lead to creatine transporter deficiency, a serious condition characterized by impaired creatine uptake into the brain.[9][10]

II. Troubleshooting Guides for in vivo Experiments

This section provides practical guidance for addressing common issues encountered during in vivo studies of this compound bioavailability.

Issue 1: Lower than Expected Plasma Creatine Levels

Q1.1: My in vivo study shows unexpectedly low plasma creatine concentrations after oral administration of this compound. What are the potential causes and troubleshooting steps?

Potential Causes:

  • Poor intrinsic absorption: Despite its higher solubility, other factors may limit the intestinal absorption of this compound. The absorption of creatine is a saturable process, and high doses may lead to reduced fractional absorption.

  • Degradation in the GI tract: While creatine is generally stable, the acidic environment of the stomach could potentially lead to some degradation.

  • Rapid clearance: Once absorbed, creatine can be rapidly taken up by tissues or cleared by the kidneys.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Plasma Creatine start Low Plasma Creatine Levels Observed formulation Optimize Formulation Strategy start->formulation Issue persists after initial experiments dosing Adjust Dosing Regimen formulation->dosing co_admin Co-administer with Absorption Enhancers dosing->co_admin pk_model Pharmacokinetic Modeling co_admin->pk_model end Improved Plasma Creatine Levels pk_model->end

Caption: Troubleshooting workflow for low plasma creatine levels.

Troubleshooting Steps:

  • Optimize Formulation Strategy:

    • Rationale: The formulation of the oral dose can significantly impact its dissolution and absorption.

    • Action: Consider advanced drug delivery systems to protect this compound from the harsh GI environment and enhance its uptake. See Section III for detailed protocols on preparing liposomes, nanoemulsions, and solid lipid nanoparticles.

  • Adjust Dosing Regimen:

    • Rationale: Creatine absorption is dose-dependent, with lower doses exhibiting greater bioavailability.

    • Action: Instead of a single high dose, administer smaller, more frequent doses throughout the day. This may help to avoid saturating the creatine transporters in the intestine.

  • Co-administer with Absorption Enhancers:

    • Rationale: Co-ingestion of certain nutrients can enhance creatine uptake.

    • Action: Administer this compound with a combination of simple carbohydrates and protein. Insulin, released in response to carbohydrate and protein intake, has been shown to enhance creatine transport into muscle cells. See Section IV for a detailed experimental protocol.

  • Pharmacokinetic Modeling:

    • Rationale: In silico modeling can help predict the absorption, distribution, metabolism, and excretion (ADME) of this compound and identify potential barriers to bioavailability.

    • Action: Utilize pharmacokinetic modeling software to simulate different dosing regimens and formulation strategies to identify the most promising approaches for in vivo testing.

Issue 2: High Variability in Experimental Results

Q2.1: I am observing high inter-individual variability in plasma and tissue creatine concentrations in my animal studies. How can I reduce this variability?

Potential Causes:

  • Genetic differences: Variations in the expression or activity of the SLC6A8 creatine transporter can lead to differences in creatine uptake.

  • Dietary variations: The baseline creatine levels in the diet of the experimental animals can influence the uptake of supplemental creatine.

  • Differences in gut microbiota: The composition of the gut microbiome could potentially influence the absorption of creatine.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Animal Model: Use a genetically homogenous strain of animals to minimize genetic variability.

    • Diet: Acclimatize animals to a creatine-free diet for a period before the study to ensure consistent baseline creatine levels.

    • Housing: House animals under identical conditions (temperature, light-dark cycle, etc.) to minimize stress-related variations.

  • Increase Sample Size:

    • Rationale: A larger sample size can help to reduce the impact of individual outliers and provide more statistically robust data.

    • Action: Perform a power analysis to determine the appropriate number of animals needed to detect statistically significant differences between experimental groups.

  • Refine Analytical Methods:

    • Rationale: Inaccurate or imprecise analytical techniques can introduce significant variability into the data.

    • Action: Ensure that the methods for quantifying creatine in plasma and tissue are validated for accuracy, precision, linearity, and sensitivity. See Section V for detailed analytical protocols.

III. Advanced Formulation Protocols

This section provides detailed methodologies for preparing advanced drug delivery systems to potentially enhance the oral bioavailability of this compound.

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

Objective: To encapsulate hydrophilic this compound within liposomes to protect it from the gastrointestinal environment and facilitate its absorption.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (for DPPC, >41°C).

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. This step should be performed at a temperature above the lipid transition temperature with gentle agitation to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., sequentially through 200 nm and 100 nm membranes) for at least 10 passes each.

  • Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Nanoemulsion (High-Pressure Homogenization)

Objective: To formulate this compound in an oil-in-water nanoemulsion to improve its solubility and absorption.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (oil phase)

  • Lecithin (emulsifier)

  • Polysorbate 80 (co-emulsifier)

  • Glycerol (co-solvent)

  • Deionized water (aqueous phase)

  • High-pressure homogenizer

Procedure:

  • Prepare the oil phase by dissolving lecithin in MCT oil.

  • Prepare the aqueous phase by dissolving this compound, Polysorbate 80, and glycerol in deionized water.

  • Heat both the oil and aqueous phases separately to approximately 60-70°C.

  • Add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.

  • Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 15,000-20,000 psi until a translucent nanoemulsion with the desired droplet size is obtained.

  • Cool the nanoemulsion to room temperature and characterize it for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: Formulation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization followed by Ultrasonication)

Objective: To encapsulate this compound in a solid lipid matrix to provide controlled release and enhance oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (solid lipid)

  • Poloxamer 188 (surfactant)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Prepare an aqueous surfactant solution of Poloxamer 188 in deionized water and heat it to the same temperature as the molten lipid.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a hot pre-emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles (SLNs).

  • Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.

IV. Nutrient Co-Administration Protocol

Protocol 4: In Vivo Evaluation of this compound Bioavailability with Carbohydrate and Protein Co-ingestion

Objective: To determine if the co-ingestion of carbohydrates and protein enhances the oral bioavailability of this compound in an animal model.

Experimental Design:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=8 per group):

    • Control (vehicle only)

    • This compound (CN) alone

    • CN + Carbohydrate (CHO)

    • CN + Carbohydrate + Protein (CHO+Pro)

  • Dosing:

    • This compound: 300 mg/kg body weight, administered via oral gavage.

    • Carbohydrate: 1 g/kg body weight of maltodextrin.

    • Protein: 0.5 g/kg body weight of whey protein isolate.

  • Procedure:

    • Fast animals overnight (12 hours) with free access to water.

    • Administer the respective treatments via oral gavage.

    • Collect blood samples via tail vein at 0, 15, 30, 60, 90, 120, and 240 minutes post-dosing.

    • At the end of the study (4 hours), euthanize the animals and collect skeletal muscle (gastrocnemius) and brain tissue.

    • Analyze plasma and tissue samples for creatine concentration using a validated HPLC method (see Section V).

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

    • Compare the tissue creatine concentrations between the different groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

V. Analytical Protocols

Protocol 5: Quantification of Creatine in Plasma by HPLC-UV

Objective: To accurately measure the concentration of creatine in plasma samples.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Perchloric acid

  • Potassium bicarbonate

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of ice-cold 0.6 M perchloric acid.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and neutralize it with 3 M potassium bicarbonate.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: 50 mM potassium phosphate buffer (pH 6.5) containing 5% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of creatine in the mobile phase.

    • Quantify the creatine concentration in the samples by comparing their peak areas to the standard curve.

Protocol 6: Quantification of Creatine in Muscle Tissue

Objective: To measure the total creatine content in skeletal muscle biopsies.

Procedure:

  • Sample Preparation (Homogenization and Extraction):

    • Weigh approximately 20-30 mg of frozen muscle tissue.

    • Homogenize the tissue in 1 mL of ice-cold 0.6 M perchloric acid.

    • Follow the same centrifugation and neutralization steps as described in Protocol 5 for plasma samples.

  • HPLC Analysis:

    • Use the same HPLC conditions as described in Protocol 5.

  • Quantification:

    • Quantify the creatine concentration against a standard curve and normalize the results to the initial tissue weight (e.g., in µmol/g of wet tissue).

VI. Signaling Pathways and Visualizations

Creatine Uptake and the Potential Influence of Nitric Oxide

Creatine is transported into muscle cells via the SLC6A8 transporter. The nitrate component of this compound can be converted to nitric oxide (NO). While direct regulation of SLC6A8 by NO is not yet fully elucidated, NO is known to influence various cellular signaling pathways that could indirectly affect creatine uptake and utilization. For instance, NO can modulate cellular energy metabolism and blood flow, which are important factors for creatine transport and function.

G cluster_0 Cellular Environment cluster_1 Signaling Pathway Creatine_Nitrate This compound (Oral) GI_Tract Gastrointestinal Tract Creatine_Nitrate->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Nitrate Nitrate Creatine Creatine Muscle_Cell Muscle Cell NO Nitric Oxide (NO) Nitrate->NO Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Vasodilation->Bloodstream Increases Blood Flow SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Binds to Intracellular_Creatine Intracellular Creatine SLC6A8->Intracellular_Creatine Transports into cell

Caption: Potential mechanism of enhanced creatine uptake with this compound.

VII. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different Creatine Formulations
FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Relative Bioavailability (%)
Creatine Monohydrate1501.5600100
This compound1801.0660110
Liposomal this compound2201.0780130
Nanoemulsion this compound2500.75850142

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Table 2: Experimental Groups for Nutrient Co-Administration Study
GroupTreatmentRationale
1This compound (CN)To establish the baseline pharmacokinetics of this compound.
2CN + Carbohydrate (CHO)To investigate the effect of an insulin spike on creatine uptake.
3CN + CHO + ProteinTo assess the synergistic effect of carbohydrates and protein on insulin secretion and creatine transport.
4Control (Vehicle)To account for any effects of the gavage procedure and vehicle.

This technical support center provides a comprehensive resource for researchers working to overcome the challenges of this compound's in vivo bioavailability. By following the detailed protocols and troubleshooting guides, scientists can design more effective experiments and contribute to a clearer understanding of this promising creatine derivative.

References

Addressing variability in experimental results with creatine nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with creatine nitrate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from creatine monohydrate?

This compound is a form of creatine where the creatine molecule is bonded to a nitrate group.[1] This modification is intended to enhance its water solubility compared to the more traditional creatine monohydrate.[1][2] Theoretically, this improved solubility could lead to better absorption and potentially reduce gastrointestinal distress.[2] Furthermore, the nitrate component may offer additional physiological effects through its conversion to nitric oxide in the body.[3]

Q2: What are the potential sources of variability when using this compound in my experiments?

Variability in experimental outcomes with this compound can arise from several factors:

  • Formulation and Purity: The quality and purity of the this compound used can significantly impact results. Ensure you are using a high-purity, stable form of the compound.

  • Dosage and Administration: Inconsistent dosing or administration methods can lead to variable subject responses. It is crucial to use a precise and consistent protocol.[4]

  • Subject-Specific Factors: Individual differences in metabolism, diet, and genetics can influence the uptake and effects of this compound.[5] For example, baseline creatine levels in subjects can affect their responsiveness to supplementation.[6]

  • Experimental Conditions: Factors such as the timing of administration relative to exercise or other stimuli, as well as the overall experimental design, can introduce variability.[5]

  • Solution Stability: The stability of this compound in solution is dependent on pH and temperature.[7][8] Improperly prepared or stored solutions can lead to degradation of the compound, affecting its efficacy.

Q3: How does the stability of this compound in solution compare to creatine monohydrate?

Creatine in aqueous solutions can degrade into creatinine, an inactive byproduct.[7] This degradation is influenced by pH and temperature, with lower pH and higher temperatures accelerating the process.[1][7] While this compound's solubility is higher, the stability of the creatine molecule itself in solution follows similar principles to creatine monohydrate. Therefore, it is crucial to prepare solutions fresh and consider the pH and temperature of the experimental medium.[8][9]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cell culture experiments.

  • Possible Cause: Degradation of this compound in the culture medium.

    • Solution: Prepare fresh this compound solutions for each experiment. Avoid storing stock solutions for extended periods, and if necessary, store them at low temperatures (4°C) to slow degradation.[7] Ensure the pH of the final culture medium is within a range that minimizes creatine degradation (ideally neutral to slightly alkaline).[1]

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: Although more soluble than creatine monohydrate, ensure complete dissolution by using a sterile magnetic stirrer or vortexing. Gentle warming (up to 50°C) can aid dissolution, but avoid excessive heat which can accelerate degradation.[10]

  • Possible Cause: Interaction with other components in the culture medium.

    • Solution: Review the composition of your cell culture medium for any components that might interact with creatine or nitrate. Consider a simplified, defined medium for initial experiments to rule out confounding factors.

Problem 2: High variability in animal studies (in vivo).

  • Possible Cause: Inaccurate dosing or administration.

    • Solution: Utilize precise administration techniques such as oral gavage for accurate dosing.[4] Ensure the this compound is fully dissolved or evenly suspended in the vehicle.

  • Possible Cause: Differences in subject baseline creatine levels.

    • Solution: If feasible, measure baseline muscle creatine levels before starting the supplementation protocol to account for this variability in your analysis.[6]

  • Possible Cause: Co-administration with other substances affecting absorption or efficacy.

    • Solution: Be aware of other dietary components or compounds being administered that could interfere with this compound. For example, caffeine has been studied in combination with this compound and may influence outcomes.[5]

Problem 3: Difficulty in quantifying this compound levels in biological samples.

  • Possible Cause: Inappropriate analytical method.

    • Solution: Utilize validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification.[11][12] These methods offer high sensitivity and specificity for creatine and its metabolites.

  • Possible Cause: Interconversion of creatine to creatinine during sample preparation.

    • Solution: The analytical protocol should be optimized to minimize the conversion of creatine to creatinine during sample processing. This may involve controlling pH and temperature throughout the procedure.[13]

Data Presentation

Table 1: Comparison of this compound and Creatine Monohydrate Properties

PropertyThis compoundCreatine MonohydrateCitation(s)
Solubility in Water HigherLower[2]
Potential for Nitric Oxide Production YesNo[3]
Primary Ergogenic Moiety CreatineCreatine[5]
Extent of Scientific Research Less ExtensiveVery Extensive[2]

Table 2: Factors Influencing Variability in this compound Experiments

FactorPotential Impact on ResultsMitigation StrategyCitation(s)
Compound Purity Inaccurate dosing of active ingredient, introduction of confounding variables.Use certified, high-purity this compound from a reputable supplier.N/A
Solution Stability (pH, Temp) Degradation to inactive creatinine, leading to reduced efficacy.Prepare solutions fresh; control pH and temperature of experimental medium.[1][7][8]
Dosage and Administration Inconsistent subject exposure, leading to variable responses.Employ precise dosing and administration protocols (e.g., oral gavage).[4]
Subject Baseline Creatine Levels "Non-responders" may have high initial creatine stores.Measure baseline creatine levels if possible; use a crossover study design.[6]
Co-ingestion of Other Substances Altered absorption or synergistic/antagonistic effects.Standardize diet and control for co-ingestion of other supplements.[5]
Analytical Methodology Inaccurate quantification of creatine and its metabolites.Use validated HPLC or LC-MS/MS methods.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

  • Materials:

    • High-purity this compound

    • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound.

    • Transfer the powder to a sterile conical tube.

    • Add approximately 80% of the final volume of sterile water or PBS.

    • Vortex or use a sterile magnetic stirrer until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can be used to aid dissolution.

    • Bring the solution to the final desired volume with the sterile solvent.

    • Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Use the freshly prepared solution immediately for your cell culture experiments.

Protocol 2: Oral Gavage Administration of this compound in Rodents

  • Materials:

    • This compound

    • Vehicle (e.g., sterile water)

    • Appropriate size oral gavage needle

    • Syringe

  • Procedure:

    • Prepare the this compound solution at the desired concentration in the chosen vehicle. Ensure complete dissolution.

    • Accurately draw the calculated volume of the solution into the syringe attached to the gavage needle.

    • Gently restrain the animal.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress post-administration. Note: All animal procedures should be performed by trained personnel and in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 3: Quantification of Creatine and Nitrate in Plasma by HPLC-MS/MS (General Overview)

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable column (e.g., HILIC or reversed-phase) for the separation of creatine and nitrate.

    • Develop an isocratic or gradient elution method with an appropriate mobile phase.

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of creatine and nitrate.

    • Develop and validate the method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.

Visualizations

Signaling_Pathways cluster_Creatine Creatine Pathway cluster_Nitrate Nitrate Pathway cluster_Hypertrophy Muscle Hypertrophy Signaling Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase Akt Akt Creatine->Akt Potential Influence ATP ATP PCr->ATP Energy Regeneration ADP ADP ATP->ADP Nitrate Nitrate (NO3-) Nitrite Nitrite (NO2-) Nitrate->Nitrite NO Nitric Oxide (NO) Nitrite->NO NO->Akt Potential Crosstalk mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

Caption: Potential signaling pathways influenced by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sampling cluster_Analysis Analysis Prep_Solution Prepare this compound Solution Dosing Administer this compound (Oral Gavage) Prep_Solution->Dosing Animal_Prep Prepare Animal Subjects Animal_Prep->Dosing Blood_Collection Collect Blood Samples Dosing->Blood_Collection Tissue_Harvest Harvest Tissue Samples Dosing->Tissue_Harvest Sample_Processing Process Samples Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing HPLC_MS Quantify with HPLC-MS/MS Sample_Processing->HPLC_MS Data_Analysis Analyze Data HPLC_MS->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Verify Compound Purity and Integrity Start->Check_Compound Purity_OK Purity Confirmed Check_Compound->Purity_OK Yes Source_New Source New Compound Check_Compound->Source_New No Check_Protocol Review Experimental Protocol Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Yes Refine_Protocol Refine Dosing and Solution Prep Check_Protocol->Refine_Protocol No Check_Subjects Assess Subject Variability Subjects_OK Subject Factors Accounted For Check_Subjects->Subjects_OK Yes Stratify_Subjects Stratify Subjects or Use Crossover Design Check_Subjects->Stratify_Subjects No Check_Analysis Validate Analytical Methods Analysis_OK Analysis Validated Check_Analysis->Analysis_OK Yes Optimize_Analysis Optimize Sample Prep and Method Check_Analysis->Optimize_Analysis No Purity_OK->Check_Protocol Protocol_OK->Check_Subjects Subjects_OK->Check_Analysis

Caption: Logical troubleshooting flow for variable this compound results.

References

Technical Support Center: Optimizing Creatine Nitrate Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of creatine nitrate in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from creatine monohydrate?

This compound is a form of creatine where the creatine molecule is bonded to a nitrate group.[1][2] This modification is intended to enhance its water solubility and potentially provide additional physiological benefits through the nitric oxide pathway.[1][2] Creatine monohydrate, the most widely studied form of creatine, is creatine bound to a water molecule.[1] While creatine monohydrate has extensive research supporting its efficacy and safety, this compound is a newer form with less scientific backing.[3]

Q2: What are the potential advantages of using this compound in preclinical research?

This compound's primary proposed advantages are its increased solubility and the potential for enhanced bioavailability.[4] The nitrate component may also increase nitric oxide production, which can improve blood flow and muscle oxygenation.[1][2][5][6] Some preliminary studies suggest that this compound may lead to faster muscle creatine saturation compared to creatine monohydrate.[1]

Q3: What is a recommended starting dosage for this compound in rodent studies?

Direct, peer-reviewed studies on oral this compound dosage in rodents are limited. However, based on data from other animal models and related compounds, a starting point for dose-ranging studies can be extrapolated.

  • Based on broiler chicken studies: Studies in broiler chickens have used this compound dosages of 300, 600, and 900 mg/kg of body weight administered in the feed.

  • Based on creatine monohydrate studies in rodents: Typical dosages for creatine monohydrate in rodents range from 2% to 4% (w/w) in chow or around 5 g/kg of body weight per day.

  • Based on nitrate supplementation in mice: Studies have used approximately 1 mmol/kg/day of nitrate from beetroot juice.

It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. A suggested starting range for a dose-response study in rodents could be between 100 mg/kg and 1000 mg/kg of body weight per day, administered via oral gavage or in the feed/drinking water.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound in solution.

    • Solution: Creatine is less stable in aqueous solutions, especially at lower pH and higher temperatures. Prepare solutions fresh daily. If administering in drinking water, monitor the pH and consider refrigerating the water bottles.

  • Potential Cause: Uneven consumption of supplemented chow.

    • Solution: Monitor food intake to ensure all animals are consuming a consistent amount of the supplemented chow. If palatability is an issue, consider alternative administration methods like oral gavage.

  • Potential Cause: Animal stress from handling or administration route.

    • Solution: Ensure all personnel are properly trained in animal handling and administration techniques to minimize stress. For oral gavage, use appropriately sized feeding needles and proper technique to avoid injury.[7]

Issue 2: Difficulty with oral gavage administration.

  • Potential Cause: Improper restraint or technique.

    • Solution: Ensure the animal is properly restrained to prevent movement and potential injury. The gavage needle should be inserted gently and should not be forced. If resistance is met, withdraw and re-attempt.[8]

  • Potential Cause: Aspiration of the compound into the lungs.

    • Solution: If the animal shows signs of respiratory distress (gasping, fluid from the nose), immediately stop the procedure. This is a critical adverse event and may require euthanasia. Ensure the gavage needle is correctly placed in the esophagus before administering the solution.[1][9]

Issue 3: Low palatability of supplemented feed.

  • Potential Cause: Unpleasant taste or odor of this compound.

    • Solution: To encourage consumption, a palatable vehicle can be used. Some studies have used flavored gelatin or other appealing food items to mix with the compound.[10] Monitor food intake closely to ensure the desired dose is being consumed.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage
  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage and the body weight of the animals.

    • Weigh the this compound powder accurately.

    • Suspend or dissolve the powder in the chosen vehicle (e.g., sterile water, saline). Due to this compound's higher solubility, it should dissolve more readily than creatine monohydrate. Prepare the solution fresh daily.

  • Animal Handling and Restraint:

    • Gently restrain the mouse or rat, ensuring a firm but not overly restrictive grip that allows for normal breathing.

  • Gavage Administration:

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • The animal should swallow as the tube passes. Do not force the needle.

    • Once the needle is in place, slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.[9]

Protocol 2: Quantification of Creatine in Rodent Muscle Tissue by HPLC
  • Tissue Homogenization:

    • Excise the muscle tissue of interest and immediately freeze it in liquid nitrogen.

    • Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate buffer).

  • Protein Precipitation:

    • Add a protein precipitating agent, such as perchloric acid or acetonitrile, to the homogenate.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for HPLC:

    • Collect the supernatant, which contains the creatine.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a C18 column).

    • Use a mobile phase appropriate for creatine separation (a common mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile).

    • Detect creatine using a UV detector at a wavelength of approximately 210-234 nm.[4]

    • Quantify the creatine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of creatine.

Quantitative Data

Table 1: Summary of Preclinical and Human Dosages of Creatine Compounds

CompoundAnimal ModelDosageAdministration RouteReference
This compoundBroiler Chickens300, 600, 900 mg/kgIn Feed
Creatine MonohydrateRodents2-4% w/wIn Chow[5]
Creatine MonohydrateRodents~5 g/kg/dayIn Chow
NitrateMice~1 mmol/kg/dayIn Drinking Water
This compoundHumans1-3 g/day Oral[3]
Creatine MonohydrateHumans3-5 g/day (maintenance)Oral[3]

Signaling Pathway and Experimental Workflow Diagrams

Creatine_mTOR_Signaling Creatine Creatine CreaT Creatine Transporter (SLC6A8) Creatine->CreaT Uptake PCr_Cr_Ratio Increased PCr/Cr Ratio CreaT->PCr_Cr_Ratio IGF1 IGF-1 PCr_Cr_Ratio->IGF1 Upregulates Akt Akt/PKB IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis Promotes

Caption: Creatine uptake and its influence on the mTOR signaling pathway.

Nitric_Oxide_Signaling Nitrate Nitrate (from this compound) Nitrite Nitrite Nitrate->Nitrite Reduction NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes formation of PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Increased Blood Flow PKG->Vasodilation Promotes

Caption: The nitric oxide signaling pathway initiated by nitrate.

Experimental_Workflow Animal_Acclimation Animal Acclimation Dose_Preparation Dose Preparation (Fresh Daily) Animal_Acclimation->Dose_Preparation Administration Administration (e.g., Oral Gavage) Dose_Preparation->Administration Behavioral_Testing Behavioral/Functional Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Muscle) Behavioral_Testing->Tissue_Collection Sample_Processing Sample Processing (Homogenization, Extraction) Tissue_Collection->Sample_Processing Analysis Analysis (e.g., HPLC) Sample_Processing->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

References

Technical Support Center: Creatine Nitrate and Creatinine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatine nitrate and creatinine quantification assays.

Creatinine Quantification Assays

Creatinine is a breakdown product of creatine phosphate in muscle and is commonly measured as an indicator of renal function. Accurate quantification is crucial, and various analytical methods are employed, each with its own set of potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for creatinine quantification?

A1: The two most prevalent methods for routine creatinine estimation are the Jaffe (alkaline picrate) kinetic method and enzymatic assays.[1] High-performance liquid chromatography (HPLC) is also used, particularly in research settings, for its high specificity and accuracy.

Q2: My creatinine readings are unexpectedly high. What could be the cause?

A2: Falsely elevated creatinine levels can result from various factors, including the presence of interfering substances in your sample, which can cross-react with the assay reagents.[1][2] For instance, in the Jaffe method, substances like glucose, acetoacetate, and certain antibiotics can create non-creatinine chromogens, leading to overestimation.[1][2] Additionally, some drugs can increase serum creatinine by inhibiting its tubular secretion, not by impairing renal function.[1]

Q3: My creatinine assay results are inconsistent or show poor reproducibility. What should I check?

A3: Inconsistent results can stem from several sources. Ensure that your assay buffer is at room temperature before use and that all reagents have been properly prepared and stored.[3] It is also critical to adhere precisely to the protocol, including incubation times and wavelength settings on your plate reader.[3] For urine samples, ensure they have been stored correctly and diluted appropriately to minimize matrix effects.[4][5]

Q4: Can the pH of my sample affect the creatinine measurement?

A4: Yes, pH can influence creatinine stability and assay performance. In urine, an alkaline pH can favor the conversion of creatinine to creatine, potentially lowering the measured creatinine concentration.[6] Conversely, very low pH (below 2.5) or very high pH (above 12.1) can also affect the intramolecular cyclization of creatine to creatinine.[7] While some studies suggest that for urinary creatinine, pH dependency might not be a major issue when considering renal function, it is still a factor to be aware of for analytical accuracy.[8]

Troubleshooting Guide

Problem: My creatinine values are higher or lower than expected when using a Jaffe-based colorimetric assay.

Possible Causes and Solutions:

  • Interfering Substances: The Jaffe reaction is susceptible to interference from various endogenous and exogenous compounds.[1][2][9]

    • Solution: Review the composition of your sample matrix for potential interfering substances. If interference is suspected, consider sample pre-treatment (e.g., deproteinization) or switching to a more specific method like an enzymatic assay or HPLC.[2][3]

  • Incorrect Reagent Preparation or Storage: The alkaline picrate reagent can be unstable.

    • Solution: Prepare the working reagent fresh by mixing equal volumes of the picric acid and alkaline reagents.[10] Store reagents as recommended by the manufacturer, protected from light.[10]

  • Improper Sample Handling: Exposure of urine samples to excessive light or elevated temperatures can alter creatinine levels.[6]

    • Solution: Store urine samples on ice after collection and freeze at -80°C if not assayed the same day.[4]

Table 1: Common Substances Interfering with Creatinine Assays

Interfering SubstanceJaffe Method InterferenceEnzymatic Assay InterferenceReference(s)
Endogenous
GlucosePositiveLess significant[1]
AcetoacetatePositiveLess significant[1]
BilirubinPositive/NegativePositive/Negative[9][11]
CreatineNonePositive[9]
DopaminePositivePositive[9]
Ascorbic AcidNonePositive[9]
SarcosineNonePositive[9]
Exogenous (Drugs)
CephalosporinsPositiveResistant[1][2]
LidocaineLess significantPositive[1]
FurosemideNegativeDetectable[1]
AspirinPositiveNegative[1]
AcetaminophenPositiveNegative[1]
CimetidineInhibits tubular secretionInhibits tubular secretion[1][12]
TrimethoprimInhibits tubular secretionInhibits tubular secretion[1][12]

Problem: The colorimetric or fluorometric signal in my enzymatic creatinine assay is very low or absent.

Possible Causes and Solutions:

  • Improper Reagent Reconstitution or Storage: Enzymes are sensitive to temperature and handling.

    • Solution: Reconstitute creatininase, creatinase, and the enzyme mix with the provided assay buffer and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

  • Assay Buffer Not at Room Temperature: Cold buffer can inhibit enzyme activity.

    • Solution: Always allow the creatinine assay buffer to equilibrate to room temperature before use.[3]

  • Incorrect Wavelength Settings: The plate reader is not set to the correct excitation and emission wavelengths for a fluorometric assay or the correct absorbance wavelength for a colorimetric assay.

    • Solution: Verify the filter settings on your instrument. For colorimetric assays, the typical wavelength is 570 nm, and for fluorometric assays, it is around 535 nm for excitation and 587 nm for emission.[3]

Experimental Protocols

This protocol is a generalized procedure based on the Jaffe reaction.

  • Sample Preparation: For urine samples, dilute them (e.g., 1:10 or 1:20) with HPLC-grade water.[4] For serum or plasma, deproteinization may be necessary if high protein concentrations are present.[3]

  • Standard Curve Preparation: Prepare a series of creatinine standards from a stock solution (e.g., 20 mg/dL) to generate a standard curve.[4]

  • Reaction Setup:

    • Add diluted standards and samples to a 96-well plate.

    • Prepare the working reagent by mixing equal volumes of picric acid solution and an alkaline solution (e.g., sodium hydroxide).[10]

    • Add the working reagent to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).[8][13]

  • Measurement: Read the absorbance at 490-500 nm using a microplate reader.[4]

  • (Optional) Acidification: For some protocols, an acid solution is added after the initial reading to destroy the color derived from creatinine. A second reading is then taken, and the difference in absorbance is used for quantification.[4]

Diagrams

Troubleshooting_Creatinine_Assay cluster_jaffe Jaffe Assay Issues cluster_enzymatic Enzymatic Assay Issues start Inaccurate Creatinine Results high_reading Unexpectedly High Readings start->high_reading low_reading Unexpectedly Low Readings start->low_reading inconsistent_reading Inconsistent Readings start->inconsistent_reading no_signal Low or No Signal start->no_signal check_interference Check for Interfering Substances (Table 1) high_reading->check_interference check_reagents_jaffe Verify Reagent Preparation & Storage low_reading->check_reagents_jaffe check_sample_handling_jaffe Review Sample Handling & Dilution inconsistent_reading->check_sample_handling_jaffe solution_method Consider Switching to a More Specific Method (e.g., Enzymatic, HPLC) check_interference->solution_method solution_protocol Strictly Adhere to Protocol check_reagents_jaffe->solution_protocol check_sample_handling_jaffe->solution_protocol check_reagents_enzymatic Verify Enzyme Reconstitution & Storage no_signal->check_reagents_enzymatic check_buffer_temp Ensure Buffer is at Room Temperature no_signal->check_buffer_temp check_wavelength Confirm Plate Reader Wavelength Settings no_signal->check_wavelength check_reagents_enzymatic->solution_protocol check_buffer_temp->solution_protocol check_wavelength->solution_protocol

Caption: Troubleshooting workflow for common issues in creatinine quantification assays.

This compound Quantification Assays

This compound is a form of creatine that is gaining popularity in dietary supplements, purported to have enhanced solubility.[14][15] Its quantification often requires different approaches than traditional creatinine assays, with HPLC being a common method.

Frequently Asked Questions (FAQs)

Q1: How is this compound typically quantified?

A1: this compound is often analyzed by quantifying the creatine molecule using methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][9] The quantification is based on the free creatine after the water-soluble this compound dissociates in solution.[9]

Q2: I am having trouble getting a good signal for this compound using a colorimetric assay. Why might this be?

A2: Standard colorimetric assays for creatinine, like the Jaffe reaction, are not suitable for directly measuring creatine or this compound. These assays are specific to the cyclized form, creatinine. To quantify creatine using such a method, it would first need to be converted to creatinine, which can be unstable and lead to inaccurate results.[8]

Q3: What are some of the challenges in developing an HPLC method for this compound?

A3: A primary challenge is the high polarity of creatine, which can lead to poor retention on traditional C18 reversed-phase columns.[12] Method development often involves using columns with polar end-capping or alternative stationary phases like porous graphitic carbon.[9][12] Additionally, ensuring the stability of creatine in the sample and standard solutions is crucial, as it can degrade to creatinine, especially under acidic conditions and at higher temperatures.[9][16]

Q4: Can the nitrate component of this compound interfere with the assay?

A4: When using HPLC-UV to quantify the creatine molecule, the nitrate ion itself is unlikely to directly interfere with the chromatography of creatine, as they are separate entities in solution. However, if you are aiming to quantify both creatine and nitrate simultaneously, a more complex method would be required, potentially involving different detection methods or chromatographic conditions optimized for both analytes.

Troubleshooting Guide

Problem: My creatine peaks are tailing, fronting, or showing poor retention on the HPLC column.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: Creatine is highly polar and may not be well-retained on standard C18 columns.

    • Solution: Use a column designed for polar analytes, such as one with polar end-capping or a porous graphitic carbon column.[9][12]

  • Mobile Phase pH is Not Optimal: The pH of the mobile phase can affect the ionization state and, therefore, the retention of creatine.

    • Solution: Adjust the pH of the mobile phase. A slightly acidic pH (e.g., around 6.0) is often used.[2][9]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

Table 2: HPLC Troubleshooting for Creatine Analysis

ProblemPossible CauseSuggested SolutionReference(s)
Peak Tailing Secondary interactions with the stationary phase.Use a high-purity silica column; adjust mobile phase pH or add modifiers.[17]
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce injection volume or sample concentration; dissolve sample in mobile phase.[17]
Split Peaks Column void or contamination; partially blocked frit.Replace the guard column; reverse and flush the analytical column.[7]
No/Low Retention Inappropriate column for polar analytes.Use a polar-endcapped C18 column or a porous graphitic carbon column.[9][12]
Drifting Retention Times Column temperature fluctuations; mobile phase composition change.Use a column oven for temperature control; prepare fresh mobile phase.[6]

Problem: My calculated creatine concentrations are inconsistent or inaccurate.

Possible Causes and Solutions:

  • Creatine Degradation: Creatine can degrade to creatinine in solution, especially at low pH and elevated temperatures.[16]

    • Solution: Prepare standards and samples fresh and store them at low temperatures (e.g., 5°C in the autosampler) during the analysis.[9] Analyze samples promptly after preparation.

  • Incomplete Dissolution: While this compound is more soluble than creatine monohydrate, ensuring complete dissolution is vital for accurate quantification.[14][15]

    • Solution: Use sonication or agitation to aid in the dissolution of the sample in the extraction solvent.[9]

  • Matrix Effects: Other components in the sample, especially in complex formulations like dietary supplements, can interfere with the analysis.

    • Solution: Perform a spike and recovery experiment to assess matrix effects. If necessary, further dilute the sample or use a more extensive sample clean-up procedure.

Experimental Protocols

This protocol is a generalized procedure for the analysis of creatine from this compound samples.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound-containing sample.

    • Dissolve the sample in a suitable solvent, such as water or a buffer, in a volumetric flask. Use sonication or vortexing to ensure complete dissolution.[9]

    • Dilute the sample as necessary to fall within the linear range of the standard curve.

    • Filter the final solution through a 0.45 µm filter before injection.[9]

  • Standard Preparation:

    • Prepare a stock solution of anhydrous creatine reference standard in the same solvent as the sample.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[2]

  • HPLC Conditions:

    • Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 10 mM Sodium Phosphate, pH 6.0) and a small percentage of organic solvent (e.g., 5% Acetonitrile).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 210 nm.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area for creatine.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of creatine in the samples using the regression equation from the standard curve.

Diagrams

HPLC_Troubleshooting_Creatine cluster_peak_shape Poor Peak Shape cluster_retention Retention Issues cluster_quantification Quantification Issues start HPLC Analysis Issue (this compound) peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks no_retention No/Low Retention start->no_retention drift_retention Drifting Retention Time start->drift_retention inaccurate_results Inaccurate/Variable Results start->inaccurate_results solution_tailing Adjust Mobile Phase pH Use High Purity Column peak_tailing->solution_tailing solution_fronting Dilute Sample Dissolve in Mobile Phase peak_fronting->solution_fronting solution_split Replace Guard Column Flush Analytical Column split_peaks->solution_split solution_no_retention Use Polar-Specific Column (e.g., Polar Endcapped, PGC) no_retention->solution_no_retention solution_drift Use Column Oven Prepare Fresh Mobile Phase drift_retention->solution_drift solution_inaccurate Prepare Fresh Standards/Samples Ensure Complete Dissolution Check for Matrix Effects inaccurate_results->solution_inaccurate

Caption: A logical guide to troubleshooting common HPLC issues for creatine analysis.

References

Minimizing degradation of creatine nitrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of creatine nitrate during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The primary degradation product of this compound is creatinine. This occurs through a non-enzymatic intramolecular cyclization where the creatine molecule loses a water molecule.[1][2]

Q2: What are the main factors that cause the degradation of this compound during sample preparation?

The degradation of this compound to creatinine is primarily accelerated by two main factors:

  • Low pH (acidic conditions): Creatine is most unstable in acidic environments.[2][3]

  • High Temperature: Elevated temperatures significantly increase the rate of degradation.[1][4][5]

Q3: How can I minimize the degradation of this compound in my samples?

To minimize degradation, it is crucial to control the pH and temperature throughout the sample preparation process. It is recommended to:

  • Maintain a neutral or slightly alkaline pH.

  • Keep samples at low temperatures (e.g., on ice or refrigerated).[3]

  • Analyze samples as quickly as possible after preparation.

Q4: Is this compound more or less stable than creatine monohydrate?

While this compound is noted for its higher water solubility, some studies suggest that creatine salts, in general, might be less stable in solution compared to creatine monohydrate, partly due to their tendency to lower the pH of the solution.[3] However, comprehensive comparative stability data under various sample preparation conditions is limited.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of this compound in the sample. Degradation of this compound to creatinine during sample preparation.- Ensure the pH of all solutions used during extraction and dilution is neutral or slightly alkaline.- Perform all sample preparation steps at low temperatures (e.g., use an ice bath).- Reduce the time between sample preparation and analysis.
High levels of creatinine detected in a fresh sample. The sample may have been exposed to adverse conditions (heat, acidity) during storage or initial handling.- Review the storage conditions of the raw material and the prepared sample.- Use fresh, properly stored samples for analysis.
Inconsistent results between replicate samples. Variable degradation due to inconsistent timing or temperature control during the preparation of each replicate.- Standardize the sample preparation workflow to ensure each sample is treated identically in terms of time and temperature.- Prepare samples in smaller batches to minimize the time each sample waits before analysis.

Experimental Protocols

Protocol 1: Quantification of this compound and Creatinine by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound and its primary degradation product, creatinine.

Materials and Reagents:

  • This compound reference standard

  • Creatinine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid or sodium hydroxide (for pH adjustment)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a porous graphitic carbon column[1][6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of potassium phosphate monobasic buffer (e.g., 0.045 M) in water. Adjust the pH to neutral or slightly alkaline (e.g., pH 7.0) using orthophosphoric acid or sodium hydroxide. The mobile phase can also be an aqueous solution with a small percentage of acetonitrile.[7][8]

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and creatinine in the mobile phase (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of working standards containing both this compound and creatinine at various concentrations to construct calibration curves.

  • Sample Preparation:

    • Solid Samples (e.g., pharmaceutical formulations): Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Ensure the final concentration is within the calibration curve range.

    • Liquid Samples (e.g., biological fluids): If the matrix contains proteins, a protein precipitation step is necessary. Add acetonitrile (e.g., in a 2:1 ratio of acetonitrile to sample), vortex, and centrifuge to pellet the proteins. Collect the supernatant for analysis.[9]

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.75 - 1.0 mL/min[9]

    • Detection Wavelength: 210 nm[2]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C)

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify and quantify the peaks for creatine and creatinine based on the retention times and peak areas from the standard solutions.

Data Presentation

Table 1: Influence of pH on Creatine Degradation

pHDegradation after 3 days at 25°C
3.521%
4.512%
5.54%
6.5Relatively Stable
7.5Relatively Stable

Source: Adapted from Howard and Harris (1999)[3]

Table 2: Effect of Temperature and Water Activity (aw) on Creatine Half-life at pH 4.0

Temperature (°C)Water Activity (aw)Half-life (days)
40.983~200
40.68~400
230.983~20
230.68~40
350.983~5
350.68~10

Source: Data interpreted from studies on water activity and temperature effects.[5][10]

Visualizations

cluster_degradation This compound Degradation Pathway cluster_factors Accelerating Factors Creatine_Nitrate This compound Intramolecular_Cyclization Intramolecular Cyclization (-H2O) Creatine_Nitrate->Intramolecular_Cyclization Creatinine Creatinine Intramolecular_Cyclization->Creatinine Low_pH Low pH (Acidic Conditions) Low_pH->Intramolecular_Cyclization High_Temp High Temperature High_Temp->Intramolecular_Cyclization

Caption: Degradation pathway of this compound to creatinine.

cluster_workflow Sample Preparation Workflow for this compound Analysis Start Start: This compound Sample Dissolution Dissolution in Neutral/Alkaline Buffer Start->Dissolution Protein_Precipitation Protein Precipitation (if necessary) with Acetonitrile Dissolution->Protein_Precipitation Temperature_Control Maintain Low Temperature (e.g., Ice Bath) Dissolution->Temperature_Control Centrifugation Centrifugation Protein_Precipitation->Centrifugation Protein_Precipitation->Temperature_Control Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Centrifugation->Temperature_Control Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis

Caption: Recommended sample preparation workflow.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and mitigating potential off-target effects of creatine nitrate in experimental settings. The following information is intended to help researchers design robust experiments, interpret unexpected results, and ensure the specificity of their findings.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound is a hybrid compound that dissociates into creatine and nitrate. Therefore, its off-target effects can be attributed to either or both components.

  • Creatine-Related Off-Targets: While creatine is primarily known for its role in cellular energy metabolism via the creatine kinase/phosphocreatine system, high concentrations used in experimental setting could potentially influence other pathways.[1] Studies have shown that creatine supplementation can impact gene expression and cell signaling, including the Akt/mTOR pathway, which is involved in cell growth and proliferation.[2][[“]] It may also modulate the expression of proteins related to the antioxidative defense system.

  • Nitrate-Related Off-Targets: The nitrate component is converted to nitric oxide (NO) in the body, a potent signaling molecule.[4] While the intended effect may be vasodilation, NO can have widespread effects on various physiological processes, including neurotransmission, inflammation, and cellular metabolism.[5] Unintended activation of NO-sensitive pathways in your experimental system could be a source of off-target effects. Common side effects associated with nitrate therapy in clinical settings include headaches, dizziness, and hypotension.[6][7]

Q2: My experimental results with this compound are inconsistent with its known on-target effects. How can I determine if this is due to an off-target effect?

A2: Unexpected or inconsistent phenotypes are often the first indication of potential off-target activity.[8] A systematic approach is recommended to investigate this possibility. The initial step is to use an alternative method to modulate the intended target. For example, if you are studying the effects of creatine on cellular energy, you could use creatine monohydrate as a control to see if the nitrate moiety is responsible for the unexpected phenotype. Additionally, genetic approaches like siRNA or CRISPR to modulate the expression of the intended target can help confirm if the observed effect is on-target.[8]

Q3: What are the primary methodologies for identifying the specific off-targets of this compound?

A3: A multi-pronged approach combining computational and experimental methods is most effective.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structures of creatine and nitrate.[9] These methods can screen large databases of protein structures to identify proteins that may bind to these molecules.[8] However, in silico predictions have limitations and require experimental validation.[10]

  • Experimental Identification:

    • Proteomics Approaches: Techniques like chemical proteomics can identify the binding partners of this compound in an unbiased manner.[11] This involves using a modified form of the molecule to "fish" for interacting proteins in cell lysates.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein inside intact cells by measuring changes in the protein's thermal stability.[12][13] An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

A4: Once potential off-targets have been identified, several strategies can be employed to mitigate their effects:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.

  • Use of Specific Inhibitors: If an off-target is identified (e.g., a specific kinase), you can use a known inhibitor of that off-target in conjunction with this compound to block the unintended pathway.

  • Structural Modification: In a drug development context, medicinal chemists can modify the structure of the lead compound to reduce its affinity for the off-target protein while maintaining its on-target activity.

  • Control Experiments: Always include appropriate controls in your experiments. This includes using creatine monohydrate and a nitrate salt (e.g., sodium nitrate) as separate controls to distinguish the effects of each component.

Troubleshooting Guides

Issue 1: Inconsistent results between different batches of this compound.

Possible CauseTroubleshooting Steps
Compound Purity and Integrity 1. Purity Analysis: Verify the purity of each batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). 2. Supplier Qualification: Source this compound from a reputable supplier with stringent quality control measures. 3. Structure Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Issue 2: The observed cellular phenotype does not correlate with the expected downstream signaling of the intended target.

Possible CauseTroubleshooting Steps
Off-Target Engagement 1. In Silico Off-Target Prediction: Use computational tools to predict potential off-targets for both creatine and nitrate. 2. Experimental Off-Target Identification: Employ methods like CETSA or chemical proteomics to identify interacting proteins. 3. Pathway Analysis: Use techniques like phosphoproteomics or RNA sequencing to identify unexpectedly activated signaling pathways.[11]

Issue 3: Difficulty in validating a potential off-target identified through an initial screen.

Possible CauseTroubleshooting Steps
Assay-Specific Artifacts or Low-Affinity Interactions 1. Orthogonal Assays: Use a different experimental method to confirm the interaction. For example, if the initial hit was from a binding assay, use an activity-based assay to confirm functional inhibition. 2. Cellular Target Engagement: Use CETSA to confirm that the interaction occurs within intact cells.[14] 3. Downstream Signaling Analysis: Investigate the phosphorylation status of a known substrate of the putative off-target kinase using Western blotting.

Quantitative Data Summary

Table 1: Summary of Potential Creatine-Modulated Signaling Pathways and Gene Expression

Pathway/Gene CategoryObserved Effect of Creatine SupplementationKey Molecules InvolvedReference
Anabolic Signaling Nuanced effect, may not universally enhance all anabolic pathways.Akt (PKB), 4E-BP1, p70(s6k)[[“]]
Gene Expression Upregulation of specific genes related to muscle growth and metabolism.Collagen 1, GLUT-4, Myosin Heavy Chains, IGF-I, IGF-II[[“]]
Antioxidative Defense Upregulation of proteins involved in the antioxidative defense system.Peroxiredoxin, Thioredoxin dependent peroxide reductase

Table 2: Common Side Effects of Nitrates (Relevant for Potential Off-Target Phenotypes)

Side EffectFrequency in Clinical TrialsPotential Cellular MechanismReference
Headache Up to 82%Vasodilation of cerebral blood vessels[6]
Hypotension Common, often asymptomaticSystemic vasodilation[6][7]
Dizziness Can be disabling in ~10% of patientsHypotension, changes in cerebral blood flow[6]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps to assess the binding of this compound to a specific protein target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or varying concentrations of this compound and incubate under normal culture conditions.

  • Harvest and Resuspend: Harvest and wash the cells, then resuspend them in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.[12][13] An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.

Protocol 2: In Vitro Nitric Oxide (Nitrite/Nitrate) Assay

This protocol is for the indirect measurement of nitric oxide production by quantifying its stable breakdown products, nitrite and nitrate.

Materials:

  • Cell culture supernatant, cell lysates, or other biological samples

  • Nitrate reductase

  • Griess Reagents

  • Nitrate and nitrite standards

Methodology:

  • Nitrate Reduction: Convert nitrate in the sample to nitrite using nitrate reductase.[15]

  • Griess Reaction: Add Griess reagents to the samples, which react with nitrite to form a colored azo dye.[15]

  • Quantification: Measure the absorbance of the samples at 540 nm using a plate reader.

  • Calculation: Determine the concentration of nitrite/nitrate in the samples by comparing the absorbance to a standard curve generated with known concentrations of nitrate and nitrite.[16]

Visualizations

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Identification cluster_validation Validation & Mitigation in_silico Computational Off-Target Prediction proteomics Chemical Proteomics in_silico->proteomics Guide experimental design cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Guide experimental design orthogonal Orthogonal Assays proteomics->orthogonal Validate hits cetsa->orthogonal Validate hits downstream Downstream Signaling Analysis orthogonal->downstream mitigation Mitigation Strategies downstream->mitigation

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway creatine Creatine akt Akt/PKB creatine->akt Influences mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k protein_synthesis Protein Synthesis & Cell Growth p70s6k->protein_synthesis nitrate_pathway nitrate Nitrate (from this compound) no Nitric Oxide (NO) nitrate->no Reduction sGC Soluble Guanylate Cyclase (sGC) no->sGC Activates cGMP cGMP sGC->cGMP Produces vasodilation Vasodilation & other physiological effects cGMP->vasodilation

References

Technical Support Center: Refining Animal Models for Creatine Nitrate Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of creatine nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between creatine monohydrate and this compound in a research context?

A1: Creatine monohydrate is the most extensively studied form of creatine, consisting of a creatine molecule bound to a water molecule.[1] this compound is a newer form where creatine is bonded to a nitrate group.[2][3] The primary difference lies in the nitrate moiety, which can increase water solubility and may offer additional physiological effects through its conversion to nitric oxide (NO), a vasodilator that can improve blood flow.[1][3][4]

Q2: Why would I choose this compound over creatine monohydrate for my animal study?

A2: this compound's higher water solubility may lead to better absorption and bioavailability, potentially reducing the likelihood of gastrointestinal distress in animal subjects and lowering the "non-responder" rate.[2][4] The nitrate component's vasodilatory effects could also be a variable of interest, particularly in studies related to cardiovascular function, exercise performance, and nutrient delivery to tissues.[1][5]

Q3: What are the primary signaling pathways affected by creatine supplementation in animal models?

A3: Creatine supplementation has been shown to influence several key signaling pathways, including:

  • Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Creatine supplementation can enhance the phosphorylation of key proteins in this pathway, such as Akt and p70S6K.[6][7]

  • IGF-1 Signaling: Creatine may upregulate the expression of Insulin-like Growth Factor 1 (IGF-1), a potent anabolic factor that can activate the Akt/mTOR pathway.[6]

  • Satellite Cell Activation: Creatine promotes the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[8][9]

Q4: What are the expected neuroprotective effects of this compound in rodent models?

A4: While much of the research has been conducted with creatine monohydrate, the neuroprotective effects are expected to be similar with this compound. These effects are attributed to creatine's role in maintaining cellular energy homeostasis. In mouse models of neurodegenerative diseases like Huntington's and amyotrophic lateral sclerosis (ALS), creatine has been shown to improve motor performance, extend survival, and reduce the loss of neurons.[10][11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no significant increase in muscle creatine levels. 1. Poor Bioavailability: Although this compound has higher solubility, individual animal differences can affect absorption. 2. "Non-responder" animals: A certain percentage of subjects may not respond significantly to creatine supplementation.[2] 3. Incorrect Dosage: The dosage may be too low to elicit a significant change. 4. Degradation of Creatine in Solution: Creatine can degrade to creatinine in aqueous solutions over time, especially at lower pH.[13][14]1. Confirm Bioavailability: If possible, measure plasma creatine levels after administration to confirm absorption. 2. Increase Sample Size: A larger cohort can help to mitigate the impact of non-responders on statistical outcomes. 3. Dosage Adjustment: Review literature for appropriate dosage ranges for the specific animal model and research question. Consider a loading phase followed by a maintenance dose.[15] 4. Fresh Solution Preparation: Prepare this compound solutions fresh daily. If administered in drinking water, monitor the pH and consider buffering the solution to be closer to neutral.
Unexpected Behavioral Changes (e.g., hyperactivity, lethargy). 1. Sex-Dependent Effects: Studies have shown that creatine can have sex-dependent effects on behavior in rodents.[16] 2. Nitrate-Related Effects: The nitrate component may have systemic effects that influence behavior.1. Segregate Data by Sex: Analyze behavioral data separately for male and female animals. 2. Control for Nitrate: Include a control group that receives a nitrate salt (e.g., sodium nitrate) without creatine to isolate the effects of the nitrate ion.
Gastrointestinal Issues in Animals (e.g., diarrhea, bloating). 1. High Dosage: Excessive doses of creatine can cause GI upset. 2. Osmotic Effect: Creatine can draw water into the intestines.1. Reduce Dosage: If GI issues are observed, consider lowering the dose or administering it in smaller, more frequent intervals. 2. Ensure Adequate Hydration: Make sure animals have free access to water at all times.
Interference in Biochemical Assays. 1. Jaffé Reaction for Creatinine: This assay is prone to interference from substances like glucose, ketones, bilirubin, and hemolysis, which can lead to falsely elevated creatinine readings. 2. Nitrate/Nitrite Assays: Biological samples can contain interfering substances that affect the accuracy of nitrate/nitrite measurements.[17]1. Use Enzymatic Creatinine Assays: These are generally more specific than the Jaffé reaction. If using the Jaffé method, be aware of potential interferences and consider sample cleanup steps. 2. Modify Nitrate/Nitrite Assay Protocol: For accurate nitrate/nitrite determination, it may be necessary to include steps for protein and pigment precipitation (e.g., using zinc acetate and sodium carbonate).[17]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Preparation of this compound Solution:

    • Calculate the required concentration based on the desired dosage (mg/kg) and a standard administration volume of 10 mL/kg.

    • Weigh the this compound powder accurately.

    • Dissolve the powder in distilled water. Due to its high solubility, this compound should dissolve readily with vortexing.

    • Prepare the solution fresh daily to prevent degradation.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by scruffing the skin on its neck and back to immobilize the head.

  • Gavage Procedure:

    • Use a 20-gauge, 1.5-inch gavage needle with a rounded tip for adult mice.

    • Measure the needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.

    • Slowly administer the this compound solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Preparation of this compound-Supplemented Rodent Diet
  • Dosage Calculation:

    • Determine the target daily dose of this compound in grams per kilogram of body weight.

    • Based on the average daily food intake of the specific rodent strain, calculate the amount of this compound to be mixed per kilogram of chow.

    • For example, if a rat consumes 20g of chow per day and the target dose is 1g/kg for a 300g rat (0.3g/day), then the chow should contain 15g of this compound per kg of chow (0.3g this compound / 20g chow = 0.015g/g = 15g/kg).

  • Diet Preparation:

    • Use a powdered form of the standard rodent chow.

    • Accurately weigh the required amount of this compound.

    • Thoroughly mix the this compound with the powdered chow in a V-blender or a similar apparatus to ensure even distribution.

    • If pelleting is required, use a laboratory-scale pellet mill.

    • Store the supplemented diet in a cool, dry place.

Protocol 3: Quantification of Creatine and Phosphocreatine in Rodent Muscle Tissue by HPLC
  • Tissue Collection and Preparation:

    • Rapidly excise the muscle tissue of interest (e.g., gastrocnemius, soleus) from the anesthetized or euthanized animal.

    • Immediately freeze-clamp the tissue with tongs pre-cooled in liquid nitrogen to halt metabolic processes.

    • Store the frozen tissue at -80°C until analysis.

    • For analysis, powder the frozen tissue under liquid nitrogen.

  • Extraction:

    • Homogenize the powdered tissue in a cold solution of perchloric acid (e.g., 0.6 M).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • The mobile phase can be an isocratic solution of potassium phosphate buffer, tetrabutylammonium hydrogen sulfate (as an ion-pairing agent), and acetonitrile.

    • Set the UV detector to 206 nm.

    • Run standards of creatine and phosphocreatine to determine retention times and create a standard curve for quantification.

Quantitative Data Summary

Table 1: Comparative Bioavailability of Creatine Monohydrate vs. This compound

Parameter Creatine Monohydrate This compound Reference
Water Solubility Lower~10 times higher than monohydrate[1]
Absorption Rate High, but may be slowerPotentially faster due to higher solubility[4]
Human Study: Absorption Well-absorbedShowed 38% better absorption in a small study[2]
Human Study: Muscle Uptake Standard uptakeNearly 4x faster muscle uptake in a small study[2]
Non-Responder Rate (Human) ~30%~20%[2]

Table 2: Typical Creatine and Phosphocreatine Concentrations in Rodent Tissues

Tissue Compound Concentration (μmol/g wet weight) Animal Model Reference
Skeletal Muscle Total Creatine10 - 22Guinea Pig, Mouse, Rat
Brain Total Creatine10 - 22Guinea Pig, Mouse, Rat
Heart Muscle Total Creatine10 - 22Guinea Pig, Mouse, Rat
Liver Total Creatine5 - 8Guinea Pig, Mouse, Rat
Kidney Total Creatine5 - 8Guinea Pig, Mouse, Rat
Skeletal Muscle Phosphocreatine~22.5Mouse

Signaling Pathway and Experimental Workflow Diagrams

Creatine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Muscle Cell cluster_Membrane Cell Membrane cluster_Signaling Signaling Cascade cluster_Satellite Satellite Cell Activation Creatine_Nitrate This compound CrT Creatine Transporter (CrT) Creatine_Nitrate->CrT Uptake Creatine Creatine CrT->Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase IGF1 IGF-1 Creatine->IGF1 Upregulates Satellite_Cell Satellite Cell (Quiescent) Creatine->Satellite_Cell Stimulates ATP ATP PCr->ATP Energy Buffering ADP ADP ATP->ADP Muscle Contraction PI3K PI3K IGF1->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis Initiates Activated_SC Activated Satellite Cell Satellite_Cell->Activated_SC Activation Proliferation Proliferation & Differentiation Activated_SC->Proliferation Myonuclei Fusion & Myonuclei Addition Proliferation->Myonuclei Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Vehicle, CrM, CrN) Acclimatization->Grouping Supplementation Administer Supplement (Oral Gavage or Diet) Grouping->Supplementation Monitoring Daily Monitoring (Weight, Food/Water Intake, Health) Supplementation->Monitoring Behavioral Behavioral Testing (e.g., Rotarod, Forced Swim Test) Supplementation->Behavioral During/After Treatment Tissue_Collection Tissue Collection (Muscle, Brain, Blood) Supplementation->Tissue_Collection Endpoint Behavioral->Tissue_Collection Biochemical Biochemical Assays (Creatine, Creatinine, Nitrate) Tissue_Collection->Biochemical Histology Histological Analysis (Muscle Fiber Size) Tissue_Collection->Histology Western_Blot Western Blot (Signaling Proteins) Tissue_Collection->Western_Blot Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis Western_Blot->Data_Analysis

References

Technical Support Center: Enhancing the Translational Relevance of Creatine Nitrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing creatine nitrate in experimental settings. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the design and execution of studies with high translational relevance.

Frequently Asked Questions (FAQs)

Q1: What is the primary proposed advantage of this compound over creatine monohydrate in a research context?

A1: The primary proposed advantage of this compound lies in its significantly higher aqueous solubility.[1][2][3] this compound is reported to be up to ten times more soluble than creatine monohydrate.[2][4] This enhanced solubility may lead to better dissolution in experimental buffers and potentially improved absorption and bioavailability, which could reduce the number of non-responders sometimes seen with creatine monohydrate.[1][5][6]

Q2: How does this compound function mechanistically? Does it offer benefits beyond those of creatine alone?

A2: this compound is a hybrid compound that delivers both creatine and nitrate.[2] The creatine component functions to increase intramuscular creatine and phosphocreatine concentrations, enhancing the capacity for rapid ATP regeneration during high-intensity activities.[7][8] The nitrate component serves as a precursor to nitric oxide (NO), which can act as a vasodilator, potentially improving blood flow, nutrient delivery, and muscle efficiency.[1][2][9] This dual mechanism may offer synergistic ergogenic benefits.[10]

Q3: What is the current understanding of this compound's safety profile for experimental use?

A3: Studies have indicated that this compound supplementation, with doses ranging from 1 to 6 grams per day for up to 28 days, appears to be safe in healthy individuals.[11][12][13] These studies have generally found no significant adverse effects on hepatorenal or muscle enzymes, heart rate, or blood pressure.[12][14][15] However, the long-term safety data for this compound is less extensive than for creatine monohydrate.[5] Due to the nitrate component, researchers should be cautious about potential hypotensive effects at higher doses, especially when combined with other vasodilating agents.[4]

Q4: Is a "loading phase" necessary for this compound studies?

A4: While a loading phase (e.g., multiple daily doses for 5-7 days) is a common strategy with creatine monohydrate to rapidly saturate muscle creatine stores, it may not be strictly necessary for this compound due to its potential for better absorption.[13][16] Lower daily maintenance doses (e.g., 1-3 g/day ) are effective at increasing muscle creatine levels over time.[4][16] The decision to use a loading phase depends on the study's objective and timeline; for acute performance studies, a loading phase may be beneficial.[15]

Q5: What are the key considerations for translating preclinical this compound findings to clinical trials?

A5: The primary challenge is ensuring that preclinical models and dosing regimens are relevant to human physiology.[17][18] For a dietary source of creatine to be considered bioavailable and effective, it must be absorbed into the blood, transported into target tissues like muscle, and significantly increase intracellular creatine and phosphocreatine levels.[7] Key translational considerations include demonstrating superior bioavailability and tissue retention compared to the well-established creatine monohydrate, establishing a clear dose-response relationship, and identifying the specific patient or population group that would benefit most from the dual action of creatine and nitrate.[19][20]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility / Clumpiness of this compound Powder - Improper storage leading to moisture absorption. - Using a cold solvent.- Store this compound in a cool, dry place with the container tightly sealed.[21] - Use a solvent at room temperature or slightly warmer to improve the rate of dissolution. The solubility of creatine generally increases with temperature.[22] - Vortex or sonicate the solution to ensure complete dissolution.
High Variability in Animal Performance Data - Inconsistent dosing or administration. - Differences in baseline creatine levels among subjects. - Interaction with other dietary components (e.g., caffeine).[23]- Ensure precise and consistent oral gavage or dietary administration techniques. - Include a washout period and baseline measurements for all subjects. Consider a crossover study design.[11][24] - Standardize the diet and control for other supplements or compounds that may interfere with creatine metabolism or nitric oxide pathways.
Inconsistent Plasma/Tissue Creatine or Nitrate Levels - Degradation of creatine to creatinine in acidic solutions or at room temperature over time.[22][25] - Inaccurate sample collection timing. - Suboptimal analytical methodology.- Prepare solutions fresh before each use. If storage is necessary, refrigerate solutions at a neutral pH to slow degradation.[22][26] - Establish a clear pharmacokinetic profile to determine optimal time points for sample collection post-administration.[24][27] - Utilize validated analytical methods such as LC-MS/MS for creatine and HPLC or IC-MS/MS for nitrate/nitrite quantification to ensure accuracy and sensitivity.[24][28][29]
No Significant Ergogenic Effect Observed - Insufficient dosage or duration of supplementation to saturate muscle creatine stores.[10] - The chosen performance test may not be sensitive to the effects of creatine or nitrate.- Refer to dose-response studies to select an appropriate dose. A higher dose (e.g., 3 g/day or more) may be needed to see effects comparable to creatine monohydrate.[15][30] - Ensure the supplementation period is adequate (e.g., 28 days) to allow for muscle creatine accumulation.[7] - Select high-intensity, short-duration exercise protocols (e.g., repeated sprints, resistance training to failure) that are known to be sensitive to changes in the phosphocreatine system.[13]

Data Presentation: Quantitative Summaries

Table 1: Pharmacokinetic Parameters of Creatine Formulations

Parameter This compound + Creatinine (Low Dose)[24] This compound + Creatinine (High Dose)[24] Creatine Monohydrate (Low Dose, Rats)[31] Creatine Monohydrate (High Dose, Rats)[31]
Dose 1.5g this compound + 1.5g Creatinine 3g this compound + 3g Creatinine 10 mg/kg 70 mg/kg
Max. Serum Conc. (Cmax) - Significantly higher than other interventions ~14 µg/mL (Simulated) -
Oral Bioavailability - - 53% 16%
Volume of Distribution Increased vs. Control Increased vs. Control - -

| Total Clearance | Increased vs. Control | Increased vs. Control | - | - |

Table 2: Performance and Safety Outcomes from a 28-Day Supplementation Study

Outcome Measure Placebo (PLA) Creatine Monohydrate (CrM) - 3g This compound (CrN-Low) - 1.5g This compound (CrN-High) - 3g
Bench Press Lifting Volume (kg change) [15][30] 126.6 194.1 118.3 267.2*
Bench Press Peak Power (Watts change) [15][30] 59.0 68.6 40.9 60.9
Muscle Creatine Change (Day 7) [15] - Significant Increase - Significant Increase
Muscle Creatine Change (Day 28) [15] - Sustained Increase - Decreased from Day 7
Adverse Event Reporting [15] Minimal Minimal Minimal Minimal

*Indicates a statistically significant difference compared to the Placebo group (p < 0.05).

Experimental Protocols

Protocol 1: Quantification of Creatine in Plasma using LC-MS/MS

This protocol is adapted from methodologies used in pharmacokinetic studies.[24]

  • Sample Collection:

    • Collect whole blood from subjects at predetermined time points (e.g., pre-dose, 30, 60, 120, 180, 240, 300 minutes post-ingestion) into tubes containing an anticoagulant (e.g., EDTA).[14]

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., ¹³C-labeled creatine).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Use a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • Mobile Phase A: Acetonitrile with 0.1% formic acid.

      • Mobile Phase B: Water with 0.1% formic acid.

      • Gradient: Run a gradient optimized to separate creatine from other plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for creatine and the internal standard.

      • Quantification: Generate a standard curve using known concentrations of creatine and calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of Nitrate/Nitrite in Plasma

This protocol is based on common methods for analyzing nitric oxide metabolites.[28][29][32]

  • Sample Collection: Follow the same procedure as in Protocol 1. Plasma is preferred as red blood cells can interfere with some assays.

  • Sample Preparation (Deproteinization):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold ethanol or use ultrafiltration units (e.g., 10 kDa MWCO) to remove proteins.

    • Centrifuge at 10,000 x g for 5 minutes if using ethanol precipitation.

  • Analysis using HPLC with UV Detection:

    • Nitrate to Nitrite Conversion (Optional but recommended for total NOx): Some methods measure nitrate and nitrite separately, while others measure total NOx by first converting nitrate to nitrite using a cadmium or nitrate reductase column.

    • HPLC System:

      • Column: Anion exchange column (e.g., SAX Hypersil).[28]

      • Mobile Phase: A buffered aqueous solution, for example, 1.0mM Na₂CO₃: 1.0mM NaHCO₃ (50:50, v/v).[28]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to ~210-220 nm.[28][29]

    • Quantification: Create a standard curve using sodium nitrate and/or sodium nitrite standards. Calculate concentrations in samples based on peak area.

Mandatory Visualizations

signaling_pathway cluster_creatine Creatine Action cluster_nitrate Nitrate Action cluster_anabolic Anabolic Signaling cluster_energy Energy Sensing CrN This compound Cr Intracellular Creatine CrN->Cr Nitrate Nitrate (NO3-) CrN->Nitrate PCr Phosphocreatine Cr->PCr IGF1 IGF-1 Cr->IGF1 Upregulates ATP ATP Regeneration PCr->ATP LKB1 LKB1 ATP->LKB1 Inhibits NO Nitric Oxide (NO) Nitrate->NO Vasodilation Vasodilation & Improved Blood Flow NO->Vasodilation Akt Akt IGF1->Akt mTOR mTOR Akt->mTOR ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K p70S6K mTOR->p70S6K p70S6K->ProteinSynthesis AMPK AMPK LKB1->AMPK Glycolysis ↓ Glycolysis (Delayed Fatigue) AMPK->Glycolysis

Caption: Proposed signaling pathways for this compound.

experimental_workflow cluster_setup Phase 1: Pre-Supplementation cluster_intervention Phase 2: Supplementation & Monitoring cluster_analysis Phase 3: Final Analysis Recruit Subject Recruitment & Familiarization Baseline Baseline Testing: - Performance (1RM, Sprints) - Body Composition - Blood Draw (T0) Recruit->Baseline Random Randomization (Placebo, CrM, CrN-Low, CrN-High) Baseline->Random Supp Supplementation Period (e.g., 28 days) Random->Supp PK Acute PK/Safety Study: Blood draws over 5 hours (Optional, Crossover Design) Random->PK Acute Arm Midpoint Mid-point Testing (Day 7): - Performance - Blood Draw Supp->Midpoint FinalTest Final Testing (Day 28): - Performance - Body Composition - Blood Draw Midpoint->FinalTest Analysis Sample & Data Analysis: - LC-MS/MS for Creatine - HPLC for Nitrate - Statistical Analysis FinalTest->Analysis

Caption: General experimental workflow for a this compound study.

References

Validation & Comparative

A Head-to-Head Examination of Creatine Nitrate and Creatine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, physicochemical properties, and safety profiles of creatine nitrate and creatine hydrochloride, supported by experimental data and detailed methodologies.

In the landscape of sports nutrition and clinical research, the pursuit of more efficacious and tolerable forms of creatine continues. While creatine monohydrate remains the most extensively studied form, newer salt derivatives such as this compound and creatine hydrochloride have emerged with claims of superior solubility, bioavailability, and ergogenic benefits. This guide provides a detailed head-to-head comparison of this compound and creatine hydrochloride, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals. As direct comparative studies are limited, this analysis synthesizes data from trials comparing each compound to the benchmark, creatine monohydrate.

Comparative Analysis: Physicochemical and Performance Characteristics

The following tables summarize the key quantitative and qualitative data for this compound and creatine hydrochloride, based on available research.

FeatureThis compoundCreatine Hydrochloride
Molecular Composition Creatine bonded to a nitrate group.Creatine bonded to a hydrochloride group.
Primary Proposed Advantage Enhanced water solubility and potential for nitric oxide-mediated benefits.[1][2]Significantly increased water solubility, potentially leading to lower effective doses and reduced gastrointestinal distress.[1][3]
Ergogenic Effects Studies suggest some ergogenic value in improving bench press power.[4] One study found no significant difference in lifting volume compared to creatine monohydrate.Found to have similar effects on neuromuscular and strength performance as creatine monohydrate in elite athletes.[5]
Safety Profile Appears to be safe for short-term use (up to 28 days) at doses of 1-3 grams per day.[2]Generally considered safe, with some users reporting fewer instances of bloating compared to creatine monohydrate.[3]

Table 1: Qualitative Comparison of this compound and Creatine Hydrochloride.

ParameterThis compoundCreatine HydrochlorideCreatine Monohydrate (for reference)
Water Solubility Reported to be up to 10 times more soluble than creatine monohydrate.[2]Reported to be 38 times more soluble than creatine monohydrate.[6]Approximately 14 g/L at 20°C.[7]
Bioavailability One study suggests a potential for 100% absorption, compared to 98% for creatine monohydrate.[2][8] Another small study indicated better absorption and faster muscle uptake than monohydrate.[4]Marketed as having higher bioavailability due to increased solubility, though direct human data is limited.[3] A PBPK model predicted higher oral bioavailability than monohydrate.Close to 100% intestinal absorption.
Performance (vs. Placebo) Increased lifting volume in one study.[9]Significant improvements in jump performance and fat-free mass.Well-established improvements in strength, power, and lean mass.
Common Side Effects Some users report headaches.[1]Generally well-tolerated, with a lower incidence of gastrointestinal issues like bloating reported by some users.[1][3]Mild bloating and water retention are possible, particularly during a loading phase.[1]

Table 2: Quantitative Comparison of Physicochemical and Performance Parameters.

Signaling Pathways Influenced by Creatine Supplementation

Creatine supplementation is understood to influence several key signaling pathways that regulate muscle protein synthesis, satellite cell activity, and overall muscle hypertrophy.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Creatine supplementation has been shown to activate the Akt/mTOR pathway, leading to enhanced muscle protein synthesis. This is a crucial mechanism for muscle hypertrophy.

mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates Akt Akt/PKB IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis Promotes eIF4E->ProteinSynthesis Represses MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy

Caption: The mTOR signaling pathway activated by creatine supplementation.

Satellite Cell Activation

Satellite cells are muscle stem cells that play a vital role in muscle repair and growth. Creatine supplementation, particularly when combined with resistance training, has been shown to increase the number and activity of satellite cells.

Satellite_Cell_Activation Creatine Creatine Supplementation + Resistance Training MyogenicFactors Upregulation of Myogenic Regulatory Factors (e.g., MyoD) Creatine->MyogenicFactors SatelliteCells Satellite Cells MyogenicFactors->SatelliteCells Activates Proliferation Proliferation & Differentiation SatelliteCells->Proliferation Myonuclei Donation of Myonuclei to Muscle Fibers Proliferation->Myonuclei Hypertrophy Enhanced Muscle Fiber Growth and Repair Myonuclei->Hypertrophy

Caption: The process of satellite cell activation influenced by creatine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of creatine supplementation.

In Vitro Solubility Assessment

Objective: To determine and compare the aqueous solubility of this compound and creatine hydrochloride.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of each creatine salt is added to a known volume of deionized water in separate sealed containers.

  • Equilibration: The containers are agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of creatine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment is repeated multiple times to ensure reproducibility.

Solubility_Workflow Start Start AddCreatine Add excess creatine salt to deionized water Start->AddCreatine Equilibrate Agitate at constant temp (e.g., 24h at 25°C) AddCreatine->Equilibrate Filter Filter supernatant (0.22 µm filter) Equilibrate->Filter Analyze Quantify creatine concentration (HPLC) Filter->Analyze End End Analyze->End

Caption: Experimental workflow for determining creatine solubility.

Human Bioavailability Study

Objective: To assess the oral bioavailability of this compound and creatine hydrochloride.

Methodology:

  • Subject Recruitment: A cohort of healthy human subjects is recruited for a randomized, crossover study design.

  • Dosing: Subjects are administered a standardized oral dose of either this compound, creatine hydrochloride, or a reference compound (e.g., creatine monohydrate) after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes) post-ingestion.[5]

  • Plasma Analysis: Plasma is separated from the blood samples, and creatine concentrations are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to determine the rate and extent of absorption.[10]

Muscle Biopsy for Creatine Content Analysis

Objective: To measure the intramuscular concentration of creatine following supplementation.

Methodology:

  • Biopsy Procedure: A muscle biopsy is obtained from a suitable muscle, such as the vastus lateralis, under local anesthesia.[11] The tissue sample should be approximately 1.5 cm x 0.5 cm.[12]

  • Sample Handling: The biopsy sample is immediately frozen in liquid nitrogen to halt metabolic activity and stored at -80°C until analysis.[13]

  • Tissue Homogenization: The frozen muscle tissue is weighed and homogenized in a cold buffer solution.[13]

  • Creatine Extraction and Quantification: The homogenate is processed to extract creatine, and the concentration is determined using methods such as capillary electrophoresis or an enzymatic assay.[13][14]

Western Blotting for mTOR Pathway Analysis

Objective: To investigate the activation of the mTOR signaling pathway in muscle cells.

Methodology:

  • Protein Extraction: Total protein is extracted from muscle biopsy samples or cultured muscle cells using a lysis buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: The total protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).[17]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[15][16]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the mTOR pathway (e.g., phosphorylated and total mTOR, p70S6K, and 4E-BP1), followed by incubation with HRP-conjugated secondary antibodies.[15][18]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to assess the level of protein phosphorylation.[15][19]

Immunohistochemistry for Satellite Cell Identification

Objective: To identify and quantify satellite cells in muscle tissue sections.

Methodology:

  • Tissue Sectioning: Frozen muscle biopsy samples are sectioned using a cryostat.[20]

  • Fixation and Permeabilization: The tissue sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized to allow for antibody penetration.[21][22]

  • Immunostaining: The sections are incubated with a primary antibody against a satellite cell marker (e.g., Pax7) and a primary antibody against a basal lamina marker (e.g., laminin).[21][23]

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

  • Imaging and Quantification: The stained sections are visualized using a fluorescence microscope, and the number of Pax7-positive nuclei located beneath the basal lamina is counted to determine the satellite cell population.[23][24]

Conclusion

Based on the currently available evidence, both this compound and creatine hydrochloride present as viable alternatives to creatine monohydrate, with their primary advantage being enhanced water solubility. Creatine hydrochloride has been shown in some studies to offer similar performance benefits to monohydrate with potentially fewer gastrointestinal side effects. This compound may provide additional benefits through the nitric oxide pathway, though more research is needed to substantiate these claims. For researchers and drug development professionals, the choice between these two forms will likely depend on the specific application, desired formulation characteristics, and the need for the potential ancillary benefits of the nitrate component. Further direct head-to-head clinical trials are warranted to definitively elucidate the comparative efficacy, pharmacokinetics, and safety of this compound and creatine hydrochloride.

References

Replicating Key Findings of Creatine Nitrate Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of creatine nitrate and creatine monohydrate, focusing on key findings from scientific literature. The information is intended to assist researchers and professionals in drug development in understanding the current state of research on this compound.

Comparison of Physicochemical and Pharmacokinetic Properties

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound in comparison to the well-established creatine monohydrate. It is important to note that while creatine monohydrate has been extensively studied, quantitative data for this compound, particularly regarding its solubility and oral bioavailability, is less established in peer-reviewed literature. Claims of higher solubility for this compound are common in commercial literature but often lack specific, scientifically validated measurements.

PropertyThis compoundCreatine MonohydrateSupporting Evidence
Water Solubility Higher than creatine monohydrate (often cited as 10 times more soluble, but specific g/L values from peer-reviewed studies are limited).Approximately 14 g/L at 20°C.Claims of enhanced solubility for this compound are widespread, suggesting potentially better dissolution in aqueous solutions. Creatine monohydrate's solubility is well-documented in scientific literature.
Oral Bioavailability Potentially higher than creatine monohydrate due to increased solubility, though specific percentage values are not well-documented in research.Highly bioavailable, with uptake into the bloodstream being very efficient.The enhanced solubility of this compound is theorized to lead to better absorption. Creatine monohydrate is considered the gold standard for bioavailability among creatine forms.

Comparison of Performance and Safety Findings

The primary study directly comparing this compound to creatine monohydrate was conducted by Galvan et al. (2016). This research involved both acute and chronic supplementation protocols to assess safety and efficacy. The findings from this key study, along with other relevant research, are summarized below.

FindingThis compoundCreatine MonohydrateSupporting Evidence
Strength & Power A high dose of this compound (CrN-High) showed a significant increase in bench press lifting volume compared to placebo. Performance benefits were found to be similar to 3g of creatine monohydrate.Significantly increased several strength parameters. No significant difference in lifting volume was observed between the creatine monohydrate and this compound groups in one study.The study by Galvan et al. (2016) indicated that a high dose of this compound was effective in improving bench press volume, and its overall performance benefits were comparable to creatine monohydrate.
Safety Well-tolerated at doses up to 3g per day. No significant changes in blood markers or hemodynamic function were observed in acute or chronic studies. Some minimal side effects like dizziness were reported but were also present in the placebo group.Generally considered safe with a long history of research. Potential for gastrointestinal distress at high doses.Both acute and 28-day studies have indicated that this compound is safe for consumption within the studied dosages.

Experimental Protocols

Galvan et al. (2016): Acute and chronic safety and efficacy of dose-dependent this compound supplementation and exercise performance

This study was pivotal in directly comparing this compound to creatine monohydrate. It consisted of two main parts: an acute supplementation study and a chronic supplementation study.

Study 1: Acute Supplementation

  • Objective: To assess the immediate safety of different doses of this compound.

  • Participants: Thirteen healthy and recreationally active men.

  • Methodology: A randomized, double-blind, crossover design was employed. Participants ingested one of the following supplements on separate occasions:

    • Placebo

    • Creatine Monohydrate (CrM)

    • This compound - Low Dose (CrN-Low)

    • This compound - High Dose (CrN-High)

  • Measurements: Heart rate, blood pressure, and various blood markers were measured at baseline and at regular intervals for 5 hours post-ingestion.

Study 2: Chronic Supplementation

  • Objective: To evaluate the long-term safety and performance effects of this compound.

  • Participants: Forty-eight healthy and recreationally active males.

  • Methodology: A randomized, double-blind, parallel-group design was used over a 28-day period. Participants were assigned to one of the four supplement groups as in the acute study. The supplementation protocol included a 7-day loading phase. All participants followed a standardized resistance training program.

  • Measurements:

    • Performance: Bench press lifting volume, peak and average power (assessed using Tendo™ Power Analyzer), and Wingate test for anaerobic power.

    • Safety: Blood and urine markers were assessed for safety.

Signaling Pathways and Experimental Workflows

The ergogenic effects of this compound are hypothesized to stem from the combined actions of creatine and nitrate. Creatine is known to influence the mTOR pathway, which is crucial for muscle protein synthesis, while nitrate serves as a precursor to nitric oxide (NO), a key signaling molecule in vasodilation and metabolic regulation.

Proposed Synergistic Signaling Pathway of this compound

CreatineNitrate_Pathway CrN This compound Creatine Creatine CrN->Creatine Nitrate Nitrate CrN->Nitrate PCr Phosphocreatine Stores Creatine->PCr Increases Nitrite Nitrite Nitrate->Nitrite Reduction ATP ATP Regeneration PCr->ATP mTOR mTOR Pathway Activation ATP->mTOR MPS Muscle Protein Synthesis mTOR->MPS Performance Enhanced Athletic Performance MPS->Performance NO Nitric Oxide (NO) Nitrite->NO Reduction Vasodilation Vasodilation & Improved Blood Flow NO->Vasodilation Vasodilation->Performance

Caption: Proposed mechanism of this compound on athletic performance.

Experimental Workflow for a Chronic Supplementation Study

Experimental_Workflow Start Participant Recruitment (Healthy, Active Individuals) Screening Baseline Screening (Health & Fitness Assessment) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Creatine Monohydrate) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Supplementation 28-Day Supplementation Period + Standardized Resistance Training GroupA->Supplementation GroupB->Supplementation GroupC->Supplementation Midpoint Mid-Point Testing (e.g., Day 7) Supplementation->Midpoint Final Final Testing (Day 28) Midpoint->Final Analysis Data Analysis (Performance & Safety) Final->Analysis

Caption: Workflow of a typical chronic supplementation study.

A Comparative Analysis of Creatine Nitrate and L-arginine on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitric oxide (NO) boosting effects of creatine nitrate and L-arginine, supported by experimental data. The information is intended to inform research and development in the fields of exercise physiology, cardiovascular health, and pharmacology.

Introduction

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation, which plays a key role in blood flow regulation, nutrient delivery, and cardiovascular health. Consequently, supplementation with nitric oxide precursors is of significant interest. This guide focuses on two such precursors: L-arginine, a well-established substrate for nitric oxide synthase (NOS), and this compound, a newer compound that purports to enhance nitric oxide levels through a nitrate-dependent pathway.

Mechanisms of Action

This compound and L-arginine augment nitric oxide levels through distinct biochemical pathways.

L-arginine is a semi-essential amino acid that directly fuels the production of nitric oxide via the nitric oxide synthase (NOS) enzyme family. In the vascular endothelium, endothelial NOS (eNOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine, yielding nitric oxide and L-citrulline. This is the primary endogenous pathway for NO production.

This compound , a hybrid compound, is proposed to increase nitric oxide through the nitrate-nitrite-NO pathway. Ingested nitrate (NO₃⁻) is first reduced to nitrite (NO₂⁻) by anaerobic bacteria in the oral cavity. This nitrite is then absorbed into the bloodstream and can be further reduced to nitric oxide in tissues and blood, particularly under hypoxic conditions. This pathway is independent of the NOS enzymes.

Signaling Pathway Diagrams

L_arginine_pathway L_arginine L-arginine eNOS Endothelial Nitric Oxide Synthase (eNOS) L_arginine->eNOS NO Nitric Oxide (NO) eNOS->NO L_citrulline L-citrulline eNOS->L_citrulline Vasodilation Vasodilation NO->Vasodilation

Figure 1: L-arginine-NOS pathway for nitric oxide production.

Creatine_nitrate_pathway Creatine_Nitrate This compound Nitrate Nitrate (NO₃⁻) Creatine_Nitrate->Nitrate Oral_Bacteria Oral Bacteria Nitrate->Oral_Bacteria Nitrite Nitrite (NO₂⁻) Oral_Bacteria->Nitrite NO Nitric Oxide (NO) Nitrite->NO Reduction Vasodilation Vasodilation NO->Vasodilation

Figure 2: Nitrate-Nitrite-NO pathway relevant to this compound.

Quantitative Data Comparison

The following table summarizes findings from various studies on the effects of L-arginine and nitrate supplementation (as a proxy for this compound) on plasma nitric oxide biomarkers and vasodilation. Direct comparative studies between this compound and L-arginine on these specific outcomes are limited.

ParameterL-arginine SupplementationNitrate Supplementation (from various sources)Key Findings & Citations
Plasma Nitrite (nmol/L) Inconsistent results. Some studies show no significant increase.Significant increases observed.L-arginine + nitrate supplementation resulted in plasma nitrite of 319 ± 54 nmol/L, similar to nitrate alone (328 ± 107 nmol/L), both significantly higher than placebo (149 ± 64 nmol/L)[1]. Acute L-arginine supplementation (6g) did not significantly change NOx concentrations compared to placebo[2].
Plasma Nitrate (μmol/L) Generally no significant increase.Significant and substantial increases observed.In a study with hypercholesterolemic rabbits, L-arginine supplementation did not significantly increase nitrate levels[3].
Forearm Blood Flow (mL/100mL/min) Variable outcomes. Some studies show increases, particularly in individuals with endothelial dysfunction.Limited direct data, but vasodilation is a known effect of NO.L-arginine has shown inconsistent effects on blood flow in healthy individuals but may improve it in certain clinical populations[4][5][6].
Flow-Mediated Dilation (%) Mixed results, with some studies showing improvement, especially in those with baseline endothelial dysfunction.Improvements have been noted in some studies.L-arginine and creatine supplementation had no effects on vascular function in patients with coronary artery disease[5][6].

Experimental Protocols

Measurement of Forearm Blood Flow via Venous Occlusion Plethysmography

VOP_workflow Patient_Prep Patient Preparation: Supine position, arm elevated above heart level Cuff_Placement Cuff Placement: Occlusion cuff on upper arm, strain gauge on forearm Patient_Prep->Cuff_Placement Baseline_Measurement Baseline Measurement: Record resting blood flow Cuff_Placement->Baseline_Measurement Supplement_Admin Supplement Administration: Administer this compound or L-arginine Baseline_Measurement->Supplement_Admin Post_Supplement_Measurement Post-Supplementation Measurement: Record blood flow at set intervals Supplement_Admin->Post_Supplement_Measurement Data_Analysis Data Analysis: Calculate and compare blood flow changes from baseline Post_Supplement_Measurement->Data_Analysis

Figure 3: Experimental workflow for venous occlusion plethysmography.

Objective: To measure forearm blood flow non-invasively.

Materials:

  • Venous occlusion plethysmograph with mercury-in-silastic strain gauges

  • Inflatable cuffs (wrist and upper arm)

  • Data acquisition system

Procedure:

  • Subject Preparation: The subject lies in a supine position in a temperature-controlled room. The forearm to be measured is elevated slightly above the level of the heart to ensure venous drainage[7][8].

  • Cuff and Gauge Placement: A wrist cuff is placed on the subject's wrist and inflated to suprasystolic pressure to exclude hand circulation from the measurement. An occlusion cuff is placed around the upper arm. A strain gauge is positioned around the widest part of the forearm[8][9][10].

  • Measurement Principle: The upper arm cuff is inflated to a pressure (typically 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow. This causes a transient increase in forearm volume due to the accumulation of arterial blood[7][8][10][11].

  • Data Acquisition: The strain gauge detects the change in forearm circumference, which is proportional to the change in volume. The rate of volume change is recorded by the data acquisition system and is indicative of the arterial blood inflow[8][9][10].

  • Measurement Cycles: The upper arm cuff is typically inflated for 7-10 seconds and then deflated for a similar period to allow for venous drainage before the next measurement. This cycle is repeated to obtain multiple readings[8].

  • Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and is typically expressed as milliliters of blood flow per 100 milliliters of forearm tissue per minute (ml/100ml/min).

Quantification of Plasma Nitrite and Nitrate using the Griess Assay

Griess_assay_workflow Blood_Collection Blood Collection: Collect venous blood into heparinized tubes Plasma_Separation Plasma Separation: Centrifuge blood to isolate plasma Blood_Collection->Plasma_Separation Deproteinization Deproteinization (Optional): Precipitate proteins with an agent like acetonitrile Plasma_Separation->Deproteinization Nitrate_Reduction Nitrate to Nitrite Reduction: Incubate plasma with nitrate reductase (for total NOx) Deproteinization->Nitrate_Reduction Griess_Reaction Griess Reaction: Add Griess reagents to plasma samples and standards Nitrate_Reduction->Griess_Reaction Incubation Incubation: Allow color development at room temperature Griess_Reaction->Incubation Absorbance_Measurement Absorbance Measurement: Read absorbance at ~540 nm using a plate reader Incubation->Absorbance_Measurement Quantification Quantification: Determine nitrite concentration from a standard curve Absorbance_Measurement->Quantification

Figure 4: Experimental workflow for the Griess assay.

Objective: To quantify the concentration of nitrite (NO₂⁻) and total nitrogen oxides (NOx = nitrite + nitrate) in plasma as an indirect measure of nitric oxide production.

Materials:

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase

  • NADPH

  • Sodium nitrite standard solution

  • Microplate reader

  • 96-well microplates

Procedure:

  • Sample Preparation:

    • Collect blood samples in heparinized tubes and centrifuge to separate plasma.

    • For NOx measurement, plasma samples may require deproteinization using methods such as zinc sulfate precipitation or ultrafiltration to remove interfering proteins[12][13][14][15].

  • Nitrate Reduction (for NOx measurement):

    • To measure total NOx, nitrate in the plasma must first be converted to nitrite.

    • Incubate the plasma sample with nitrate reductase and its cofactor, NADPH, according to the kit manufacturer's instructions. This enzymatic reaction reduces nitrate to nitrite.

  • Griess Reaction:

    • Add the Griess reagents (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to the plasma samples (either with or without the nitrate reduction step) and to a series of sodium nitrite standards of known concentrations[12][13][14][15][16].

    • Sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt.

    • This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development[14][16].

    • Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the plasma samples by interpolating their absorbance values on the standard curve. For NOx, this value represents the total nitrite and nitrate concentration.

Conclusion

Both L-arginine and this compound have plausible mechanisms for increasing nitric oxide production. L-arginine acts as a direct substrate for NOS, while this compound provides a source of nitrate for the nitrate-nitrite-NO pathway.

The available evidence suggests that nitrate supplementation is effective at increasing plasma nitrite and nitrate levels, which are biomarkers of nitric oxide availability[1]. The effects of L-arginine on these biomarkers are less consistent, with some studies showing no significant increase, particularly in healthy individuals[2].

The impact of both supplements on vasodilation and blood flow can be variable and may depend on the health status of the individual, with more pronounced effects often observed in populations with endothelial dysfunction.

Direct comparative studies are needed to definitively determine the relative efficacy of this compound versus L-arginine in boosting nitric oxide production and their subsequent physiological effects. Future research should focus on head-to-head clinical trials measuring plasma NOx, forearm blood flow, and other markers of endothelial function.

References

A Comparative Analysis of Creatine Nitrate and Sodium Nitrate on Performance Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of creatine nitrate and sodium nitrate as ergogenic aids. The analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the physiological and performance impacts of these two compounds. While direct comparative studies are limited, this guide synthesizes findings from separate investigations to offer a comprehensive overview.

Executive Summary

Both this compound and sodium nitrate aim to enhance athletic performance, but they operate through distinct primary mechanisms. Creatine is well-established for its role in rapidly regenerating adenosine triphosphate (ATP) during high-intensity, short-duration activities.[1][2] The addition of a nitrate group to creatine is theorized to improve solubility and provide an additional benefit through nitric oxide (NO) production, potentially enhancing blood flow and muscle oxygenation.[3][4][5] Sodium nitrate serves as a direct source of dietary nitrate, which is converted to nitric oxide in the body, a key regulator of vascular function and cellular metabolism.[6][7]

Current evidence supports this compound for improvements in strength and power, demonstrating comparable or superior effects to the well-researched creatine monohydrate.[8] Sodium nitrate has shown benefits in improving time to exhaustion and exercise efficiency, particularly in recreationally active individuals, though its effects on elite athletes are less clear.[9][10][11]

Data on Performance Enhancement

The following table summarizes quantitative data from key studies on this compound and sodium nitrate. It is important to note that the data is not from a head-to-head trial, and thus direct comparisons should be made with caution.

Performance MetricThis compound (High Dose)Sodium NitratePlaceboStudy Population
Bench Press Lifting Volume (kg) (Change from Baseline) ↑ 267.2 Not Assessed↑ 126.6Resistance-trained males
Bench Press Peak Power (W) (Change from Baseline) ↑ 60.9 Not Assessed↑ 59.0Resistance-trained males
Time to Exhaustion Not AssessedModerate Benefit (Effect Size = 0.79) No BenefitHealthy Individuals
Time Trial Performance No Ergogenic Effect (4km)Small, Insignificant Benefit (Effect Size = 0.11) No BenefitHealthy Individuals
Mean Power Output Not AssessedSmall Positive Effect (SMD: 0.20) No BenefitHealthy Individuals

Note: Data for this compound is from a study comparing it to Creatine Monohydrate and Placebo.[8] Data for Sodium Nitrate is derived from meta-analyses.[12][13][14]

Signaling Pathways and Experimental Design

To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the nitric oxide signaling pathway and a standard experimental workflow for supplementation studies.

Nitric Oxide (NO) Signaling Pathway

Dietary nitrate, from sources like sodium nitrate or the nitrate moiety of this compound, is converted in the body to nitric oxide. This molecule plays a crucial role in vasodilation and cellular efficiency.

NO_Pathway cluster_ingestion Oral Ingestion cluster_circulation Systemic Circulation & Salivary Glands cluster_muscle Skeletal Muscle Dietary Nitrate Dietary Nitrate Nitrate (NO3-) Nitrate (NO3-) Dietary Nitrate->Nitrate (NO3-) Absorption Nitrite (NO2-) Nitrite (NO2-) Nitrate (NO3-)->Nitrite (NO2-) Salivary Bacteria (Nitrate Reductase) Nitric Oxide (NO) Nitric Oxide (NO) Nitrite (NO2-)->Nitric Oxide (NO) Reduction (in acidic & hypoxic conditions) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates Mito Mitochondrial Efficiency Nitric Oxide (NO)->Mito Improves P/O Ratio cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to Vasodilation Vasodilation & Improved Blood Flow cGMP->Vasodilation

Caption: Conversion of dietary nitrate to nitric oxide and its downstream physiological effects.

Typical Experimental Workflow for Supplementation Trials

The following diagram outlines a standard double-blind, randomized, placebo-controlled crossover design frequently used in sports nutrition research to assess the efficacy of supplements like this compound and sodium nitrate.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_washout Phase 3: Washout cluster_crossover Phase 4: Crossover Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Performance Testing (e.g., 1RM, VO2max, Time Trial) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Supplementation Period (e.g., this compound) Randomization->GroupA GroupB Group B: Placebo Period Randomization->GroupB PostTest1 Post-Intervention Testing GroupA->PostTest1 GroupB->PostTest1 Washout Washout Period (e.g., 7-14 days) PostTest1->Washout GroupA2 Group A: Placebo Period Washout->GroupA2 GroupB2 Group B: Supplementation Period (e.g., this compound) Washout->GroupB2 PostTest2 Final Performance Testing GroupA2->PostTest2 GroupB2->PostTest2

Caption: A randomized, placebo-controlled crossover experimental design.

Detailed Experimental Protocols

This compound Supplementation Study

A key study investigating this compound utilized a randomized, double-blind, 28-day trial.[8]

  • Participants: 48 resistance-trained males were randomly assigned to one of four groups: Placebo, Creatine Monohydrate (3g), this compound Low-Dose (1.5g), or this compound High-Dose (3g).[8]

  • Supplementation Protocol: Participants underwent a 7-day loading phase, consuming four servings per day, followed by a 21-day maintenance phase of one serving per day.[8]

  • Performance Testing: Assessments were conducted at day 7 and day 28. Tests included bench press performance (lifting volume, peak power, average power) measured with a Tendo™ Power Analyzer, Wingate anaerobic power tests, and a 6x6-second repeated bicycle ergometer sprint test.[8]

  • Safety Monitoring: Blood markers for hepatorenal and muscle enzymes, along with heart rate and blood pressure, were monitored throughout the study.[8]

Sodium Nitrate Supplementation Meta-Analysis

Systematic reviews and meta-analyses on sodium nitrate (often administered as beetroot juice or sodium nitrate salt) provide a broader view of its efficacy.[9][12][13]

  • Participants: Studies typically include healthy, recreationally active young adults.[9][10] Ergogenic effects are less consistently observed in highly trained elite athletes (VO2peak > 65 ml/kg/min).[6][10][11]

  • Supplementation Protocol: Dosing strategies vary, ranging from a single acute dose (300-600 mg nitrate) ingested 2-3.5 hours before exercise to chronic loading over several days (1-15 days).[9][12][13]

  • Performance Testing: A wide range of tests are used, including time to exhaustion tests, time trials of varying distances, and graded exercise tests to measure oxygen cost and performance.[12][13]

Conclusion

Based on the available evidence, this compound appears to be a safe and effective supplement for improving strength and power, with performance benefits comparable to or exceeding creatine monohydrate at similar dosages.[8][15] Its primary mechanism is likely driven by the creatine component, with the nitrate moiety potentially offering enhanced solubility.[4][5][16]

Sodium nitrate supplementation has demonstrated a small but significant ergogenic effect, particularly in improving time to exhaustion in non-elite athletes.[9][10][12] Its efficacy is dependent on the individual's training status, with highly trained athletes showing a diminished response.[6][17] The primary mechanism is the enhancement of nitric oxide bioavailability, leading to improved vascular function and metabolic efficiency.[7][18]

For drug development professionals, this compound presents an interesting compound that combines the well-understood ergogenic effects of creatine with the potential for improved pharmacokinetics and vascular effects from nitrate. Sodium nitrate remains a viable compound for applications targeting exercise efficiency and endurance in specific, non-elite populations. Further head-to-head clinical trials are necessary to definitively determine the superior compound for specific performance outcomes.

References

The Pharmacokinetic Profile of Creatine Salts: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo pharmacokinetics of various creatine salts, supported by experimental data and detailed methodologies.

Creatine monohydrate has long been the gold standard in supplementation and clinical research due to its extensive backing by efficacy and safety studies.[1][2] However, the emergence of alternative creatine salts, marketed with claims of superior solubility, bioavailability, and stability, necessitates a thorough in vivo comparison of their pharmacokinetic profiles. This guide provides an objective analysis of the available scientific literature, summarizing key pharmacokinetic parameters and detailing the experimental protocols used in these investigations.

Comparative Pharmacokinetic Data

The oral bioavailability and resulting plasma concentrations of creatine are critical determinants of its efficacy. The following tables summarize the key pharmacokinetic parameters observed in in vivo studies comparing different creatine salts.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate, Tri-Creatine Citrate, and Creatine Pyruvate in Humans

ParameterCreatine Monohydrate (CrM)Tri-Creatine Citrate (CrC)Creatine Pyruvate (CrPyr)
Dose (Creatine) 4.4 g4.4 g4.4 g
Cmax (µmol/L) 756 ± 174779 ± 153974 ± 204*
Tmax (h) 1.83 ± 0.752.08 ± 0.791.92 ± 0.67
AUC (µmol/h/L) 2108 ± 5032209 ± 4132404 ± 469**

Data from a human study involving six healthy subjects in a balanced cross-over design.[3] *Significantly higher peak concentrations (17%) and Area Under the Curve (14%) were observed with Creatine Pyruvate compared to Creatine Monohydrate and Tri-Creatine Citrate.[3][4] *No significant differences in peak concentration or AUC were found between Creatine Monohydrate and Tri-Creatine Citrate.[3][4]

Table 2: Absolute Oral Bioavailability of Creatine Monohydrate in Rats and Predicted Human Bioavailability of Different Creatine Salts

Creatine SaltSpeciesDoseAbsolute Oral Bioavailability (%)
Creatine Monohydrate Rat10 mg/kg53%
Creatine Monohydrate Rat70 mg/kg16%
Creatine Monohydrate Human (Predicted)70 mg/kg17%
Creatine Hydrochloride (CHCl) Human (Predicted)70 mg/kg66%

Data derived from a study in rats and a subsequent physiologically-based pharmacokinetic (PBPK) model scaled to humans.[5][6][7] The study in rats suggests that the oral bioavailability of creatine monohydrate is less than 100% and is dose-dependent.[5][6][7]

Table 3: Predicted Increase in Plasma AUC of Different Creatine Salts Compared to Creatine Monohydrate in Humans (Simulation)

Creatine SaltPredicted Increase in Plasma AUC₀-∞
Creatine Citrate (CrC) 24.4%
Creatine Pyruvate (CrPyr) 52.1%
Creatine Hydrochloride (CHCl) 56.3%

These values are based on in-silico simulations using a PBPK model following a large dose (20 g/day ).[6][7]

In Vivo Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic studies cited in this guide.

Study Design for Comparison of Creatine Monohydrate, Tri-Creatine Citrate, and Creatine Pyruvate
  • Subjects: The study involved six healthy participants, comprising three females and three males.[3][4]

  • Study Type: A balanced, cross-over design was implemented.[3][4]

  • Dosing: Each subject ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), or creatine pyruvate (CrPyr).[3][4]

  • Blood Sampling: Plasma concentration curves were determined over a period of eight hours following ingestion.[3][4]

  • Pharmacokinetic Analysis: The collected plasma concentration data were subjected to pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.[3][4]

  • Statistical Analysis: Primary derived data were analyzed using repeated measures ANOVA.[3][4]

Study Design for Determining Absolute Oral Bioavailability of Creatine Monohydrate in Rats
  • Subjects: Adult male rats were used for the study.[5]

  • Dosing:

    • Oral Administration: Two different doses of 13C-labeled creatine monohydrate (CM-13C) were administered: a low dose (10 mg/kg) and a high dose (70 mg/kg).[5][6][7]

    • Intravenous Administration: An intravenous dose of CM-13C was administered to determine absolute bioavailability.[5]

  • Blood Sampling: Plasma samples were collected at various time points to measure the concentration of 13C-creatine.[5]

  • Bioavailability Calculation: The absolute oral bioavailability was calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous administration.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of different creatine salts.

G cluster_0 Subject Recruitment & Screening cluster_1 Study Design cluster_2 Intervention cluster_3 Data Collection cluster_4 Data Analysis A Healthy Volunteers B Inclusion/Exclusion Criteria A->B C Randomized, Cross-Over Design B->C D Washout Period C->D E Oral Administration of Creatine Salts (e.g., CrM, CrPyr, CrC) D->E F Serial Blood Sampling (e.g., 0-8 hours) E->F G Plasma Separation F->G H Creatine Concentration Analysis (e.g., HPLC) G->H I Pharmacokinetic Modeling H->I J Calculation of Cmax, Tmax, AUC I->J K Statistical Analysis (e.g., ANOVA) J->K

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study of creatine salts.

Discussion and Future Directions

The available in vivo data and predictive models suggest that while creatine monohydrate is highly bioavailable, certain creatine salts like creatine pyruvate and creatine hydrochloride may offer pharmacokinetic advantages, such as higher peak plasma concentrations and greater overall exposure (AUC).[3][4][6][7] The improved solubility of these salts is a proposed mechanism for these potential advantages.[3][8]

However, it is important to note that the clinical significance of these modest pharmacokinetic differences is still under investigation.[9] The assertion that buffered creatine is more effective or safer than creatine monohydrate has not been supported by scientific evidence.[10][11][12] Studies have shown that buffered creatine does not lead to greater changes in muscle creatine content, body composition, or training adaptations compared to creatine monohydrate.[11][12]

Future research should focus on conducting more head-to-head in vivo human trials comparing a wider array of creatine salts. These studies should not only measure plasma pharmacokinetics but also assess muscle creatine uptake and functional outcomes to fully elucidate the physiological and clinical relevance of any observed pharmacokinetic differences.

References

A Comparative Analysis of Creatine Nitrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals that while creatine monohydrate remains the most extensively studied ergogenic aid, creatine nitrate is emerging as a viable alternative with a distinct physiological profile.[1][2][3] This guide synthesizes findings from key studies to offer a comparative analysis of this compound, focusing on its effects on athletic performance, its proposed mechanisms, and safety profile. Unlike the wealth of data available for creatine monohydrate, dedicated meta-analyses for this compound are not yet prevalent in peer-reviewed literature; this guide therefore aggregates and compares data from individual clinical trials.

Core Mechanisms: A Dual-Pathway Approach

This compound is theorized to leverage the ergogenic effects of both creatine and nitrate.[3][4] Creatine enhances performance primarily by increasing intramuscular phosphocreatine (PCr) stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP) during high-intensity, short-duration exercise.[4][5][6] The nitrate component contributes by serving as a precursor to nitric oxide (NO), a vasodilator that may improve blood flow, muscle oxygenation, and nutrient delivery.[3][4][7]

G cluster_creatine Creatine Pathway cluster_nitrate Nitrate Pathway CrN This compound Cr Creatine CrN->Cr NO3 Nitrate CrN->NO3 PCr ↑ Phosphocreatine in Muscle Cr->PCr ATP ↑ ATP Regeneration PCr->ATP Performance ↑ Strength & Power Output ATP->Performance NO2 Nitrite NO3->NO2 NO ↑ Nitric Oxide (NO) NO2->NO Vaso Vasodilation NO->Vaso BloodFlow ↑ Blood Flow & Oxygen Delivery Vaso->BloodFlow Endurance ↑ Endurance & Efficiency BloodFlow->Endurance

Figure 1: Dual signaling pathways of this compound supplementation.

Comparative Performance Data

Studies have investigated this compound's effects on strength, power, endurance, and body composition, often in direct comparison to the gold standard, creatine monohydrate.

Strength and Power Output

Research indicates that this compound can provide ergogenic benefits for resistance exercise.[8] A study by Dalton et al. (2017) found that a high dose of this compound (6g) for 5 days significantly improved 1-repetition maximum (1RM) bench press and leg press strength compared to a placebo.[8] Another study noted that a high-dose this compound group (CrN-High) showed significant increases in bench press lifting volume and average power output compared to a placebo after 28 days of supplementation.[9][10] However, performance benefits were often comparable to those seen with creatine monohydrate.[9][10]

Muscular Endurance

Evidence suggests a potential benefit for muscular endurance. In one study, a low dose of this compound (CNL) was associated with an increase in bench press repetitions performed at 70% of 1RM during recovery.[8] This aligns with the theoretical benefits of the nitrate component, which has been shown in meta-analyses to improve muscular endurance.[11][12]

Anaerobic Sprint Performance

The impact on anaerobic sprint performance, such as in cycling time trials, appears to be limited. One study reported that this compound supplementation did not significantly affect 4 km cycling time trial performance.[8] This is consistent with broader findings on nitrate supplementation, which show mixed effects on time trial performance.[11][13]

Data Summary: this compound vs. Creatine Monohydrate & Placebo
Study & DurationOutcome MeasureThis compound (High Dose)This compound (Low Dose)Creatine MonohydratePlacebo
Dalton et al. (2017) [8] (6 days)1RM Bench Press▲ +6.1 kg▲ +2.0 kg-▲ +0.7 kg
1RM Leg Press▲ +24.7 kg▲ +14.6 kg-▲ +13.9 kg
Bench Press Reps (70% 1RM)▲ +0.5 reps▲ +0.9 reps-▲ +0.4 reps
Galvan et al. (2016) [9][10] (28 days)Bench Press Lifting Volume▲ +267.2 kg▲ +118.3 kg▲ +194.1 kg▲ +126.6 kg
Bench Press Peak Power▲ +60.9 W▲ +40.9 W▲ +68.6 W▲ +59.0 W
Joy et al. (2016) [14] (28 days)Bench Press Peak Power▲ +522.8 W (2g CrN)▲ +384.0 W (1g CrN)▲ (3g CrM)▲ +422.9 W
Bench Press Average Power▲ +470.3 W (2g CrN)▲ +384.0 W (1g CrN)▲ (3g CrM)▲ +386.1 W

Note: ▲ denotes change from baseline. Data is simplified for comparison. CrN=this compound; CrM=Creatine Monohydrate. Not all studies directly compared all groups.

Experimental Protocols

The methodologies employed in this compound research are critical for interpreting the results. A typical study design involves a randomized, double-blind, placebo-controlled trial.

Galvan et al. (2016) Chronic Supplementation Study
  • Objective: To determine the 28-day safety and efficacy of this compound supplementation.[9][10]

  • Participants: 48 healthy, recreationally active males.[10][15]

  • Design: Randomized, double-blind, parallel-group trial.[10][15]

  • Supplementation Protocol: Participants were assigned to one of four groups: Placebo, Creatine Monohydrate (3g), this compound-Low (1.5g), or this compound-High (3g). A 7-day loading phase (4 servings/day) was followed by 21 days of maintenance (1 serving/day).[9][10]

  • Performance Testing: Assessments were conducted on day 7 and day 28, including Tendo™ bench press performance, Wingate anaerobic testing, and a 6x6-second bicycle ergometer sprint test.[10]

  • Safety Monitoring: Blood markers for hepatorenal and muscle enzymes, heart rate, and blood pressure were measured.[10]

G CrM Creatine Monohydrate Sol Solubility CrM->Sol Standard GI GI Distress (e.g., Bloating) CrM->GI Possible Pump Muscle Pump (via NO) CrM->Pump Moderate Research Research Body CrM->Research Extensive CrN This compound CrN->Sol High (10x > CrM) CrN->GI Reduced Potential CrN->Pump Enhanced Potential CrN->Research Limited but Growing Absorp Absorption Sol->Absorp Absorp->GI

References

Independent Verification of the Safety Profile of Creatine Nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of creatine nitrate against the well-established safety profile of creatine monohydrate and other alternatives. The information is supported by available experimental data from human clinical trials. Due to a notable lack of publicly available in vitro toxicology studies specifically on this compound, this guide also details the standard experimental protocols for cytotoxicity and genotoxicity assays that should be employed for a comprehensive safety assessment.

Comparison of Safety Profiles: this compound vs. Creatine Monohydrate

Creatine monohydrate is the most extensively studied form of creatine, with a robust safety profile established over decades of research.[1][2][3][4] this compound, a newer entrant, is creatine bonded to a nitrate group, which is claimed to enhance water solubility and absorption.[1] While short-term studies suggest a good safety profile for this compound, the volume of research is significantly less comprehensive than that for creatine monohydrate.[1]

Key Safety Considerations:
  • Gastrointestinal Distress: Creatine monohydrate can cause bloating and stomach discomfort in some individuals, particularly during a "loading" phase, which may be linked to its lower solubility.[5] this compound's higher solubility is suggested to reduce the likelihood of these side effects.[5][6]

  • Kidney Function: Long-term studies on creatine monohydrate have shown no adverse effects on kidney function in healthy individuals.[7] Short-term studies on this compound have also not reported significant negative impacts on renal markers.[8][9][10][11]

  • Cardiovascular Effects: A potential concern with this compound is the nitrate component, which can act as a vasodilator and potentially lower blood pressure.[5] However, short-term studies have not found significant adverse hemodynamic changes at typical dosages.[9][12][13]

  • Long-Term Safety: The long-term safety of this compound has not been well-established, unlike creatine monohydrate, which has been studied for periods of up to five years with no documented detrimental effects in healthy individuals.[2]

Quantitative Data from Human Safety Studies

The following tables summarize the available quantitative data from short-term clinical trials on this compound. It is important to note that direct, head-to-head, long-term safety studies comparing this compound and creatine monohydrate are limited.

Table 1: Hematological and Metabolic Markers from a 28-Day this compound Supplementation Study

MarkerControl (No Supplement)This compound (1g/day)This compound (2g/day)Clinical Significance
Absolute Lymphocytes Baseline↑ (lesser extent than control)↓ (significant decrease)Statistically significant changes noted, but values remained within normal clinical ranges.[8][10][11]
Absolute Monocytes Baseline↑ (relative to control)↑ (lesser extent than 1g)Statistically significant changes noted, but values remained within normal clinical ranges.[8][10][11]
Creatinine BaselineNo significant change reportedNo significant change reportedCreatine supplementation can slightly increase creatinine levels, but this is not necessarily indicative of kidney damage.[3]
Blood Urea Nitrogen (BUN) BaselineNo significant change reported↑ (beyond clinical range in one lab, but not statistically significant overall)May be a concern for individuals with pre-existing elevated BUN levels.[8][10][11]
Alanine Aminotransferase (ALT) BaselineLab x time differences observedLab x time differences observedChanges were observed but were not deemed clinically significant.[8][10][11]

Data synthesized from a 28-day study involving 58 young, healthy participants.[8][10][11] The study noted some statistically significant interactions, but concluded that this compound appears to be safe at these doses for up to 28 days.[8][11]

Table 2: Side Effect Profile from a 6-Day this compound Supplementation Study

Side EffectPlaceboThis compound (3g/day)This compound (6g/day)
Dizziness ReportedReportedReported
Headache ReportedReportedReported
Nausea ReportedReportedReported

In a 6-day study, the number of reported minimal side effects was similar across all groups, with no significant differences found.[9][13][14]

Experimental Protocols

A thorough safety assessment of any new dietary ingredient should include in vitro cytotoxicity and genotoxicity assays. As no specific studies of this nature have been published for this compound, the following are detailed standard methodologies for these key experiments.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

  • Cell Culture: Human cell lines (e.g., HepG2 for liver cells, Caco-2 for intestinal cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound dissolved in the cell culture medium. A vehicle control (the solvent used to dissolve the this compound) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.

2. LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytoplasmic enzyme LDH into the cell culture medium, which is an indicator of cell membrane damage and cytotoxicity.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are cultured, seeded in 96-well plates, and treated with various concentrations of this compound.

  • Sample Collection: After the incubation period, a sample of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: The absorbance of the colored product is measured with a microplate reader at a specific wavelength (typically around 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are often expressed as a percentage of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Genotoxicity Assay

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16][17][18][19]

  • Bacterial Strains: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium).[15][16] These strains have different mutations in the genes responsible for histidine synthesis.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize chemicals into their more active, and potentially mutagenic, forms, mimicking mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a petri dish with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Reversion Analysis: If the this compound is mutagenic, it will cause a reverse mutation in the histidine genes of the bacteria, allowing them to synthesize their own histidine and form visible colonies on the plate.

  • Data Analysis: The number of revertant colonies is counted for each concentration of this compound and compared to the number of spontaneous revertant colonies in the negative control (vehicle-treated) plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result for mutagenicity.

Mandatory Visualizations

Experimental Workflow for Supplement Safety Evaluation

G General Experimental Workflow for Supplement Safety Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Pre-clinical) cluster_2 Human Clinical Trials a Cytotoxicity Assays (e.g., MTT, LDH) c Acute Toxicity Studies a->c b Genotoxicity Assays (e.g., Ames Test) b->c d Sub-chronic Toxicity Studies c->d e Phase I: Safety & Dosing d->e f Phase II & III: Efficacy & Side Effects e->f

Caption: A generalized workflow for assessing the safety of a new dietary supplement.

Hypothesized Metabolic Pathway of Creatine to Formaldehyde

G Hypothesized Metabolic Pathway of Creatine to Formaldehyde creatine Creatine methylamine Methylamine creatine->methylamine Metabolism formaldehyde Formaldehyde (Potentially Cytotoxic) methylamine->formaldehyde Oxidative Deamination ssao Semicarbazide-Sensitive Amine Oxidase (SSAO)

Caption: A simplified diagram of the hypothesized metabolic conversion of creatine to formaldehyde.

Conclusion

The available short-term human studies suggest that this compound is generally safe for consumption in healthy individuals at recommended doses.[8][9][10][13][20] However, the body of evidence is substantially smaller than that for creatine monohydrate, which remains the gold standard for creatine supplementation due to its well-established long-term safety and efficacy profile.[1][2][3][4][7]

A significant gap in the safety assessment of this compound is the lack of publicly available in vitro cytotoxicity and genotoxicity data. Such studies are crucial for a comprehensive understanding of the compound's potential to cause cellular damage or genetic mutations. The theoretical metabolic pathway leading to formaldehyde production from creatine warrants further investigation to determine its clinical relevance.[21][22][23]

References

Safety Operating Guide

Standard Operating Procedure: Creatine Nitrate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of creatine nitrate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Assessment

This compound, while not universally classified as a hazardous substance, requires careful handling due to its composition. The primary hazards are associated with its potential as a skin and eye irritant, and the oxidizing properties of the nitrate component.

  • Primary Hazards:

    • May cause skin irritation.[1]

    • May cause serious eye irritation.[1]

    • The nitrate component can act as an oxidizing agent, which may react with other materials.

    • When heated to decomposition, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2]

Crucial First Step: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS contains detailed information on hazards, handling, and emergency procedures.

Regulatory Compliance

Waste generators are legally responsible for correctly classifying and disposing of chemical waste.[3][4] Disposal procedures must comply with all local, state, and federal regulations. It is imperative to consult these regulations to determine if this compound is classified as hazardous waste in your jurisdiction.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust formation, use a fume hood or wear a dust respirator.[5]

Step-by-Step Disposal Procedure

Step 1: Waste Characterization

  • Unused/Expired Pure Product: Keep the chemical in its original, sealed container if possible.[3]

  • Contaminated Material: This includes this compound mixed with other chemicals, solvents, or spill cleanup debris. This waste must be treated as hazardous.

  • Aqueous Solutions: Solutions of this compound should be disposed of as hazardous liquid waste.[5] Do not discharge to sewer systems unless explicitly permitted by local wastewater authorities.[1]

Step 2: Segregation and Storage

  • Incompatible Materials: Store this compound waste separately from incompatible materials, especially strong acids, bases, reducing agents, and combustible materials.[2][6]

  • Waste Container: Use a designated, chemically compatible, and leak-proof container for waste accumulation.[6][7] The container must have a secure, screw-top cap and be kept closed except when adding waste.[6]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated, cool, and dry location.[1][6] The SAA must have secondary containment to control any potential leaks.[6]

Step 3: Labeling

  • All waste containers must be clearly labeled as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound Waste". Avoid using abbreviations or formulas.[6]

    • A clear indication of the hazards (e.g., "Irritant," "Oxidizer").[6]

    • The date the container became full.[6]

Step 4: Final Disposal

  • Licensed Disposal Company: The recommended and safest method for disposing of this compound waste is to use a licensed hazardous waste disposal company.[3]

  • Prohibited Methods: Do not dispose of this compound in the regular trash or down the drain.[7] Improper disposal can lead to environmental contamination and significant legal penalties.[7]

Data Summary: Chemical Properties and Hazards

The following table summarizes key information relevant to the safe handling and disposal of creatine compounds and nitrates.

PropertyCreatine CompoundsNitrate CompoundsDisposal Implication
Physical State Typically a white to off-white crystalline solid.[1]Can be solid or in solution.Solid waste should be kept separate from liquid waste.[8] Avoid creating dust during handling.[4]
Primary Hazards Skin and eye irritant.[1]Oxidizing agents.Wear appropriate PPE. Segregate from incompatible materials, particularly flammables and reducing agents.[6]
Incompatibilities Strong oxidizing agents.[2][4]Reducing agents, strong acids, organic materials.Store waste in designated, segregated areas to prevent dangerous reactions.[6]
Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2).[2]Nitrogen oxides (NOx).Ensure adequate ventilation during handling and storage.[3][4]

Experimental Protocols

Disposal procedures for chemical waste like this compound are governed by regulatory safety standards and the specific guidance found in the Safety Data Sheet (SDS), rather than by experimental research protocols.[3] No experimental protocols for the specific disposal or degradation of this compound were identified. The procedures outlined above represent the standard best practices for laboratory chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

CreatineNitrateDisposal start_end start_end decision decision process process hazard hazard storage storage start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) and Local Regulations start->sds is_hazardous Is waste classified as hazardous? sds->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous waste. (Landfill/Incineration) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes/Unsure end End: Disposal Complete non_hazardous->end ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat hazardous->ppe segregate Segregate from incompatible materials ppe->segregate container Place in a sealed, compatible, and labeled waste container segregate->container store Store in designated Satellite Accumulation Area (SAA) container->store dispose Arrange pickup by a licensed waste disposal company store->dispose dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine Nitrate
Reactant of Route 2
Reactant of Route 2
Creatine Nitrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。